molecular formula C7H6N4O2 B112854 2-Amino-6-nitrobenzimidazole CAS No. 6232-92-4

2-Amino-6-nitrobenzimidazole

Cat. No.: B112854
CAS No.: 6232-92-4
M. Wt: 178.15 g/mol
InChI Key: HSEDDANFWUMVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-nitrobenzimidazole (CAS 6232-92-4) is a high-value benzimidazole derivative supplied as a yellow to orange crystalline solid . It is a key pharmacophore and privileged structure in medicinal chemistry, serving as a crucial synthetic intermediate for developing novel therapeutic agents . This compound is a vital building block in antiparasitic drug research; studies show its derivatives exhibit significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis , functioning as a benznidazole analogue . Its mechanism of action is linked to its role as a prodrug, which is activated by reductive metabolism via nitroreductase enzymes . Beyond pharmaceuticals, this compound finds important applications in materials science due to its unique optoelectronic properties . It is utilized in the preparation of functional materials for organic optoelectronic devices, including organic light-emitting diodes (OLEDs), where it can help optimize device efficiency and stability . Furthermore, it acts as a structural unit in synthesizing specialized dyes for the textile industry, providing good dyeing properties and color fastness . The compound has a molar mass of 178.15 g/mol and a high melting point of 260-278 °C, indicating thermal stability . It is insoluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) . This product is intended for research and development purposes only. It is not intended for medicinal, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEDDANFWUMVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410951
Record name 2-Amino-6-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-92-4
Record name 2-Amino-5-nitrobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 287065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6232-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-nitrobenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of 2-Amino-6-nitrobenzimidazole. The information is curated for researchers and professionals in drug development and medicinal chemistry, with a focus on quantitative data, experimental methodologies, and a conceptual understanding of its mechanism of action.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound that serves as a crucial pharmacophore in medicinal chemistry.[1] Its structural characteristics, particularly the presence of the nitro group and the benzimidazole core, are pivotal to its biological activities.

PropertyValue
Molecular Formula C₇H₆N₄O₂[2][3][4][5]
Molar Mass 178.15 g/mol [2][3][5]
Melting Point 222-223 °C (with decomposition)[2][3][6]
Boiling Point (Predicted) 478.5 ± 37.0 °C[2][3][6]
Density (Predicted) 1.631 ± 0.06 g/cm³[2][3][6]
pKa (Predicted) 9.63 ± 0.10[2][3]
Appearance White to Yellow to Orange powder/crystal[3]
Storage Conditions Keep in a dark place, sealed in dry, room temperature conditions[2][3]

Spectral Data Summary

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

Technique Key Data Points
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (d, 1H), 7.90 (dd, 1H), 7.20 (d, 1H), 6.90 (s, 2H, NH₂)[3]
¹³C NMR (400 MHz, DMSO-d₆) δ 158.91, 139.92, 136.67, 116.50, 111.16, 106.16[3]
IR (KBr, cm⁻¹) 3514, 3457 (N-H stretching), 3092 (aromatic C-H stretching), 1658 (C=N ring stretching), 1421 (asymmetric N=O stretching), 1336 (symmetric N=O stretching)[3]
Mass Spectrometry (+ESI-QTOF) m/z calculated for C₇H₆N₄O₂ [M+H]⁺: 179.14; measured: 179.1[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1] Another reported method involves the reaction of 4-nitrophthalimide with an aqueous solution of cyanogen bromide.[3]

Detailed Protocol (from 4-nitrophthalimide):

  • Suspend 4-nitrophthalimide (1.4 g, 9.1 mmol) in an aqueous solution (30 mL) of cyanogen bromide (0.97 g, 9.2 mmol).[3]

  • Heat the mixture to reflux for 7 hours.[3]

  • After the reaction is complete, cool the mixture and neutralize it with a 25% NH₄OH solution to a pH of 10-11.[3]

  • Collect the resulting precipitate by filtration.[3]

  • Wash the precipitate with water and air-dry.[3]

  • Recrystallize the crude product from hot water to yield this compound as orange-yellow shiny crystals.[3]

Characterization Workflow

The synthesized compound is typically characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Nitro-1,2-phenylenediamine + Cyanogen Bromide Reaction Cyclization Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Analysis IR IR Spectroscopy Pure->IR Analysis MS Mass Spectrometry Pure->MS Analysis Purity Purity Assessment (e.g., HPLC) Pure->Purity Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group often imparts significant biological activity.[1] Derivatives of this compound have been investigated for a variety of therapeutic applications.

  • Antiprotozoal Agents: The 2-aminobenzimidazole core is found in the common antiparasitic drug albendazole.[1] Compounds containing the 5(6)-nitrobenzimidazole scaffold have shown promise as antiprotozoal agents, with activity against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[1]

  • Anticancer Agents: Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated as potential anticancer agents.[7] For instance, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole has demonstrated potent activity against the A549 lung cancer cell line, potentially through the inhibition of poly (ADP-ribose) polymerase (PARP).[7]

  • Other Activities: The benzimidazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, antimycobacterial, antifungal, anthelmintic, and anti-inflammatory properties.[1][8]

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including this compound, is linked to the reductive metabolism of the nitro group.[1][9] This process is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic microbes.

The mechanism involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. The intermediate radical anions and hydroxylamines are highly reactive species that can induce cellular damage by binding to macromolecules like DNA and proteins, leading to cytotoxicity.[9][10]

G Conceptual Pathway of Reductive Activation Compound This compound (R-NO₂) Enzyme Nitroreductase (e.g., in hypoxic cells/microbes) Compound->Enzyme + e⁻ Radical Nitro Radical Anion (R-NO₂⁻) Enzyme->Radical Reduction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Radical->Hydroxylamine Further Reduction Macromolecules Cellular Macromolecules (DNA, Proteins) Hydroxylamine->Macromolecules Covalent Binding Damage Cellular Damage & Cytotoxicity Macromolecules->Damage

Caption: Conceptual pathway of the reductive activation of nitroaromatic compounds.

Safety Information

This compound is classified as an irritant.[4] It may cause serious eye irritation, and some data suggests it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment should be used when handling this compound.

References

In-Depth Technical Guide: 6-Nitro-1H-benzo[d]imidazol-2-amine (CAS 6232-92-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, synthesis, and biological significance of 6-Nitro-1H-benzo[d]imidazol-2-amine (CAS No. 6232-92-4). This compound is a key building block in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

6-Nitro-1H-benzo[d]imidazol-2-amine, also known as 2-Amino-5-nitro-1H-benzimidazole, is a heterocyclic aromatic compound. Its core structure is a benzimidazole moiety, which is a privileged scaffold in drug discovery due to its ability to interact with various biological targets.

Table 1: Physicochemical Properties of 6-Nitro-1H-benzo[d]imidazol-2-amine

PropertyValueSource(s)
Molecular Formula C₇H₆N₄O₂[1][2]
Molecular Weight 178.15 g/mol [2]
Appearance Yellow solid; Powder or liquid[3][4]
Melting Point 245-247 °C; 246 °C (decomposition)[5][6]
Topological Polar Surface Area (TPSA) Not explicitly found for this specific compound, but related structures suggest it is a key descriptor.[7]
Storage Temperature Room temperature, keep in a dark and dry place.[2]

Table 2: Spectroscopic Data Summary

TechniqueKey Data PointsSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (d, 1H), 7.90 (dd, 1H), 7.20 (d, 1H), 6.90 (s, 2H)[5]
¹³C NMR (400 MHz, DMSO-d₆) δ 158.91, 139.92, 136.67, 116.50, 111.16, 106.16[5]
IR (KBr, cm⁻¹) 3514, 3457 (NH stretching), 3092 (aromatic CH stretching), 1658 (C=N stretching), 1587, 1507 (skeletal vibrations), 1421 (asymmetric N=O stretching), 1336 (symmetric N=O stretching)[5]
Mass Spectrometry (+ESI-QTOF) m/z calculated for C₇H₆N₄O₂ [M+H]⁺ 179.14, found 179.1[5]

Hazards and Safety Information

6-Nitro-1H-benzo[d]imidazol-2-amine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and disposal.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Skin corrosion/irritation2H315: Causes skin irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source:[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Experimental Protocols

The synthesis of 6-Nitro-1H-benzo[d]imidazol-2-amine and its derivatives is well-documented in the literature. Below are representative experimental protocols.

Synthesis of 6-Nitro-1H-benzo[d]imidazol-2-amine

A common method for the synthesis of the title compound involves the cyclization of 4-nitro-o-phenylenediamine.

Protocol 1: Synthesis from 4-Nitrophthalimide

  • Suspend 4-Nitrophthalimide (1.4 g, 9.1 mmol) in an aqueous solution (30 mL) of cyanogen bromide (0.97 g, 9.2 mmol).

  • Heat the mixture to reflux for 7 hours.

  • After the reaction is complete, cool the reaction mixture.

  • Neutralize the mixture with a 25% NH₄OH solution to a pH of 10-11.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and air-dry.

  • Recrystallize the crude product from hot water to yield 2-amino-6-nitrobenzimidazole as orange-yellow shiny crystals.[5]

Synthesis of Derivatives for Biological Screening

6-Nitro-1H-benzo[d]imidazol-2-amine is a versatile starting material for the synthesis of various derivatives with potential biological activity. The following protocol describes a general method for the synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.

Protocol 2: General Method for N-Arylacetamide Derivatives

  • To a solution of 5-nitro-1H-benzoimidazol-2-ylamine (1.0 mol) in acetonitrile (30 mL), add potassium carbonate (2.2 mol).

  • Heat the mixture to 90 °C.

  • Add the appropriate N-arylacetamide (1.2 mol) dropwise.

  • Stir the mixture at reflux for 5 to 18 hours.

  • Remove the solvent under vacuum.

  • Suspend the residue in water.

  • Filter and dry the precipitate.

  • The crude compounds can be purified by recrystallization from a DMSO:H₂O mixture (50:50) or by column chromatography.[3]

Role in Drug Discovery and Development

While 6-Nitro-1H-benzo[d]imidazol-2-amine itself is not typically the active pharmaceutical ingredient, its benzimidazole core is a critical pharmacophore. It serves as a scaffold for the synthesis of compounds with a wide range of biological activities.

Biological Activities of Derivatives:

  • Antiprotozoal: Derivatives have shown activity against parasites such as Giardia intestinalis and Trichomonas vaginalis.[3]

  • Antimicrobial: The benzimidazole scaffold is found in various antimicrobial agents.[7][10]

  • Anticancer: N-substituted derivatives have demonstrated potent anticancer activity against various cell lines, with molecular docking studies suggesting dihydrofolate reductase as a potential target.[11]

The following diagram illustrates the typical workflow for utilizing 6-Nitro-1H-benzo[d]imidazol-2-amine in a drug discovery program.

G Workflow for Drug Discovery Using 6-Nitro-1H-benzo[d]imidazol-2-amine A Starting Material 6-Nitro-1H-benzo[d]imidazol-2-amine B Chemical Synthesis (e.g., N-alkylation, acylation) A->B Reaction C Library of Derivatives B->C Generates D In Vitro Screening (e.g., antimicrobial, anticancer assays) C->D Screened in E Hit Identification D->E Identifies F Lead Optimization E->F Leads to G Preclinical Development F->G Progresses to

Caption: Drug discovery workflow using the target compound.

The synthesis of derivatives from 6-Nitro-1H-benzo[d]imidazol-2-amine follows a structured chemical process. The diagram below outlines a typical synthetic workflow.

G General Synthetic Workflow cluster_synthesis Synthesis Phase cluster_purification Purification and Analysis A Reactant A (6-Nitro-1H-benzo[d]imidazol-2-amine) C Reaction Setup (Solvent, Catalyst, Temperature) A->C B Reactant B (e.g., Alkyl halide, Acyl chloride) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Extraction, Washing) D->E F Purification (Crystallization, Chromatography) E->F G Characterization (NMR, MS, IR) F->G H Final Product G->H

Caption: Typical synthetic workflow for derivatives.

Due to the nature of 6-Nitro-1H-benzo[d]imidazol-2-amine as a chemical intermediate, it is not directly involved in specific biological signaling pathways. Instead, its derivatives are designed to target various biological macromolecules, such as enzymes (e.g., dihydrofolate reductase) or receptors, thereby modulating their respective signaling pathways. The specific pathway targeted depends on the final structure of the synthesized derivative.

References

Molecular structure and IUPAC name of 2-Amino-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry. It details its molecular structure, chemical properties, synthesis, and its role as a privileged scaffold in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, a heterocyclic aromatic compound, is recognized for its significant role as a pharmacophore in medicinal chemistry. Its structure, featuring a benzimidazole core with both an amino and a nitro functional group, makes it a valuable starting material for synthesizing a wide range of biologically active molecules.[1]

The IUPAC name for this compound is 6-nitro-1H-benzimidazol-2-amine .[2] It is also commonly referred to as 2-Amino-5-nitrobenzimidazole due to the tautomerism inherent in the benzimidazole ring system.[2][3][4]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name 6-nitro-1H-benzimidazol-2-amine[2]
Synonyms 2-Amino-5-nitrobenzimidazole, 5-Nitro-1H-benzimidazol-2-ylamine[3][4][5]
CAS Number 6232-92-4[2][3][6]
Molecular Formula C₇H₆N₄O₂[2][3][6]
Molecular Weight 178.15 g/mol [2][4][5]
Melting Point 222-223 °C (decomposes)[4][5]
Boiling Point 478.5±37.0 °C (Predicted)[4][5]
Density 1.631±0.06 g/cm³ (Predicted)[4][5]
pKa 9.63±0.10 (Predicted)[4][5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the cyclization of a substituted o-phenylenediamine. A common and effective method involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1][5]

Experimental Protocol: Synthesis from 4-nitro-1,2-phenylenediamine

This protocol outlines the synthesis of 5(6)-nitro-1H-benzimidazol-2-amine, which corresponds to this compound.

Materials:

  • 4-nitro-1,2-phenylenediamine (9)

  • Cyanogen bromide (BrCN)

  • Diglyme

  • Water

  • Ammonium hydroxide (NH₄OH, 25% solution)

Procedure:

  • A suspension of 4-nitro-1,2-phenylenediamine (1.4 g, 9.1 mmol) is prepared in a mixture of diglyme and water (4:1 ratio, 30 mL).[1][7]

  • Cyanogen bromide (0.97 g, 9.2 mmol) is added to the suspension.[7]

  • The reaction mixture is heated to 90 °C and refluxed for 7 hours.[1][7]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is neutralized by the addition of a 25% ammonium hydroxide solution until the pH reaches 10-11.[5][7]

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with water and air-dried.

  • For further purification, the product can be recrystallized from hot water to yield orange-yellow shiny crystals of this compound. The reported yield is approximately 91-92%.[5][7]

G Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process Steps cluster_product Final Product reactant1 4-nitro-1,2- phenylenediamine reaction Cyclization Reaction reactant1->reaction 1 reactant2 Cyanogen Bromide (BrCN) reactant2->reaction 1 condition1 Solvent: Diglyme/Water (4:1) condition1->reaction condition2 Temperature: 90°C (Reflux) condition2->reaction condition3 Time: 7 hours condition3->reaction workup Cooling & Neutralization (NH4OH, pH 10-11) reaction->workup 2 isolation Filtration & Washing workup->isolation 3 purification Recrystallization (Hot Water) isolation->purification 4 product 2-Amino-6- nitrobenzimidazole purification->product 5 G Structural Features and Bioactivity of this compound Scaffold cluster_features Key Structural Features cluster_activities Resulting Biological Activities of Derivatives A This compound Core Structure B Benzimidazole Scaffold (Privileged Structure) A->B C 2-Amino Group (Synthesis Handle) A->C D 6-Nitro Group (Bioactivity Contributor) A->D E Antiprotozoal B->E Foundation for Antiparasitics G Antioxidant B->G H MAO Inhibition B->H F Anticancer C->F Derivatization for Antiproliferatives C->H D->E Reductive Activation D->G D->H

References

Literature review on the biological activity of nitrobenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biological Activities of Nitrobenzimidazole Derivatives

Introduction

Nitrobenzimidazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The benzimidazole scaffold, an isostere of naturally occurring purines, provides a versatile framework for the development of therapeutic agents. The introduction of a nitro group onto this scaffold profoundly influences the molecule's electronic properties, often enhancing its biological activity.[1] This technical guide provides a comprehensive review of the multifaceted biological activities of nitrobenzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiparasitic, and antiviral properties. We will delve into quantitative data, detailed experimental protocols, and the underlying mechanisms of action, visualized through signaling pathways and experimental workflows.[2]

Anticancer Activity

Nitrobenzimidazole derivatives have emerged as potent anticancer agents, demonstrating a range of cytotoxic and targeted activities against various cancer cell lines.[3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[4]

Mechanism of Action

A key mechanism of action for some nitrobenzimidazole derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. For example, compound 3 [2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazole] is a potent PARP inhibitor.[5]

Another significant anticancer mechanism is the induction of cell cycle arrest, particularly in the S phase, which prevents cancer cells from replicating their DNA and proliferating.[5] Furthermore, many of these derivatives are effective inducers of apoptosis, the programmed cell death pathway that is often dysregulated in cancer.[5] The versatility of the benzimidazole core allows it to also target tubulin polymerization and act as a DNA intercalating agent, further contributing to its anticancer profile.[4]

Quantitative Data: Anticancer Activity
Compound IDDerivative StructureCell LineActivityValueReference
1 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)IC5028 nM[5]
1 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHACAT (Keratinocyte)IC5022.2 µM[5]
2 2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazole-PARP Inhibition IC500.05 µM[5]
3 3-aminobenzamide (Control)-PARP Inhibition IC5028.5 µM[5]
Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

PARP Inhibition Assay

This assay quantifies the activity of PARP, which is inhibited by some nitrobenzimidazole derivatives.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, activated DNA, NAD+, and the test compound.

  • Enzyme Addition: Add the PARP enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a developing reagent (e.g., containing streptavidin-HRP) and measure the signal (e.g., colorimetric or chemiluminescent) to determine the extent of PARP activity.

  • Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor to determine the IC50 value.

Visualizations

anticancer_mechanism cluster_cell Cancer Cell Nitrobenzimidazole Nitrobenzimidazole Derivative PARP PARP Nitrobenzimidazole->PARP Inhibits Cell_Cycle Cell Cycle Progression Nitrobenzimidazole->Cell_Cycle Induces Arrest DNA_Damage DNA Damage DNA_Damage->PARP Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers DNA_Repair DNA Repair PARP->DNA_Repair Mediates DNA_Repair->Cell_Cycle Allows S_Phase_Arrest S Phase Arrest Cell_Cycle->S_Phase_Arrest

Caption: Mechanism of anticancer action for certain nitrobenzimidazole derivatives.

Antimicrobial Activity

Nitrobenzimidazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Quantitative Data: Antimicrobial Activity
Compound TypeMicroorganismActivityValueReference
5-nitro 2-substituted benzimidazolesBacillus cereus (Gram +)Zone of Inhibition18 mm[6]
5-nitro 2-substituted benzimidazolesEscherichia coli (Gram -)Zone of Inhibition17 mm[6]
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilisMIC0.49 µg/mL[8]
Substituted 5-ethoxy-benzimidazolesMycobacterium tuberculosis H37RVMIC0.8 - 12.5 µg/mL[9]
Experimental Protocols

Cup-Plate Method (Agar Well Diffusion)

This method is used to determine the antimicrobial activity of a compound by measuring the zone of inhibition.[10]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of the nitrobenzimidazole derivative solution into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Serial Dilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Serial Dilution: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

experimental_workflow_antimicrobial start Start synthesis Synthesize Nitrobenzimidazole Derivatives start->synthesis characterization Characterize Compounds (FT-IR, NMR) synthesis->characterization antimicrobial_screening Antimicrobial Screening characterization->antimicrobial_screening cup_plate Cup-Plate Method (Zone of Inhibition) antimicrobial_screening->cup_plate serial_dilution Serial Dilution (MIC Determination) antimicrobial_screening->serial_dilution data_analysis Data Analysis and Comparison with Standard cup_plate->data_analysis serial_dilution->data_analysis end End data_analysis->end

Caption: General workflow for the evaluation of antimicrobial activity.

Antiparasitic Activity

The benzimidazole scaffold is well-established in antiparasitic drugs, and nitro-substituted derivatives have shown promise against a variety of protozoan parasites.[11][12] These compounds are being investigated for diseases like leishmaniasis, trypanosomiasis, and giardiasis.[11][12][13]

Quantitative Data: Antiparasitic Activity
Compound TypeParasiteActivityValueReference
Nitroimidazole CarboxamidesGiardia lamblia (Metronidazole-resistant)EC500.1 - 2.5 µM[13]
Metronidazole (Control)Giardia lamblia (Metronidazole-resistant)EC506.1 - 18 µM[13]
Nitroimidazole CarboxamidesEntamoeba histolyticaEC501.7 - 5.1 µM[13]
Metronidazole (Control)Entamoeba histolyticaEC505.0 µM[13]
Nitroimidazole CarboxamidesTrichomonas vaginalisEC500.6 - 1.4 µM[13]
Metronidazole (Control)Trichomonas vaginalisEC500.8 µM[13]
Experimental Protocols

In Vitro Antiprotozoal Assay (EC50 Determination)

This assay is used to determine the 50% effective concentration (EC50) of a compound against protozoan parasites.[13]

  • Parasite Culture: Maintain the protozoan parasites (e.g., Giardia lamblia trophozoites) in an appropriate culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Parasite Addition: Add a standardized number of parasites to each well.

  • Incubation: Incubate the plates under specific conditions (e.g., anaerobic or microaerophilic) for a set period (e.g., 48 hours).

  • Viability Assessment: Determine parasite viability using methods such as ATP-bioluminescence, microscopy, or a fluorescent dye (e.g., resazurin).

  • EC50 Calculation: Calculate the EC50 value by plotting the percentage of parasite inhibition against the compound concentration.

Antiviral Activity

Nitro-substituted benzimidazole derivatives have also been explored for their antiviral properties, showing activity against a range of viruses.[14][15]

Quantitative Data: Antiviral Activity
Compound TypeVirusCell LineActivityValueReference
4-(2-nitrophenoxy)benzamide derivativesAdenovirus-IC5010.22 - 44.68 µM[16]
4-(2-nitrophenoxy)benzamide derivativesHSV-1-IC5010.22 - 44.68 µM[16]
4-(2-nitrophenoxy)benzamide derivativesCoxsackievirus-IC5010.22 - 44.68 µM[16]
Experimental Protocols

In Vitro Antiviral Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit viral replication in host cells.

  • Cell Culture: Grow a monolayer of susceptible host cells in a 96-well plate.

  • Viral Infection: Infect the cells with a known titer of the virus.

  • Compound Treatment: Simultaneously or post-infection, add serial dilutions of the nitrobenzimidazole derivatives.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 2-3 days).

  • CPE Assessment: Evaluate the viral cytopathic effect (CPE) visually or by using a cell viability assay (e.g., MTS or neutral red uptake).

  • IC50 Calculation: The IC50 is the concentration of the compound that inhibits viral replication by 50% compared to untreated controls.

Conclusion

Nitrobenzimidazole derivatives are a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, antiparasitic, and antiviral agents is well-documented. The electron-withdrawing nature of the nitro group is crucial for the activity of many of these derivatives. Further research into the structure-activity relationships, mechanism of action, and optimization of pharmacokinetic properties will be essential for the development of novel therapeutics based on the nitrobenzimidazole scaffold. The detailed protocols and summarized data presented in this guide aim to facilitate future research and drug development in this important area of medicinal chemistry.

References

The Pharmacological Potential of the 5(6)-Nitrobenzimidazole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the pharmacological potential of the 5(6)-nitrobenzimidazole scaffold, a privileged structure in medicinal chemistry. It delves into the synthesis, mechanisms of action, and quantitative biological activity of its derivatives, presenting data in a structured format for easy comparison. Detailed experimental protocols for key assays and visualizations of signaling pathways are included to facilitate further research and development in this promising area.

Introduction

The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone of medicinal chemistry, bestowing upon its derivatives the ability to interact with a wide array of biological targets. The introduction of a nitro group at the 5- or 6-position of the benzimidazole scaffold profoundly influences its electronic properties, enhancing its pharmacological activity and leading to a diverse range of biological effects. This electron-withdrawing nitro group is often a key pharmacophore, contributing to the anticancer, antimicrobial, antiparasitic, and antiviral properties of these compounds. This guide provides an in-depth exploration of the pharmacological potential of the 5(6)-nitrobenzimidazole scaffold, summarizing key findings and providing practical information for researchers in the field of drug discovery.

Synthesis of 5(6)-Nitrobenzimidazole Derivatives

The synthesis of 5(6)-nitrobenzimidazole derivatives typically involves the condensation of 4-nitro-o-phenylenediamine with various reagents such as aldehydes, carboxylic acids, or their derivatives. The choice of reactants and reaction conditions allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, enabling the exploration of structure-activity relationships.

General Synthetic Workflow:

G start Starting Materials: 4-Nitro-o-phenylenediamine + Aldehyde/Carboxylic Acid process Condensation Reaction (e.g., in refluxing acid or with an oxidizing agent) start->process product 2-Substituted-5(6)-nitrobenzimidazole process->product diversification Further Derivatization (e.g., N-alkylation) product->diversification final_products Diverse Library of 5(6)-Nitrobenzimidazole Derivatives diversification->final_products

Caption: General workflow for the synthesis of 5(6)-nitrobenzimidazole derivatives.

Experimental Protocols for Synthesis:

Synthesis of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives: A common method involves the reaction of 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in the presence of an oxidizing agent. For example, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole can be synthesized by reacting 4-nitro-1,2-phenylenediamine with 4-chloro-3-nitrobenzaldehyde.

Synthesis of bis-5(6)-nitrobenzimidazoles: These compounds can be prepared by reacting the potassium salt of 5(6)-nitrobenzimidazole with an appropriate dihalide, such as 1,2-ethylene dibromide, in a solvent like dimethylformamide (DMF) under reflux.[1]

Anticancer Potential

The 5(6)-nitrobenzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often acting through multiple mechanisms to inhibit cancer cell growth and induce apoptosis.

Table 1: Cytotoxic Activity of Selected 5(6)-Nitrobenzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028[2]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)0.14[2]
2-(4-methylphenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)1.2[2]
2-(3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)0.35[2]
Mechanisms of Anticancer Action

Inhibition of Poly(ADP-ribose) Polymerase (PARP): Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent inhibitors of PARP, an enzyme crucial for DNA repair.[2] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

G dna_damage DNA Damage parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair nitrobenzimidazole 5(6)-Nitrobenzimidazole Derivative parp_inhibition PARP Inhibition nitrobenzimidazole->parp_inhibition parp_inhibition->dna_repair apoptosis Apoptosis dna_repair->apoptosis Inhibition of DNA repair leads to G tubulin Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle nitrobenzimidazole 5(6)-Nitrobenzimidazole Derivative nitrobenzimidazole->polymerization Inhibits cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis G nitrobenzimidazole 5(6)-Nitrobenzimidazole Derivative intrinsic Intrinsic Pathway (Mitochondrial) nitrobenzimidazole->intrinsic extrinsic Extrinsic Pathway (Death Receptor) nitrobenzimidazole->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis G nitrobenzimidazole 5(6)-Nitrobenzimidazole (Prodrug) bacterial_cell Bacterial/Fungal Cell (Low Oxygen) nitrobenzimidazole->bacterial_cell nitroreductase Nitroreductase Enzymes bacterial_cell->nitroreductase reduction Reduction of Nitro Group nitroreductase->reduction reactive_species Reactive Cytotoxic Species (e.g., Nitroso, Radicals) reduction->reactive_species damage Damage to DNA, Proteins, etc. reactive_species->damage cell_death Cell Death damage->cell_death G nitrobenzimidazole 5(6)-Nitrobenzimidazole (Prodrug) parasite_cell Parasite Cell (Anaerobic) nitrobenzimidazole->parasite_cell parasite_nitroreductase Parasite-Specific Nitroreductases parasite_cell->parasite_nitroreductase reduction Reductive Activation parasite_nitroreductase->reduction cytotoxic_radicals Cytotoxic Radicals reduction->cytotoxic_radicals dna_damage DNA Damage and Protein Dysfunction cytotoxic_radicals->dna_damage parasite_death Parasite Death dna_damage->parasite_death

References

The Therapeutic Promise of 2-Amino-6-nitrobenzimidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents. Among its many derivatives, 2-Amino-6-nitrobenzimidazole has emerged as a particularly versatile scaffold, giving rise to a new generation of compounds with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as antiprotozoal, anticancer, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of the this compound Core

The foundational step in harnessing the therapeutic potential of this class of compounds is the synthesis of the 2-Amino-5(6)-nitrobenzimidazole core. A widely adopted and efficient method involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.

Experimental Protocol: Synthesis of 5(6)-nitro-1H-benzimidazol-2-amine

This protocol outlines the synthesis of the core scaffold, 5(6)-nitro-1H-benzimidazol-2-amine, from 4-nitro-1,2-phenylenediamine.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic)

  • Diglyme

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • A solution of 4-nitro-1,2-phenylenediamine is prepared in a mixture of diglyme and water (typically a 4:1 ratio).

  • Cyanogen bromide is carefully added to the reaction mixture.

  • The reaction mixture is heated to approximately 90°C and maintained at this temperature with stirring for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water and subsequent filtration.

  • The crude product is then purified, commonly through recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 5(6)-nitro-1H-benzimidazol-2-amine.[1]

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections detail their activity against protozoan parasites and cancer, as well as their ability to inhibit key enzymes.

Antiprotozoal Activity

Derivatives of this compound have shown potent activity against a variety of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[2] The mechanism of action is believed to be analogous to other nitroimidazole-based drugs, which act as prodrugs.[2]

Mechanism of Action: Reductive Activation and Oxidative Stress

The antiprotozoal efficacy of these compounds is attributed to the reductive activation of the nitro group within the anaerobic or microaerophilic environment of the parasites. This process, catalyzed by nitroreductases, generates reactive nitroso and hydroxylamine intermediates and nitro radical anions. These reactive species induce significant cellular damage through multiple pathways:

  • DNA Damage: The generated radicals can directly interact with parasitic DNA, causing strand breaks and leading to cell death.[3][4]

  • Oxidative Stress: The reactive intermediates can also lead to the production of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses and causing widespread damage to cellular macromolecules.[4][5]

G cluster_parasite Parasite Cell (Anaerobic) Nitro_Compound This compound Derivative Nitroreductase Nitroreductase Nitro_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitro Intermediates (Radicals, Nitroso) Nitroreductase->Reactive_Intermediates DNA Parasite DNA Reactive_Intermediates->DNA Damage Macromolecules Other Cellular Macromolecules Reactive_Intermediates->Macromolecules Damage Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Intermediates->Oxidative_Stress Cell_Death Parasite Cell Death DNA->Cell_Death Macromolecules->Cell_Death Oxidative_Stress->Cell_Death

Antiprotozoal Mechanism of this compound Derivatives.

Quantitative Data: Antiprotozoal Activity

The following table summarizes the in vitro antiprotozoal activity of representative 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivatives compared to the standard drug, benznidazole.

CompoundTarget OrganismIC50 (µM)Reference
Compound 7 Giardia intestinalis3.95[2]
BenznidazoleGiardia intestinalis>30[2]
Compound 7 Trichomonas vaginalis7.25[2]
Compound 8 Trichomonas vaginalis7.35[2]
BenznidazoleTrichomonas vaginalis30.0[2]
Anticancer Activity

A growing body of evidence highlights the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.[6][7] Their anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in DNA repair, and modulation of the tumor microenvironment.

Induction of Apoptosis

Several derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][7] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is a complex signaling pathway involving a family of proteases called caspases.

G cluster_cell Cancer Cell Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Apoptosis Induction by this compound Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of representative 2-aryl-5(6)-nitro-1H-benzimidazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50Reference
Compound 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) A549 (Lung Carcinoma)28 nM[6]
Compound 6 K562 (Leukemia)0.3 µM[6]
Compound 6 HeLa (Cervical Cancer)0.6 µM[6]
Compound 3 A549 (Lung Carcinoma)1.2 µM[6]
Doxorubicin (Control)A549 (Lung Carcinoma)0.4 µM[6]
Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, including Poly (ADP-ribose) polymerase (PARP) and Carbonic Anhydrase (CA).

PARP Inhibition

PARP is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, resulting in synthetic lethality.

G cluster_cell HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruitment Replication DNA Replication DNA_SSB->Replication Compound This compound Derivative (PARP Inhibitor) Compound->PARP Inhibition DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Repair (Defective) Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death

Mechanism of PARP Inhibition Leading to Synthetic Lethality.

Quantitative Data: PARP Inhibition

CompoundTargetIC50 (µM)Reference
Compound 3 PARP0.05[6]
3-Aminobenzamide (Control)PARP28.5[6]

Experimental Protocol: PARP Inhibition Assay

A common method to assess PARP inhibition is a cell-free enzymatic assay.

Materials:

  • Recombinant PARP enzyme

  • Histones (as a substrate for PARP)

  • Biotinylated NAD+

  • This compound derivative

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, combine the PARP enzyme, histones, and the this compound derivative at various concentrations.

  • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate to allow the PARP-mediated poly(ADP-ribosyl)ation of histones to occur.

  • Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: Add a chemiluminescent substrate for HRP.

  • Measurement: Measure the luminescence using a luminometer. The signal is proportional to PARP activity.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compound and determine the IC50 value.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, particularly CA IX, are overexpressed in many types of cancer and are associated with tumor progression and metastasis. CA IX helps to maintain a relatively alkaline intracellular pH while contributing to an acidic tumor microenvironment, which favors tumor cell survival and invasion. Inhibitors of CA IX can disrupt this pH balance, leading to increased intracellular acidification and subsequent inhibition of tumor growth.[8][9][10]

G cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell (Hypoxic) CAIX Carbonic Anhydrase IX (CA IX) H H+ (Protons) CAIX->H Catalyzes HCO3 HCO3- (Bicarbonate) CAIX->HCO3 Intracellular_Acidification Intracellular Acidification CAIX->Intracellular_Acidification Leads to pH_in Intracellular pH (Maintained Alkaline) CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX pH_ex Extracellular pH (Acidic) H->pH_ex HCO3->pH_in Transport In Tumor_Growth Tumor Growth & Invasion pH_ex->Tumor_Growth Compound This compound Derivative (CA IX Inhibitor) Compound->CAIX Inhibits Inhibition_Growth Inhibition of Tumor Growth Intracellular_Acidification->Inhibition_Growth

Mechanism of Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the versatility of this chemical framework. The potent antiprotozoal, anticancer, and enzyme-inhibiting properties highlighted in this guide provide a strong rationale for continued research and development in this area.

Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their detailed mechanisms of action will be crucial for their clinical translation. The exploration of novel derivatives and their evaluation against a wider range of therapeutic targets will undoubtedly continue to expand the therapeutic landscape of this privileged scaffold. The data and protocols presented herein offer a solid foundation for researchers to build upon in the quest for new and effective medicines.

References

Crystal Structure Analysis of 2-Amino-6-nitrobenzimidazolium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-6-nitrobenzimidazolium chloride (C₇H₇N₄O₂⁺·Cl⁻). The document details the crystallographic data, experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound class, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of 2-Amino-6-nitrobenzimidazolium chloride has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Amino-6-nitrobenzimidazolium chloride. [1]

ParameterValue
Empirical Formula C₇H₇N₄O₂⁺·Cl⁻
Formula Weight 214.62
Temperature 291 K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a13.969 (3) Å
b7.8064 (19) Å
c16.490 (4) Å
α90°
β91.303 (3)°
γ90°
Volume 1797.7 (7) ų
Z 8
Calculated Density 1.586 Mg/m³
Absorption Coefficient 0.400 mm⁻¹
F(000) 880
Crystal Size 0.12 x 0.12 x 0.10 mm
Theta range for data collection 2.26 to 24.99°
Index ranges -16<=h<=16, 0<=k<=9, 0<=l<=19
Reflections collected 4345
Independent reflections 1580 [R(int) = 0.0410]
Completeness to theta = 24.99° 99.9 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1580 / 0 / 127
Goodness-of-fit on F² 1.021
Final R indices [I>2sigma(I)] R1 = 0.0351, wR2 = 0.0869
R indices (all data) R1 = 0.0468, wR2 = 0.0961
Largest diff. peak and hole 0.181 and -0.201 e.Å⁻³

Molecular and Crystal Structure Insights

The asymmetric unit of 2-Amino-6-nitrobenzimidazolium chloride contains one cation and one chloride anion. The benzimidazole ring system is essentially planar.[1] The crystal structure is stabilized by a network of intermolecular interactions, including N—H···Cl and C—H···Cl hydrogen bonds, which link the molecules into a two-dimensional network.[1] Furthermore, π–π stacking interactions between the benzimidazole rings, with centroid-centroid distances of 3.587 (1) Å and 3.928 (1) Å, contribute to the overall stability of the crystal packing.[1]

Selected bond lengths and angles for the 2-Amino-6-nitrobenzimidazolium cation are provided in Table 2. This data is crucial for understanding the detailed geometry of the molecule.

Table 2: Selected Bond Lengths [Å] and Angles [°] for 2-Amino-6-nitrobenzimidazolium chloride.

Bond Length (Å) Angle **Degree (°)
N(1)-C(1)1.334(3)C(1)-N(1)-C(2)109.1(2)
N(1)-C(2)1.385(3)C(1)-N(2)-C(3)109.2(2)
N(2)-C(1)1.335(3)N(1)-C(1)-N(2)118.8(2)
N(2)-C(3)1.388(3)N(1)-C(2)-C(7)121.2(2)
N(3)-C(1)1.320(3)N(1)-C(2)-C(3)106.0(2)
N(4)-C(5)1.465(3)C(7)-C(2)-C(3)132.8(2)
O(1)-N(4)1.228(3)N(2)-C(3)-C(4)121.5(2)
O(2)-N(4)1.231(3)N(2)-C(3)-C(2)106.9(2)
C(2)-C(7)1.383(4)C(4)-C(3)-C(2)131.6(2)
C(3)-C(4)1.381(4)C(5)-C(4)-C(3)118.9(2)
C(4)-C(5)1.382(4)C(4)-C(5)-C(6)122.1(2)
C(5)-C(6)1.385(4)C(4)-C(5)-N(4)119.0(2)
C(6)-C(7)1.378(4)C(6)-C(5)-N(4)118.9(2)
C(7)-C(6)-C(5)118.3(2)
C(6)-C(7)-C(2)120.2(2)
O(1)-N(4)-O(2)122.6(2)
O(1)-N(4)-C(5)118.7(2)
O(2)-N(4)-C(5)118.7(2)

Experimental Protocols

Synthesis and Crystallization

A representative synthesis protocol for 2-amino-6-nitrobenzimidazole derivatives involves the reaction of p-nitroaniline with potassium thiocyanate in the presence of bromine and acetic acid, followed by treatment with chloroacetic acid and potassium hydroxide. The resulting product can then be protonated with hydrochloric acid to yield the chloride salt.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of 2-Amino-6-nitrobenzimidazolium chloride A p-Nitroaniline C Intermediate Thiourea Derivative A->C Reaction B KSCN, Br₂, Acetic Acid E This compound derivative C->E Cyclization D Chloroacetic Acid, KOH G 2-Amino-6-nitrobenzimidazolium chloride E->G Protonation F HCl

Synthesis of 2-Amino-6-nitrobenzimidazolium chloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or a mixture of ethanol and water at room temperature.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation. The data is collected at a controlled temperature, typically 291 K.

Data Collection and Structure Solution Workflow

cluster_xray Single-Crystal X-ray Diffraction Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction (e.g., XCAD4) B->C D Structure Solution (e.g., SHELXS) C->D E Structure Refinement (e.g., SHELXL) D->E F Crystallographic Information File (CIF) E->F

Workflow for X-ray data collection and structure solution.

The collected frames are processed for cell refinement, data reduction, and absorption correction. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. For 2-amino-5(6)-nitro-benzimidazole, the expected ¹H NMR signals would include aromatic protons and amine protons. The ¹³C NMR spectrum would show distinct signals for the aromatic and imidazole carbons.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amino (N-H stretching), nitro (N-O stretching), and aromatic (C=C and C-H stretching) groups are expected.

Biological Significance and Potential Signaling Pathways

Derivatives of 2-aminobenzimidazole are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This scaffold is present in drugs with antiparasitic, antimicrobial, and anticancer activities.

Potential Therapeutic Applications of this compound Derivatives

cluster_bioactivity Biological Activities A This compound Scaffold B Antiparasitic A->B C Antimicrobial A->C D Anticancer A->D E NOD2 Signaling Inhibition A->E

Biological activities of 2-amino-6-nitrobenzimidazoles.

A particularly interesting area of research is the role of benzimidazole derivatives as inhibitors of specific signaling pathways. For instance, certain benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[2][3][4] NOD2 is an intracellular pattern recognition receptor involved in the innate immune response, and its dysregulation is associated with inflammatory diseases.[2][3][4] The ability of the benzimidazole scaffold to modulate such pathways highlights its potential for the development of novel therapeutic agents. Further research is warranted to investigate if 2-Amino-6-nitrobenzimidazolium chloride or its derivatives can also modulate the NOD2 pathway or other critical cellular signaling cascades.

References

An In-depth Technical Guide on the Solubility of 2-Amino-6-nitrobenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzimidazole (CAS: 6232-92-4, Molecular Formula: C₇H₆N₄O₂) is a benzimidazole derivative characterized by an amino group at the 2-position and a nitro group at the 6-position of the benzimidazole core.[1][2][3] Benzimidazole scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities. The introduction of a nitro group can influence the molecule's physicochemical properties, including its solubility, which is a pivotal parameter in pre-formulation studies. Poor aqueous solubility is a common challenge in drug development that can lead to low bioavailability.[4][5] Therefore, characterizing the solubility of this compound in a range of organic solvents is a crucial step in identifying suitable solvent systems for synthesis, purification, and formulation development.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of such data necessitates a standardized experimental approach to determine these values. The following sections of this guide provide a detailed protocol for researchers to generate this critical data in their own laboratory settings.

Experimental Protocol for Solubility Determination

The recommended method for determining the equilibrium solubility of a solid compound like this compound is the shake-flask method .[4][6] This technique is considered the gold standard for its reliability and accuracy.[6] The subsequent quantification of the dissolved solute can be effectively performed using UV-Visible spectroscopy, assuming the compound has a chromophore that absorbs in the UV-Vis range.[7][8][9]

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.[6]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or thermomixer set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4][10]

Step 2: Sample Collection and Preparation

  • After the equilibration period, visually confirm the presence of excess solid in each vial.

  • Allow the vials to stand undisturbed for a short period to let the solid particles settle.

  • Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the vials and collect the supernatant or filter the sample through a syringe filter.[4][11]

Step 3: Quantification by UV-Vis Spectroscopy

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Determination of λmax: Scan a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[9][11]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.[7]

  • Sample Analysis: Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted samples at λmax.[11]

  • Calculation of Solubility: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start add_excess Add Excess this compound to Organic Solvents start->add_excess equilibrate Equilibrate by Shaking (24-48h at constant T) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate dilute_sample Dilute Supernatant to Fall Within Calibration Range separate->dilute_sample prepare_standards Prepare Standard Solutions of Known Concentrations determine_lambda_max Determine λmax using UV-Vis Spectrophotometer prepare_standards->determine_lambda_max generate_calibration Generate Calibration Curve (Absorbance vs. Concentration) determine_lambda_max->generate_calibration calculate_solubility Calculate Solubility from Calibration Curve and Dilution Factor generate_calibration->calculate_solubility measure_absorbance Measure Absorbance of Diluted Sample at λmax dilute_sample->measure_absorbance measure_absorbance->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust and detailed experimental protocol to enable researchers to generate this vital information. The shake-flask method, coupled with UV-Vis spectroscopic analysis, offers a reliable means to characterize the solubility profile of this compound. The data generated through this methodology will be invaluable for guiding further research and development, including optimizing reaction conditions, selecting appropriate solvents for purification, and designing effective drug delivery systems. It is recommended that solubility studies be conducted in a range of solvents with varying polarities to obtain a comprehensive understanding of the compound's behavior.

References

Unraveling the Intricacies: A Technical Guide to the Proposed Mechanisms of Action for Nitro-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitro-substituted benzimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This in-depth technical guide elucidates the core proposed mechanisms through which these compounds exert their antimicrobial, antiparasitic, and anticancer effects. The intricate interplay of reductive activation, DNA damage, and crucial enzyme inhibition pathways will be explored, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanisms of Action: A Multi-pronged Approach

The biological activity of nitro-substituted benzimidazoles is not attributed to a single, universal mechanism but rather a combination of interconnected pathways that can vary depending on the specific chemical structure of the derivative and the target organism or cell. The presence of the nitro group is a critical determinant of their activity, often functioning as a prodrug element that requires metabolic activation to unleash its cytotoxic potential. The primary proposed mechanisms are detailed below.

Reductive Activation by Nitroreductases and Subsequent DNA Damage

A cornerstone of the mechanism of action for many nitroaromatic compounds, including nitro-substituted benzimidazoles, is their activation via enzymatic reduction. This process is particularly effective in hypoxic environments, such as those found in solid tumors and anaerobic microorganisms.

Signaling Pathway:

The process begins with the nitro-substituted benzimidazole entering the target cell. Inside the cell, NAD(P)H-dependent nitroreductase enzymes catalyze the reduction of the nitro group. This multi-step reduction generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro anion radical. These reactive species are potent electrophiles that can directly interact with and damage cellular macromolecules, most notably DNA. The resulting DNA damage can manifest as single- and double-strand breaks, base modifications, and the formation of DNA adducts. This genomic instability triggers cell cycle arrest and ultimately leads to apoptotic cell death.

cluster_Cell Target Cell Nitro-substituted Benzimidazole Nitro-substituted Benzimidazole Nitroreductase (NTR) Nitroreductase (NTR) Nitro-substituted Benzimidazole->Nitroreductase (NTR) Enters Cell Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS) Nitroreductase (NTR)->Reactive Nitrogen Species (RNS) Reductive Activation DNA DNA Reactive Nitrogen Species (RNS)->DNA Interaction DNA Damage DNA Damage DNA->DNA Damage Induces Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Proposed pathway of reductive activation and DNA damage.
Inhibition of Tubulin Polymerization

A well-established mechanism for the broader class of benzimidazole compounds is their ability to interfere with the dynamics of microtubules. This action is pivotal to their anticancer and anthelmintic properties.

Mechanism:

Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. They play a crucial role in cell division, intracellular transport, and maintenance of cell structure. Nitro-substituted benzimidazoles have been shown to bind to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged cell cycle arrest ultimately triggers apoptosis.

Tubulin Dimers Tubulin Dimers β-Tubulin β-Tubulin Tubulin Dimers->β-Tubulin Nitro-substituted Benzimidazole Nitro-substituted Benzimidazole Nitro-substituted Benzimidazole->β-Tubulin Binds to Colchicine Site Inhibited Complex Inhibited Complex β-Tubulin->Inhibited Complex Microtubule Formation Microtubule Formation (Inhibited) Inhibited Complex->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Inhibition of tubulin polymerization by nitro-substituted benzimidazoles.
Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Mechanism:

Certain nitro-substituted benzimidazole derivatives have been identified as inhibitors of DHFR. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. The resulting depletion of the tetrahydrofolate pool leads to an inhibition of DNA synthesis and subsequent cell death. This mechanism is particularly relevant to the antibacterial and anticancer activities of these compounds.

Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR THF THF DHFR->THF Catalyzes Tetrahydrofolate (THF) Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis DNA Synthesis & Repair DNA Synthesis & Repair Nucleotide Synthesis->DNA Synthesis & Repair Cell Proliferation Cell Proliferation DNA Synthesis & Repair->Cell Proliferation Nitro-substituted Benzimidazole Nitro-substituted Benzimidazole Nitro-substituted Benzimidazole->DHFR Inhibits DHF DHF DHF->DHFR THF->Nucleotide Synthesis

Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Quantitative Data Summary

The following tables summarize the reported biological activities of various nitro-substituted benzimidazoles against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Nitro-Substituted Benzimidazoles (IC50 values in µM)

CompoundCell Line (Cancer Type)IC50 (µM)Reference
5-Nitro-1H-benzimidazoleMCF-7 (Breast)45.2[1]
5-Nitro-1H-benzimidazoleHeLa (Cervical)62.8[1]
5-Nitro-1H-benzimidazoleA549 (Lung)55.1[1]
2-(4-Nitrophenyl)-1H-benzo[d]imidazoleHepG2 (Liver)12.5[2]
2-(4-Nitrophenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)18.7[2]
1-Methyl-5-nitro-1H-benzo[d]imidazoleHT-29 (Colon)33.6[3]
6-Nitro-1H-benzo[d]imidazole derivativeHCT-116 (Colon)7.8[4]

Table 2: Antimicrobial Activity of Nitro-Substituted Benzimidazoles (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
2-(5-Nitro-2-furyl)benzimidazoleStaphylococcus aureus12.5[5]
2-(5-Nitro-2-furyl)benzimidazoleEscherichia coli25[5]
2-(5-Nitro-2-furyl)benzimidazoleCandida albicans6.25[5]
5-Nitro-2-phenyl-1H-benzoimidazoleBacillus cereus18 (zone of inhibition in mm)[6]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolEscherichia coli17 (zone of inhibition in mm)[6]
5,6-Dinitrobenzimidazole derivativeStenotrophomonas maltophilia16

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of standard protocols used to investigate the mechanisms of action of nitro-substituted benzimidazoles.

Nitroreductase Activity Assay

This assay measures the ability of a nitro-substituted benzimidazole to be reduced by a nitroreductase enzyme.

Principle: The assay spectrophotometrically monitors the oxidation of NAD(P)H, which is consumed during the reduction of the nitro compound by the nitroreductase enzyme. The decrease in absorbance at 340 nm is proportional to the nitroreductase activity.

Protocol Outline:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.0), NAD(P)H, the nitro-substituted benzimidazole test compound, and purified nitroreductase enzyme.

  • Initiation: Initiate the reaction by adding the enzyme to the mixture.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculation: Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance versus time curve. Enzyme activity is expressed in units, where one unit is the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.

cluster_workflow Nitroreductase Assay Workflow A Prepare Reaction Mix (Buffer, NADPH, Test Compound) B Add Nitroreductase Enzyme A->B C Measure Absorbance at 340 nm (kinetic) B->C D Calculate Rate of NADPH Oxidation C->D

Workflow for a typical nitroreductase activity assay.
In Vitro Tubulin Polymerization Assay

This assay assesses the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Protocol Outline:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP on ice. Prepare serial dilutions of the nitro-substituted benzimidazole test compound.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound (or vehicle control).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control.

cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Tubulin and Test Compound on Ice B Incubate at 37°C to Initiate Polymerization A->B C Monitor Absorbance at 340 nm B->C D Analyze Polymerization Curves C->D

Workflow for an in vitro tubulin polymerization assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory activity of a compound against the DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH as dihydrofolate is reduced to tetrahydrofolate.

Protocol Outline:

  • Reagent Preparation: Prepare a reaction buffer, solutions of dihydrofolate, NADPH, and purified DHFR enzyme. Prepare various concentrations of the nitro-substituted benzimidazole inhibitor.

  • Reaction Setup: In a 96-well plate, add the buffer, NADPH, dihydrofolate, and the inhibitor.

  • Initiation: Start the reaction by adding the DHFR enzyme.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

cluster_workflow DHFR Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, NADPH, DHF, Inhibitor) B Add DHFR Enzyme A->B C Measure Absorbance at 340 nm (kinetic) B->C D Calculate IC50 Value C->D cluster_workflow Comet Assay Workflow for DNA Damage A Treat Cells with Test Compound B Embed Cells in Agarose A->B C Lyse Cells B->C D Perform Electrophoresis C->D E Stain DNA and Visualize D->E F Analyze Comet Images E->F

References

2-Amino-6-nitrobenzimidazole: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the known safety, handling, and toxicity information for 2-Amino-6-nitrobenzimidazole. Due to the limited availability of data for this specific compound, this guide leverages information from structurally related analogs to provide a conservative assessment of potential hazards. All personnel handling this compound should be trained in the proper handling of hazardous chemicals and use the personal protective equipment (PPE) outlined in this document.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as hazardous. The following table summarizes the likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard Class Hazard Category Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningCauses serious eye irritation
Specific target organ toxicity — single exposureCategory 3WarningMay cause respiratory irritation

Pictograms:

alt text

Toxicological Data

Quantitative toxicity data for this compound is not available. The following data for a related compound, 1-(2-Aminoethyl)-5-nitrobenzimidazole, is provided for reference. It is crucial to note that these values may not be representative of this compound.

Toxicity Metric Value Species Route Source
LD50 (Lethal Dose, 50%)1 g/kgMouseIntraperitoneal

A study on 2-amino-6-chloro-4-nitrophenol indicated low acute oral toxicity in rats, with an LD50 greater than 2000 mg/kg bw. Another study on derivatives of 2-amino-5(6)-nitro-1H-benzimidazole suggested they were less toxic than benznidazole when administered orally in mice in silico.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. The following are generalized methodologies for common toxicity assays that would be relevant for assessing the hazards of this compound.

Acute Oral Toxicity (OECD TG 423):

  • Test Animals: Typically, female rats are used.

  • Dosage: A single dose of the substance is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Skin Irritation (OECD TG 439):

  • Test System: Reconstituted human epidermis (RhE) model.

  • Procedure: The test chemical is applied topically to the skin tissue model.

  • Exposure: The chemical is left in contact with the tissue for a defined period.

  • Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates skin irritation potential.

Handling and Storage

Personal Protective Equipment (PPE):

Exposure Type Recommended PPE
Routine Handling Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.
Weighing/Generating Dust Above PPE plus a dust mask (e.g., N95) or use of a chemical fume hood or ventilated balance enclosure.
Risk of Splashing Above PPE plus a face shield.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release: Evacuate personnel from the area. Wear appropriate personal protective equipment. Avoid breathing dust. Sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Emergency_Response_Workflow cluster_spill Accidental Spill/Release Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediate Action Assess Assess Hazard Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose

Caption: Emergency response workflow for an accidental spill.

PPE_Selection_Logic cluster_task Task Assessment cluster_ppe Required PPE Task Handling Task Dust Potential for Dust? Task->Dust Splash Potential for Splash? Task->Splash BasePPE Gloves, Lab Coat, Safety Glasses Dust->BasePPE No Respirator Add Respirator (N95) Dust->Respirator Yes Splash->BasePPE No FaceShield Add Face Shield Splash->FaceShield Yes Respirator->BasePPE FaceShield->BasePPE

Caption: Logic for selecting appropriate personal protective equipment.

A Historical Overview of Synthesis Methods for Nitrobenzimidazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the key synthesis methods for nitrobenzimidazoles, a critical scaffold in medicinal chemistry and drug development. The inherent biological activities of the benzimidazole nucleus, coupled with the electron-withdrawing nature of the nitro group, have made these compounds a subject of intense research for decades. This document details the seminal Phillips condensation and reductive cyclization approaches, alongside modern advancements, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of these synthetic strategies.

The Phillips Condensation: A Cornerstone in Benzimidazole Synthesis

The Phillips condensation, first reported in the late 19th century, remains a fundamental and widely utilized method for the synthesis of benzimidazoles. The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of nitrobenzimidazoles, 4-nitro-o-phenylenediamine is the key starting material.

The general reaction scheme involves the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization via dehydration to form the imidazole ring. The acidic catalyst, typically hydrochloric acid, facilitates both the acylation and the subsequent cyclization steps.

Reaction Mechanism and Experimental Workflow

The mechanism of the Phillips condensation proceeds through a two-step process. Initially, the more basic amino group of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an N-acyl-o-phenylenediamine intermediate after dehydration. The second step involves the intramolecular nucleophilic attack of the remaining amino group on the amide carbonyl, followed by another dehydration step to yield the benzimidazole ring.

Phillips_Condensation_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization and Dehydration Start 4-Nitro-o-phenylenediamine + Carboxylic Acid Intermediate1 N-Acyl-4-nitro-o-phenylenediamine Intermediate Start->Intermediate1 H+ catalyst Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular nucleophilic attack Product Nitrobenzimidazole Intermediate2->Product Dehydration

Figure 1: Mechanism of the Phillips Condensation.

The experimental workflow for a typical Phillips condensation is a straightforward procedure involving heating the reactants in an acidic medium, followed by neutralization and product isolation.

Phillips_Workflow Start Combine 4-nitro-o-phenylenediamine and carboxylic acid in a round-bottom flask. AddAcid Add strong acid catalyst (e.g., 6N HCl). Start->AddAcid Heat Heat the reaction mixture (e.g., 100°C for 3-4 hours). AddAcid->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Precipitate Pour into ice-cold water to precipitate the product. Cool->Precipitate Neutralize Neutralize with aqueous ammonia. Precipitate->Neutralize Filter Filter the solid product. Neutralize->Filter Wash Wash with water. Filter->Wash Recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water). Wash->Recrystallize End Obtain pure nitrobenzimidazole. Recrystallize->End

Figure 2: Experimental workflow for the Phillips Condensation.
Quantitative Data

The Phillips condensation generally provides good to excellent yields, particularly with aliphatic carboxylic acids. Aromatic carboxylic acids can also be used, though sometimes requiring more forcing conditions.

Carboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)Reference
Phenylacetic Acid6N HCl1003-475-85[1]
Substituted Phenoxyacetic Acids6N HCl1003-470-90[1][2]
Formic Acid4N HClReflux2~90[3]
Acetic Acid4N HClReflux2~85[3]

Table 1: Quantitative Data for the Phillips Condensation Synthesis of Nitrobenzimidazoles.

Detailed Experimental Protocol: Synthesis of 2-Substituted-5-nitrobenzimidazoles via Phillips Condensation[1][2]

Materials:

  • 4-nitro-o-phenylenediamine (0.01 mole)

  • Substituted phenoxyacetic acid or other carboxylic acid (0.01 mole)

  • 6N Hydrochloric acid (HCl) (15 mL)

  • Aqueous ammonia

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and the desired carboxylic acid (0.01 mole).

  • Add 15 mL of 6N HCl to the flask.

  • Heat the mixture at 100°C for 3-4 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with continuous stirring.

  • Neutralize the mixture with aqueous ammonia until a precipitate is formed.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure 2-substituted-5-nitrobenzimidazole.

Reductive Cyclization: A One-Pot Approach from Nitroanilines

A significant advancement in benzimidazole synthesis is the one-pot reductive cyclization of o-nitroanilines with aldehydes. This method offers a more convergent and often milder alternative to the Phillips condensation. The reaction involves the in-situ reduction of the nitro group of an o-nitroaniline to an amino group, which then condenses with an aldehyde to form the benzimidazole ring.

Various reducing agents have been employed for this transformation, with sodium dithionite (Na₂S₂O₄) being one of the most common and effective.[4] This approach is highly versatile and tolerates a wide range of functional groups on both the o-nitroaniline and the aldehyde.[4]

Reaction Mechanism and Experimental Workflow

The mechanism of the reductive cyclization begins with the reduction of the nitro group of the o-nitroaniline to a nitroso and then a hydroxylamino group, which is further reduced to the corresponding o-phenylenediamine. This in-situ generated diamine then reacts with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation (often aerial) lead to the formation of the aromatic benzimidazole ring.

Reductive_Cyclization_Mechanism Start o-Nitroaniline + Aldehyde Reduction Reduction of Nitro Group (e.g., with Na₂S₂O₄) Start->Reduction Diamine In-situ generated o-Phenylenediamine Reduction->Diamine Condensation Condensation with Aldehyde Diamine->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Cyclization->Dihydrobenzimidazole Oxidation Oxidation Dihydrobenzimidazole->Oxidation Product Nitrobenzimidazole Oxidation->Product

Figure 3: Mechanism of Reductive Cyclization.

The experimental workflow for the reductive cyclization is typically a one-pot procedure, which simplifies the synthetic process and often leads to high yields.

Reductive_Cyclization_Workflow Start Dissolve o-nitroaniline and aldehyde in a suitable solvent (e.g., ethanol). AddReductant Add the reducing agent (e.g., sodium dithionite) portion-wise. Start->AddReductant Heat Heat the reaction mixture to reflux. AddReductant->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Workup Perform aqueous work-up and extract with an organic solvent. Cool->Workup Dry Dry the organic layer and concentrate under reduced pressure. Workup->Dry Purify Purify the crude product by column chromatography or recrystallization. Dry->Purify End Obtain pure nitrobenzimidazole. Purify->End

Figure 4: Experimental workflow for Reductive Cyclization.
Quantitative Data

The reductive cyclization method is known for its efficiency and good to excellent yields across a variety of substrates.

o-Nitroaniline DerivativeAldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitro-1,2-phenylenediamineVarious aromatic aldehydesNa₂S₂O₄EthanolReflux2-480-95[4]
2-NitroanilineBenzaldehydeNa₂S₂O₄Ethanol/Water804-692[5]
4-Chloro-2-nitroaniline4-MethoxybenzaldehydeNa₂S₂O₄EthanolReflux388[4]
N-Alkyl-o-nitroanilinesVarious aldehydesNa₂S₂O₄EthanolReflux2-575-90[4]

Table 2: Quantitative Data for the Reductive Cyclization Synthesis of Benzimidazoles.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization[4][5]

Materials:

  • o-Nitroaniline (10.0 mmol)

  • Aromatic aldehyde (11.0 mmol)

  • Sodium dithionite (Na₂S₂O₄) (40.0 mmol)

  • Ethanol (60 mL)

  • Deionized water (30 mL)

  • Celite®

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the o-nitroaniline (10.0 mmol) and the aromatic aldehyde (11.0 mmol).

  • Add ethanol (60 mL) and deionized water (30 mL) to the flask and stir the mixture at room temperature to form a suspension.

  • Heat the mixture to 80°C.

  • Once refluxing, add sodium dithionite (40.0 mmol) portion-wise over a period of 30 minutes.

  • Maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts.

  • Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.

Modern Synthetic Approaches

In recent years, synthetic methodologies have focused on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. For the synthesis of nitrobenzimidazoles, microwave-assisted synthesis has emerged as a powerful technique.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. Both the Phillips condensation and reductive cyclization can be effectively performed under microwave irradiation.

For instance, the microwave-assisted condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids in the presence of an acid catalyst can be completed in minutes instead of hours.[2]

Quantitative Data for Microwave-Assisted Synthesis
Starting MaterialsMethodTime (min)Yield (%)Reference
4-Nitro-o-phenylenediamine + Phenoxyacetic acidsPhillips Condensation2.5-3.585-95[2]
o-Nitroanilines + AldehydesReductive Cyclization10-2080-92

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis.

Experimental Workflow for Microwave-Assisted Synthesis

The workflow for microwave-assisted synthesis is similar to conventional methods but is performed in a dedicated microwave reactor, allowing for precise control of temperature and pressure.

Microwave_Workflow Start Combine reactants and catalyst in a microwave-safe reaction vessel. Seal Seal the vessel. Start->Seal Microwave Place in microwave reactor and irradiate at a set temperature and time. Seal->Microwave Cool Cool the reaction vessel. Microwave->Cool Workup Perform work-up procedure (e.g., precipitation, extraction). Cool->Workup Purify Purify the product. Workup->Purify End Obtain pure nitrobenzimidazole. Purify->End

Figure 5: Experimental workflow for Microwave-Assisted Synthesis.

Conclusion

The synthesis of nitrobenzimidazoles has evolved from classical methods like the Phillips condensation to more efficient one-pot procedures such as reductive cyclization. The enduring utility of the Phillips condensation lies in its simplicity and the use of readily available starting materials. Reductive cyclization offers a more convergent and often milder route, with the advantage of being a one-pot reaction. Modern techniques, particularly microwave-assisted synthesis, have further optimized these processes by significantly reducing reaction times and often improving yields.

The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern on the benzimidazole core, and the scale of the synthesis. This guide provides the foundational knowledge and practical details necessary for researchers to select and implement the most suitable method for their specific needs in the synthesis of these important heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. The 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide series, in particular, has garnered interest for its potential as antiprotozoal agents. These compounds are analogues of benznidazole, a drug used in the treatment of parasitic diseases. The strategic incorporation of the nitro group at the 5(6)-position and the variable N-arylacetamide side chain at the 1-position of the benzimidazole ring system allows for the fine-tuning of their biological activity.

This document provides a detailed protocol for the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, outlining a two-step synthetic sequence. The initial step involves the cyclization of 4-nitro-1,2-phenylenediamine to form the core intermediate, 5(6)-nitro-1H-benzimidazol-2-amine. The subsequent step is the N-alkylation of this intermediate with a series of substituted N-aryl-2-chloroacetamides.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5(6)-nitro-1H-benzimidazol-2-amine cluster_step2 Step 2: Synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides A 4-nitro-1,2-phenylenediamine R1 + A->R1 B Cyanogen bromide B->R1 C 5(6)-nitro-1H-benzimidazol-2-amine D 5(6)-nitro-1H-benzimidazol-2-amine R1_out R1_out->C diglyme/water (4:1) 90 °C R2 + D->R2 E N-aryl-2-chloroacetamides E->R2 F 2-(2-amino-5(6)-nitro-1H- benzimidazol-1-yl)-N-arylacetamides R2_out R2_out->F K2CO3, Acetonitrile

Figure 1. Synthetic workflow for the preparation of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.

Experimental Protocols

Protocol 1: Synthesis of 5(6)-nitro-1H-benzimidazol-2-amine (10)

This protocol outlines the synthesis of the key benzimidazole intermediate.

Materials:

  • 4-nitro-1,2-phenylenediamine (9)

  • Cyanogen bromide

  • Diglyme

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, prepare a 4:1 mixture of diglyme and water.

  • Add 4-nitro-1,2-phenylenediamine (9) to the solvent mixture.

  • Slowly add cyanogen bromide to the reaction mixture with stirring.

  • Attach a reflux condenser and heat the mixture to 90 °C.

  • Maintain the reaction at 90 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining impurities.

  • Dry the purified 5(6)-nitro-1H-benzimidazol-2-amine (10) in a vacuum oven.

Protocol 2: General Procedure for the Synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides (1-8)

This protocol describes the N-alkylation of the benzimidazole intermediate with various N-aryl-2-chloroacetamides.[1]

Materials:

  • 5(6)-nitro-1H-benzimidazol-2-amine (10)

  • Substituted N-aryl-2-chloroacetamides (12a-h)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography or recrystallization solvents

Procedure:

  • To a solution of 5(6)-nitro-1H-benzimidazol-2-amine (10) in acetonitrile, add potassium carbonate (K₂CO₃).

  • Add the corresponding substituted N-aryl-2-chloroacetamide (12a-h) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid.

  • Purify the solid by either recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides (1-8).[1] The reaction yields a mixture of two regioisomers with the nitro group at the 5 or 6 position.[1]

Data Presentation

The chemical yields for a series of synthesized 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides are summarized in the table below.[1]

CompoundAr-groupYield (%)
1 Phenyl72
2 4-Methylphenyl85
3 4-Methoxyphenyl94
4 4-Chlorophenyl78
5 4-Bromophenyl60
6 4-Fluorophenyl81
7 4-Nitrophenyl75
8 3-Nitrophenyl69

Table 1. Yields of synthesized 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.[1]

Biological Activity and Signaling Pathways

While the detailed signaling pathways for these specific compounds are a subject of ongoing research, benzimidazole derivatives are known to exert their biological effects through various mechanisms. As antiprotozoal agents, their mode of action can involve the inhibition of crucial parasitic enzymes, disruption of microtubule polymerization, or interference with nucleic acid synthesis. The nitro group present in this series of compounds is a key feature, as it can be bioreduced within the parasite to generate reactive nitroso and hydroxylamine metabolites. These reactive species can induce oxidative stress and damage vital cellular components, leading to parasite death. Further studies are required to elucidate the precise molecular targets and signaling pathways modulated by these novel N-arylacetamides.

References

Application Notes and Protocols for the Use of 2-Amino-6-nitrobenzimidazole as a Precursor for Novel Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to synthesizing novel antiprotozoal agents using 2-Amino-6-nitrobenzimidazole as a precursor and detail the protocols for their biological evaluation against common protozoan parasites.

Introduction

Parasitic diseases caused by protozoa remain a significant global health challenge. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antiprotozoal effects.[1][2] This document outlines the synthesis of a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides starting from this compound. The subsequent protocols detail the in vitro evaluation of these compounds against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.

Synthesis of Antiprotozoal Agents

The synthesis is a two-step process involving the preparation of the this compound precursor followed by its reaction with various N-arylacetamides.

Synthesis of Precursor: 5(6)-nitro-1H-benzimidazol-2-amine

The precursor, 5(6)-nitro-1H-benzimidazol-2-amine, is synthesized from 4-nitro-1,2-phenylenediamine.[3]

Protocol:

  • In a reaction vessel, dissolve 4-nitro-1,2-phenylenediamine in a 4:1 mixture of diglyme and water.

  • Add cyanogen bromide to the solution.

  • Heat the reaction mixture to 90°C and maintain for the appropriate reaction time (monitor by TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 5(6)-nitro-1H-benzimidazol-2-amine.

  • The product can be purified further by recrystallization.

Synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

The final compounds are synthesized by reacting the precursor with various 2-chloro-N-arylacetamides.[3]

Protocol:

  • In a round-bottom flask, suspend 5(6)-nitro-1H-benzimidazol-2-amine and the desired 2-chloro-N-arylacetamide in acetonitrile.

  • Add potassium carbonate (K₂CO₃) as a base.

  • Reflux the reaction mixture for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid residue by column chromatography or recrystallization to obtain the final product.

Biological Evaluation: Antiprotozoal Activity

The synthesized compounds are evaluated for their in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.

Cultivation of Protozoan Parasites

Protocol for Giardia intestinalis (e.g., WB strain):

  • Culture trophozoites axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum.[4]

  • Maintain cultures at 37°C in screw-cap tubes.[4]

  • Subculture the trophozoites every 48-72 hours to maintain them in the logarithmic phase of growth.

Protocol for Entamoeba histolytica (e.g., HM-1:IMSS strain):

  • Grow trophozoites axenically in TYI-S-33 or BI-S-33 medium supplemented with 10% heat-inactivated calf serum.[4]

  • Maintain cultures at 37°C in glass or plastic culture tubes.

  • Subculture trophozoites every 48-72 hours.

Protocol for Trichomonas vaginalis (e.g., MB:FF09 isolate):

  • Culture trophozoites in TYI-S-33 medium supplemented with 10% heat-inactivated horse or bovine serum.[4]

  • Maintain cultures at 37°C under anaerobic conditions.[1]

  • Subculture the parasites every 24-48 hours.

In Vitro Susceptibility Assay

A modified microdilution technique is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Protocol:

  • Prepare stock solutions of the test compounds and the reference drug (e.g., metronidazole or benznidazole) in dimethyl sulfoxide (DMSO).

  • Harvest trophozoites from cultures in the logarithmic growth phase.

  • Count the trophozoites using a hemocytometer and adjust the cell density to the desired concentration (e.g., 2 x 10⁴ trophozoites/mL for G. lamblia and 1 x 10⁴ trophozoites/mL for E. histolytica and T. vaginalis).[4]

  • Dispense the trophozoite suspension into 96-well microtiter plates.

  • Add serial dilutions of the test compounds and reference drug to the wells. Ensure the final DMSO concentration does not inhibit parasite growth.

  • Include a negative control (trophozoites with medium and DMSO) and a positive control (reference drug).

  • Incubate the plates at 37°C for 48 hours under the appropriate atmospheric conditions for each parasite.[4]

  • After incubation, determine the number of viable trophozoites. This can be done by manual counting with a hemocytometer after chilling the plate to detach the cells or by using a cell viability assay (e.g., CellTiter-Glo®).

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the in vitro antiprotozoal activity of a series of synthesized 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.

Table 1: In Vitro Antiprotozoal Activity (IC50 in µM) of Synthesized Benzimidazole Derivatives

CompoundR-group on ArylacetamideG. intestinalisE. histolyticaT. vaginalis
1 H30.1545.3240.18
2 4-F28.7642.1138.99
3 4-Cl25.4339.8735.65
4 4-Br22.1935.6530.12
5 4-I18.9830.1225.43
6 4-CH₃29.8744.9839.87
7 4-OCH₃3.9528.7615.88
8 4-NO₂20.1133.5428.76
Benznidazole -27.5448.9863.10

Data extracted from Hernández-Núñez et al. (2017).[1]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Compound Synthesis 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine 5(6)-nitro-1H-benzimidazol-2-amine 5(6)-nitro-1H-benzimidazol-2-amine 4-nitro-1,2-phenylenediamine->5(6)-nitro-1H-benzimidazol-2-amine BrCN, Diglyme/H₂O, 90°C Precursor 5(6)-nitro-1H-benzimidazol-2-amine Final_Product 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide Precursor->Final_Product K₂CO₃, Acetonitrile, Reflux Arylacetamide 2-chloro-N-arylacetamide Arylacetamide->Final_Product

Caption: Synthetic route for novel antiprotozoal agents.

Experimental Workflow for Antiprotozoal Assay

Antiprotozoal_Assay_Workflow cluster_workflow In Vitro Susceptibility Assay Workflow start Start: Prepare Compound Stock Solutions culture Culture Protozoan Trophozoites start->culture harvest Harvest Log-Phase Trophozoites culture->harvest count Count and Adjust Cell Density harvest->count plate Dispense Trophozoites into 96-Well Plate count->plate add_compounds Add Serial Dilutions of Test Compounds plate->add_compounds incubate Incubate at 37°C for 48h add_compounds->incubate determine_viability Determine Trophozoite Viability incubate->determine_viability calculate_inhibition Calculate % Growth Inhibition determine_viability->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 end End: Report Results determine_ic50->end

Caption: Workflow for in vitro antiprotozoal susceptibility testing.

Proposed Mechanism of Action

The mode of action for nitro-containing benzimidazoles is often associated with reductive metabolism. The nitro group is believed to be crucial for their biological activity, acting as a prodrug that is activated by nitroreductases within the parasite.[1]

Mechanism_of_Action cluster_moa Proposed Reductive Activation Pathway Prodrug Nitrobenzimidazole Prodrug Activation Parasite Nitroreductase (e.g., NADH-dependent) Prodrug->Activation Enzymatic Reduction Radical Nitroso/Hydroxylamine Intermediates (Reactive Nitrogen Species) Activation->Radical Generates Damage Damage to Cellular Macromolecules (DNA, Proteins, Lipids) Radical->Damage Induces CellDeath Parasite Cell Death Damage->CellDeath Leads to

Caption: Proposed mechanism of action for nitrobenzimidazoles.

References

Application of 2-Amino-6-nitrobenzimidazole in Anticancer Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, particularly the 2-amino-6-nitrobenzimidazole core, represents a promising framework in the discovery and development of novel anticancer therapeutics. Its structural similarity to endogenous purines allows for interaction with various biological targets, leading to potent antitumor activity. This document provides detailed application notes on the anticancer properties of this compound derivatives, along with comprehensive protocols for their evaluation.

Application Notes

Derivatives of this compound have demonstrated significant potential as anticancer agents through multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA repair and cell signaling.

Mechanism of Action

The anticancer effects of this compound derivatives are multifaceted and can be attributed to the following key mechanisms:

  • PARP Inhibition: Certain derivatives act as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations), ultimately triggering cell death.

  • Induction of Apoptosis: These compounds have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

  • Cell Cycle Arrest: Treatment with this compound derivatives can lead to the arrest of the cell cycle at specific checkpoints, notably the S and G2/M phases. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.[1]

  • Topoisomerase Inhibition: Some benzimidazole derivatives have been found to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription. Inhibition of these enzymes leads to DNA strand breaks and cell death.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Certain benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2][3][4]

Anticancer Activity and Quantitative Data

In vitro studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. A notable example is the compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , which has shown exceptional activity.

CompoundCell LineIC50 (nM)Mechanism of ActionReference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA54928PARP Inhibition, Apoptosis, S-phase arrest[1]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleK562-Apoptosis, S-phase arrest[1]
Derivative 3 (unspecified 2-aryl-5(6)-nitro-1H-benzimidazole)-0.05 µM (PARP IC50)PARP Inhibition[1]

Table 1: In Vitro Anticancer Activity of this compound Derivatives.

In vivo studies using mouse xenograft models have also shown that benzimidazole derivatives can significantly inhibit tumor growth.[5][6]

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole

This protocol is a general method for the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazoles.

Materials:

  • 4-Nitro-o-phenylenediamine

  • 4-Chloro-3-nitrobenzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 4-nitro-o-phenylenediamine (1 mmol) in ethanol (20 mL).

  • Add 4-chloro-3-nitrobenzaldehyde (1 mmol) to the solution.

  • Add a catalytic amount of sodium metabisulfite.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Adjust the pH to ~8-9 with a 10% NaOH solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole.

G reactant1 4-Nitro-o-phenylenediamine intermediate Schiff Base Intermediate reactant1->intermediate Condensation reactant2 4-Chloro-3-nitrobenzaldehyde reactant2->intermediate reagent Na2S2O5, Ethanol product 2-(4-chloro-3-nitrophenyl)- 5(6)-nitro-1H-benzimidazole intermediate->product Cyclization & Oxidation

Synthesis workflow for 2-aryl-5(6)-nitro-1H-benzimidazoles.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add Test Compound Dilutions incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Add DMSO to Dissolve Formazan incubation3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Experimental workflow for the MTT assay.

Protocol 3: Apoptosis Assay - Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Human cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis

This protocol outlines the analysis of the cell cycle distribution by staining with Propidium Iodide (PI) and analysis by flow cytometry.

Materials:

  • Human cancer cell line

  • Test compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protocol 5: PARP Inhibition Assay

This protocol describes a colorimetric assay to measure the activity of PARP and the inhibitory effect of the test compounds.

Materials:

  • PARP Assay Kit (Colorimetric)

  • Cell lysate from treated and untreated cancer cells

  • Test compound

  • Microplate reader

Procedure:

  • Prepare cell lysates from cancer cells treated with the test compound and a vehicle control.

  • Follow the manufacturer's instructions for the PARP assay kit. This typically involves:

    • Coating a 96-well plate with histones.

    • Adding the cell lysate, biotinylated NAD+, and activated DNA to the wells.

    • Incubating to allow for the PARP-mediated incorporation of biotinylated ADP-ribose onto the histones.

    • Washing the plate and adding streptavidin-HRP.

    • Adding a colorimetric substrate and measuring the absorbance.

  • The reduction in absorbance in the presence of the test compound indicates PARP inhibition.

G cluster_pathway PARP-Mediated DNA Repair and Apoptosis Induction DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Inhibition PARP Inhibition Cell_Death Cell Death Repair->Cell_Death Failure leads to Apoptosis Apoptosis Apoptosis->Cell_Death Compound This compound Derivative Compound->Inhibition Inhibition->Apoptosis

Signaling pathway of PARP inhibition by this compound derivatives.

Conclusion

The this compound scaffold is a versatile and potent platform for the development of novel anticancer drugs. The detailed protocols provided herein will enable researchers to synthesize and evaluate the anticancer properties of new derivatives, contributing to the advancement of cancer therapy. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising findings into clinical applications.

References

HPLC method development for quantitative analysis of 2-Amino-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of 2-Amino-6-nitrobenzimidazole using a Stability-Indicating RP-HPLC Method.

Application Note

Introduction

This compound is a heterocyclic aromatic compound of interest in pharmaceutical research and development due to its potential as a building block for more complex molecules. A robust and reliable analytical method for its quantification is crucial for quality control, stability studies, and formulation development. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantitative analysis of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2]

PropertyValue
Molecular FormulaC₇H₆N₄O₂[1]
Molar Mass178.15 g/mol [1]
Melting Point222-223 °C (decomposition)[1]
pKa9.63 ± 0.10 (Predicted)[1]
Storage ConditionKeep in dark place, Sealed in dry, Room Temperature[1]

Chromatographic Conditions

The separation was achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The method utilizes UV detection for the quantification of the analyte.

ParameterCondition
HPLC System Agilent 1290 Infinity LC or equivalent
Column Luna C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 999 mL of HPLC grade water and mix well.

    • The mobile phase is a mixture of acetonitrile and 0.1% formic acid in water in the ratio of 30:70 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Diluent Preparation:

    • Use a mixture of acetonitrile and water in a 50:50 (v/v) ratio as the diluent.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Make up the volume to 100 mL with the diluent and mix well.

  • Working Standard Solution Preparation (10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the diluent and mix well.

    • Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

2. System Suitability

Before starting the analysis, the suitability of the chromatographic system is verified by injecting the working standard solution five times. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

3. Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

  • Specificity: The specificity of the method was evaluated by injecting the blank (diluent), a standard solution, and a sample solution to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.

  • Linearity: The linearity of the method was determined by analyzing a series of solutions at different concentrations. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis.

  • Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of the standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%), and the recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the sample preparation on the same day.

    • Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same sample on two different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Data Presentation

Linearity

Concentration (µg/mL)Peak Area
2150234
4301567
6452890
8603123
10754456
12905789
Correlation Coefficient (r²) 0.9998

Accuracy (Recovery)

LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80% 87.9599.38
87.9899.7599.54
87.9198.88
100% 1010.05100.50
109.9899.80100.03
109.9899.80
120% 1211.9599.58
1212.08100.67100.03
1211.9899.83

Precision

Parameter% Assay% RSD
Repeatability (n=6) 99.8, 100.2, 99.5, 100.5, 99.9, 100.10.35
Intermediate Precision (Day 1, n=6) 99.7, 100.1, 99.6, 100.3, 99.8, 100.00.28
Intermediate Precision (Day 2, n=6) 100.2, 99.9, 100.5, 99.7, 100.3, 100.10.29

LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantification (LOQ) 0.15

Robustness

ParameterCondition% RSD of Peak Areas
Flow Rate 0.9 mL/min0.45
1.1 mL/min0.38
Column Temperature 28°C0.51
32°C0.42
Mobile Phase Composition Acetonitrile:Buffer (28:72)0.62
Acetonitrile:Buffer (32:68)0.55

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile_phase Mobile Phase (ACN:0.1% FA in Water, 30:70) prep_diluent Diluent (ACN:Water, 50:50) prep_stock Standard Stock Solution (100 µg/mL) prep_working Working Standard (10 µg/mL) prep_stock->prep_working Dilution system_suitability System Suitability Check (5 injections of Working Std) prep_working->system_suitability prep_sample Sample Preparation (10 µg/mL) analysis Sample and Standard Analysis prep_sample->analysis system_suitability->analysis If passes data_acquisition Data Acquisition (Peak Area, Retention Time) analysis->data_acquisition quantification Quantification data_acquisition->quantification validation Method Validation (Linearity, Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_parameters cluster_params Validation Parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key parameters for HPLC method validation.

References

Application Note and Protocol: A Model Reaction for the Nitration of 2-Acylaminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of 2-acylaminobenzothiazoles serves as a crucial model reaction in medicinal chemistry and materials science for the synthesis of nitro-substituted benzothiazole derivatives. Direct nitration of 2-aminobenzothiazole often leads to a mixture of isomers and oxidation byproducts.[1] However, by first acylating the amino group, the reaction can be controlled to selectively yield the 6-nitro isomer with high purity.[1] This application note provides a detailed experimental procedure for the nitration of 2-acetylaminobenzothiazole, a representative 2-acylaminobenzothiazole, using a mixed acid approach. The subsequent deprotection (hydrolysis) of the acetyl group to yield 2-amino-6-nitrobenzothiazole is also described.

Key Signaling Pathway: Electrophilic Aromatic Substitution

The nitration of 2-acylaminobenzothiazole proceeds via an electrophilic aromatic substitution mechanism. The acyl group at the 2-position directs the incoming electrophile, the nitronium ion (NO₂⁺), to the 6-position of the benzothiazole ring. The generally accepted mechanism involves the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.[2][3][4]

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ start 2-Acylaminobenzothiazole sigma_complex Sigma Complex (Wheland Intermediate) start->sigma_complex + NO₂⁺ product 6-Nitro-2-acylaminobenzothiazole sigma_complex->product - H⁺ HSO4_minus_external HSO₄⁻ H2SO4_regenerated H₂SO₄ (regenerated) HSO4_minus_external->H2SO4_regenerated + H⁺

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocols

This section details the step-by-step procedures for the acetylation of 2-aminobenzothiazole, its subsequent nitration, and the final hydrolysis to obtain 2-amino-6-nitrobenzothiazole.

Part 1: Acetylation of 2-Aminobenzothiazole

This initial step protects the amino group as an acetamide, which prevents oxidation during nitration and directs the substitution to the 6-position.

Materials:

  • 2-Aminobenzothiazole

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-aminobenzothiazole in 40 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.

  • Cautiously add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 1 hour.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 250 mL of ice-cold deionized water with continuous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water.

  • Recrystallize the crude 2-acetylaminobenzothiazole from an ethanol/water mixture to obtain the purified product.

Part 2: Nitration of 2-Acetylaminobenzothiazole

With the amino group protected, the aromatic ring is nitrated under controlled conditions.

Materials:

  • 2-Acetylaminobenzothiazole (from Part 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

Procedure:

  • In a 250 mL beaker, add 49 g of concentrated sulfuric acid and cool it to 5-10°C in an ice-salt bath.

  • Slowly add 19.2 g (0.1 mol) of 2-acetylaminobenzothiazole to the cold sulfuric acid in portions, ensuring the temperature remains between 20-30°C.

  • Cool the resulting mixture to 5-10°C.

  • In a separate flask, prepare the nitrating mixture by adding 20 g of a mixed acid containing 31.5% nitric acid.

  • Add the nitrating mixture dropwise to the stirred solution of 2-acetylaminobenzothiazole in sulfuric acid, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue to stir the reaction mixture at 10-15°C for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral.

Part 3: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole

The final step involves the deprotection of the amino group to yield the desired product.

Materials:

  • 2-Acetylamino-6-nitrobenzothiazole (from Part 2)

  • Methanol

  • Water

Procedure:

  • Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole from the previous step in 165 mL of methanol.

  • The subsequent saponification can be carried out with dilute mineral acids, alkali metal hydroxide solutions, or ammonia solution in an aqueous or aqueous-alcoholic solution at temperatures between 40°C and 100°C.[1]

  • After completion of the hydrolysis, the product, 2-amino-6-nitrobenzothiazole, is isolated by filtration, washed with water, and dried.

Experimental Workflow

The overall experimental workflow is a three-step process starting from 2-aminobenzothiazole.

Experimental_Workflow start 2-Aminobenzothiazole acetylation Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation intermediate 2-Acetylaminobenzothiazole acetylation->intermediate nitration Nitration (HNO₃, H₂SO₄, 5-10°C) intermediate->nitration nitro_intermediate 2-Acetylamino-6-nitrobenzothiazole nitration->nitro_intermediate hydrolysis Hydrolysis (Acid or Base) nitro_intermediate->hydrolysis final_product 2-Amino-6-nitrobenzothiazole hydrolysis->final_product

Caption: Three-step synthesis of 2-amino-6-nitrobenzothiazole.

Data Presentation

The following table summarizes the quantitative data from representative nitration experiments described in the literature.[1][5]

Starting MaterialNitrating AgentMolar Ratio (Substrate:HNO₃)Temperature (°C)Reaction Time (h)ProductYieldMelting Point (°C)
2-AcetylaminobenzothiazoleMixed Acid (HNO₃/H₂SO₄)1:1.0 - 1.55-1522-Acetylamino-6-nitrobenzothiazoleHigh-
2-Acetylaminobenzothiazole94% Nitric Acid-0-2832-Amino-6-nitrobenzothiazole67 g (from 0.5 mol)246-249
2-Benzothiazolyl-formamideMixed Acid (HNO₃/H₂SO₄)--2 (hydrolysis)2-Amino-6-nitrobenzothiazole194 g (from 1.0 mol)248-250

Note on Yields: The yields reported in the source patents are for the final 2-amino-6-nitrobenzothiazole after the hydrolysis step. The yield for the intermediate 2-acetylamino-6-nitrobenzothiazole is often not explicitly stated as it is directly used in the next step. The high selectivity of the reaction towards the 6-nitro isomer is a key advantage of this method.[1] Direct nitration of 2-aminobenzothiazole yields only about 20% of the desired 6-nitro isomer.[1]

Conclusion

The nitration of 2-acylaminobenzothiazole is a robust and highly selective method for the synthesis of 6-nitrobenzothiazole derivatives. The protection of the amino group is critical for directing the electrophilic substitution to the desired position and preventing unwanted side reactions. The detailed protocol and workflow provided in this application note offer a reliable procedure for researchers in the fields of medicinal chemistry and materials science to synthesize these valuable compounds.

References

Application Notes & Protocols: Preparation and Antimicrobial Screening of 2-Amino-6-nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazoles are a class of heterocyclic aromatic compounds recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[1] The incorporation of a nitro group, specifically at the 6-position, and an amino group at the 2-position of the benzimidazole scaffold can significantly influence its biological properties. This document provides detailed protocols for the synthesis of novel 2-Amino-6-nitrobenzimidazole derivatives and subsequent screening for their antimicrobial activity. The methodologies outlined are based on established chemical synthesis routes and standardized antimicrobial susceptibility testing methods.[1][2]

Part 1: Synthesis of this compound Derivatives

The synthesis is typically a multi-step process involving the formation of the core benzimidazole ring followed by the attachment of various side chains. The following protocol is adapted from established literature procedures.[1]

Experimental Protocol 1.1: Synthesis of 5(6)-nitro-1H-benzimidazol-2-amine (Core Intermediate)

This protocol details the cyclization reaction to form the essential benzimidazole core structure.

  • Reactant Preparation : In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in a 4:1 mixture of diglyme and water.

  • Reaction Initiation : Add cyanogen bromide to the mixture.

  • Heating : Heat the reaction mixture to 90 °C and maintain this temperature with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the contents into ice-water to precipitate the product.

  • Purification : Filter the resulting solid precipitate, wash thoroughly with water to remove any unreacted starting materials and impurities, and dry under a vacuum. The resulting product is 5(6)-nitro-1H-benzimidazol-2-amine.[1]

Experimental Protocol 1.2: Synthesis of N-aryl-2-chloroacetamides (Side Chains)

This protocol describes the preparation of the side chains that will be attached to the benzimidazole core.

  • Reactant Preparation : Dissolve the desired substituted arylamine in methylene chloride in a flask. Add triethylamine to the solution, which acts as a base.

  • Acylation : Cool the mixture in an ice bath. Slowly add 2-chloroacetyl chloride dropwise to the stirred solution.

  • Reaction : Allow the reaction to proceed at room temperature for 4-6 hours.[3]

  • Purification : After the reaction is complete, wash the mixture with water to remove triethylamine hydrochloride and any excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-aryl-2-chloroacetamide derivative.

Experimental Protocol 1.3: Synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides (Final Products)

This final step involves the N-alkylation of the benzimidazole core with the prepared side chains.

  • Reactant Preparation : Suspend the synthesized 5(6)-nitro-1H-benzimidazol-2-amine (from Protocol 1.1) in acetonitrile in a round-bottom flask.

  • Base Addition : Add potassium carbonate (K₂CO₃) to the suspension. This acts as a base to deprotonate the benzimidazole nitrogen.

  • Side Chain Addition : Add the appropriate N-aryl-2-chloroacetamide (from Protocol 1.2) to the reaction mixture.

  • Reflux : Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Isolation and Purification : After completion, cool the reaction mixture and filter off the potassium carbonate. Evaporate the acetonitrile solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivative.[1]

Data Presentation: Synthesis Yields

The following table should be used to record the yields of the synthesized derivatives.

Compound IDAryl Substituent (R)Molecular FormulaYield (%)
1a PhenylC₁₅H₁₃N₅O₃e.g., 85
1b 4-ChlorophenylC₁₅H₁₂ClN₅O₃e.g., 91
1c 4-MethoxyphenylC₁₆H₁₅N₅O₄e.g., 82
1d 4-NitrophenylC₁₅H₁₂N₆O₅e.g., 78

Note: Data presented are hypothetical examples for illustrative purposes.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product SM1 4-Nitro-1,2- phenylenediamine INT1 5(6)-nitro-1H- benzimidazol-2-amine SM1->INT1 Protocol 1.1 SM2 Cyanogen Bromide SM2->INT1 Protocol 1.1 SM3 Substituted Arylamine INT2 N-aryl-2- chloroacetamide SM3->INT2 Protocol 1.2 SM4 2-Chloroacetyl Chloride SM4->INT2 Protocol 1.2 FP 2-(2-Amino-5(6)-nitro-1H- benzimidazol-1-yl)-N-arylacetamide INT1->FP Protocol 1.3 INT2->FP Protocol 1.3

Caption: Workflow for the synthesis of this compound derivatives.

Part 2: Antimicrobial Activity Screening

Once synthesized and purified, the novel compounds are screened for antimicrobial activity. This typically involves a preliminary qualitative test followed by a quantitative determination of the minimum inhibitory concentration (MIC).

Experimental Protocol 2.1: Agar Disc Diffusion (Kirby-Bauer) Method

This method serves as a rapid qualitative screening to identify compounds with potential antimicrobial activity.[4][5][6]

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation : Select 3-5 isolated colonies of the test microorganism from a fresh culture plate (18-24 hours old). Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Plate Inoculation : Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disc Application : Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the synthesized benzimidazole derivatives (e.g., 30 µ g/disc ). Aseptically place the discs onto the inoculated agar surface.

  • Controls : Place a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disc impregnated with the solvent (e.g., DMSO) used to dissolve the compounds as a negative control.

  • Incubation : Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation : Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial potency.[4][8]

Experimental Protocol 2.2: Broth Microdilution Method (MIC Determination)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[2][9]

  • Compound Preparation : Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution of the compounds directly in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest compound concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation : Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Incubation : Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9][10]

Data Presentation: Antimicrobial Activity

The results from the screening should be organized into tables for clear comparison.

Table 2.1: Zone of Inhibition Data

Compound IDGram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm)Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm)Fungi (e.g., C. albicans) Zone of Inhibition (mm)
1a e.g., 14e.g., 10e.g., 8
1b e.g., 22e.g., 18e.g., 15
1c e.g., 16e.g., 11e.g., 9
1d e.g., 25e.g., 20e.g., 18
Ciprofloxacin e.g., 28e.g., 30N/A

Note: Data are hypothetical examples. Interpretation: >12 mm is typically considered active.[11]

Table 2.2: Minimum Inhibitory Concentration (MIC) Data

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
1a e.g., 64e.g., 128e.g., >256
1b e.g., 16e.g., 32e.g., 64
1c e.g., 32e.g., 128e.g., 256
1d e.g., 8e.g., 16e.g., 32
Ciprofloxacin e.g., 1e.g., 0.5N/A

Note: Data are hypothetical examples for illustrative purposes.

Visualization: Antimicrobial Screening Workflow

Screening_Workflow A Synthesized Benzimidazole Derivatives B Qualitative Screening: Agar Disc Diffusion A->B C Inactive Compounds (No Zone of Inhibition) B->C Inactive D Active Compounds (Zone of Inhibition) B->D Active E Quantitative Assay: Broth Microdilution (MIC) D->E F MIC Determination (µg/mL) E->F G Lead Compound Identification F->G

Caption: Logical workflow for antimicrobial activity screening of novel compounds.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzimidazoles using Cyanogen Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in numerous therapeutic agents, demonstrating applications as anticancer, antimalarial, and anti-inflammatory agents.[1][2] The synthesis of this scaffold is therefore of significant interest to the medicinal chemistry and drug development community. One of the most direct and established methods for the preparation of 2-aminobenzimidazoles involves the cyclization of o-phenylenediamines with cyanogen bromide.[3][4] This reaction provides a straightforward entry to this valuable heterocyclic system.

These application notes provide detailed protocols for the synthesis of 2-aminobenzimidazoles using cyanogen bromide, including reaction mechanisms, experimental procedures, and data on the scope of the reaction with various substituted starting materials.

Reaction Mechanism and Workflow

The reaction proceeds via a cyclization of an o-phenylenediamine with cyanogen bromide. The proposed mechanism involves the initial attack of one of the amino groups of the o-phenylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminobenzimidazole ring system.

The general workflow for this synthesis is depicted in the following diagram:

G cluster_workflow Experimental Workflow start Start reactants o-Phenylenediamine Cyanogen Bromide start->reactants 1. Combine reaction Reaction in Solvent (e.g., Methanol) reactants->reaction 2. Reflux workup Alkalization and Solvent Evaporation reaction->workup 3. Quench & Concentrate purification Recrystallization workup->purification 4. Purify product 2-Aminobenzimidazole purification->product

Caption: General experimental workflow for the synthesis of 2-aminobenzimidazoles.

Application in Drug Discovery: A Hypothetical Signaling Pathway

2-Aminobenzimidazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a hypothetical signaling pathway where a synthesized 2-aminobenzimidazole derivative acts as a kinase inhibitor, thereby blocking downstream cellular processes like proliferation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor 2-Aminobenzimidazole Derivative Inhibitor->KinaseB Inhibits

Caption: Inhibition of a signaling pathway by a 2-aminobenzimidazole derivative.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminobenzimidazoles

This protocol is a general method for the synthesis of 2-aminobenzimidazoles from the corresponding o-phenylenediamines and cyanogen bromide.[5]

Materials:

  • Substituted or unsubstituted o-phenylenediamine (1.0 eq)

  • Cyanogen bromide (1.4 eq)

  • Methanol

  • 30% Sodium hydroxide solution

  • Deionized water

  • Charcoal (for recrystallization)

Procedure:

  • A mixture of the o-phenylenediamine (e.g., 6.52 mmol) and cyanogen bromide (e.g., 8.96 mmol, 1.4 eq) is refluxed in methanol (25 mL) for 2 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • After cooling to room temperature, the reaction mixture is alkalized with a 30% sodium hydroxide solution.[5]

  • The solvent is then evaporated under reduced pressure.[5]

  • The crude product is purified by recrystallization from water with the addition of charcoal to afford the pure 2-aminobenzimidazole derivative.[5]

Quantitative Data Summary

The following table summarizes the synthesis of various 2-aminobenzimidazole derivatives using the general protocol described above, highlighting the substrate, reaction time, and yield.

Entryo-Phenylenediamine DerivativeReaction Time (h)Yield (%)Reference
13-Nitro-1,2-phenylenediamine455[5]
24-Nitro-1,2-phenylenediamine453[5]
3N1-Methyl-3-nitro-1,2-phenylenediamine2-6Not Specified[5]
4N1-Methyl-4-nitro-1,2-phenylenediamine2-6Not Specified[5]

Note: The yields for entries 3 and 4 were described as "good to excellent" in the source material.[5]

Safety Precautions

Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for cyanogen bromide before handling.

Alternative Synthetic Routes

While the cyanogen bromide method is effective, other reagents and synthetic strategies for the preparation of 2-aminobenzimidazoles exist. These alternatives may be preferable in certain contexts due to safety considerations or the desire for different substitution patterns. Some of these methods include:

  • Reaction with cyanamide: This method is considered more suitable for industrial-scale synthesis.[4]

  • From thiourea derivatives: Cyclization of N-(o-aminophenyl) thiourea using reagents like mercuric oxide.[4]

  • Using imidoyl dichlorides: This approach allows for the rapid formation of 2-aminobenzimidazoles at room temperature.[3]

Conclusion

The synthesis of 2-aminobenzimidazoles via the reaction of o-phenylenediamines with cyanogen bromide is a robust and widely used method. The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The versatility of this reaction allows for the generation of a diverse library of 2-aminobenzimidazole derivatives for further biological evaluation.

References

Application Notes and Protocols for Growing Single Crystals of 2-Amino-6-nitrobenzimidazole for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing single crystals of 2-Amino-6-nitrobenzimidazole suitable for X-ray diffraction analysis. The methodologies described are based on common crystallization techniques for organic compounds, particularly benzimidazole derivatives. Optimization of these protocols is recommended to achieve high-quality single crystals.

Introduction

Obtaining high-quality single crystals is a critical and often rate-limiting step in determining the three-dimensional structure of a molecule by X-ray crystallography. For this compound, a compound of interest in medicinal chemistry and materials science, a well-defined crystal structure is essential for understanding its chemical properties and biological activity. This guide outlines several common techniques for growing single crystals of this compound.

The primary methods for crystallizing organic compounds from solution include slow evaporation, slow cooling, and vapor diffusion. The choice of method and solvent is crucial and often requires empirical screening.

Crystallization Techniques

Slow Evaporation Method

The slow evaporation technique is a straightforward and widely used method for growing single crystals. It involves dissolving the compound in a suitable solvent at room temperature to create a saturated or near-saturated solution, which is then allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. A related compound, 2-amino-6-nitro-1H-benzoimidazol-3-ium chloride, has been successfully crystallized using this method from its mother liquor at room temperature.[1]

Slow Cooling Method

The slow cooling method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization. This method is particularly useful for compounds that exhibit a significant change in solubility with temperature.

Vapor Diffusion Method

Vapor diffusion is a sensitive technique that allows for fine control over the crystallization process. It is particularly useful when only small amounts of the compound are available. There are two common setups: hanging drop and sitting drop. In both, a drop containing the dissolved compound and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution in a sealed container. The gradual diffusion of vapor from the drop to the reservoir (or vice-versa, depending on the relative concentrations) slowly increases the concentration of the compound in the drop, leading to crystallization.

Experimental Protocols

General Considerations
  • Purity of the Compound: The starting material of this compound should be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound to a moderate extent. Solvents in which the compound is too soluble will not easily lead to precipitation, while those in which it is poorly soluble will result in rapid precipitation of amorphous solid or microcrystals. A preliminary solvent screening with a small amount of the compound is highly recommended.[2] Common solvents to screen for benzimidazole derivatives include methanol, ethanol, acetone, acetonitrile, and water.[3][4]

  • Glassware: All glassware should be scrupulously clean to avoid unwanted nucleation sites.

Protocol 1: Slow Evaporation
  • Preparation of a Saturated Solution:

    • Place a small amount (e.g., 5-10 mg) of this compound in a clean vial.

    • Add a suitable solvent (e.g., methanol, ethanol, or a mixture) dropwise while stirring until the solid completely dissolves.

    • Add a small amount of additional solid to ensure the solution is saturated. If it dissolves, repeat until a small amount of solid remains undissolved.

    • Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial).

  • Crystal Growth:

    • Cover the vessel with a piece of parafilm.

    • Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

    • Place the vessel in a vibration-free and temperature-stable environment (e.g., a quiet corner of a lab bench or an incubator set to a constant temperature).

    • Monitor the vessel for crystal growth over several days to weeks.

  • Crystal Harvesting:

    • Once crystals of suitable size (typically 0.1-0.4 mm in at least two dimensions) have formed, carefully remove them from the solution using a spatula or a loop.

    • Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the crystals on a filter paper.

Protocol 2: Slow Cooling
  • Preparation of a Saturated Solution at Elevated Temperature:

    • In a sealed vial, prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C). Use a water bath or a heating block for controlled heating.

    • Ensure that all the solid has dissolved. If not, add a minimal amount of additional solvent.

  • Crystal Growth:

    • Allow the solution to cool down to room temperature very slowly. This can be achieved by turning off the heating device and allowing it to cool naturally or by placing the vial in an insulated container (e.g., a Dewar flask filled with warm water).

    • The rate of cooling is critical; slower cooling rates generally produce better quality crystals.

  • Crystal Harvesting:

    • Follow the same procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical experimental parameters for growing single crystals of benzimidazole derivatives. These values should be considered as a starting point for the optimization of this compound crystallization.

Table 1: Solvent Screening for Crystallization of this compound

Solvent SystemObservation at Room TemperatureSuitability for Slow EvaporationSuitability for Slow Cooling
MethanolModerately SolubleGoodPotentially Good
EthanolModerately SolubleGoodPotentially Good
AcetoneSolublePossible with high concentrationGood
AcetonitrileSparingly SolubleMay require larger volumesPossible
WaterPoorly SolubleUnlikelyUnlikely
Methanol/WaterVariableGood (adjust ratio)Good (adjust ratio)
Ethanol/WaterVariableGood (adjust ratio)Good (adjust ratio)

Table 2: Representative Crystallization Conditions and Expected Outcomes

ParameterSlow EvaporationSlow Cooling
Compound Concentration Saturated solutionSaturated solution at elevated T
Solvent(s) Methanol, EthanolAcetone, Acetonitrile
Temperature 20-25 °C (Constant)60 °C cooling to 20 °C
Growth Time 3 - 14 days1 - 5 days
Typical Crystal Size 0.1 - 0.5 mm0.2 - 0.8 mm
Crystal Habit Needles, PrismsPrisms, Blocks

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

SlowEvaporationWorkflow start Start dissolve Dissolve Compound in Solvent start->dissolve saturate Create Saturated Solution dissolve->saturate filter Filter Solution saturate->filter evaporate Slow Evaporation (Controlled) filter->evaporate monitor Monitor Crystal Growth evaporate->monitor harvest Harvest Crystals monitor->harvest end End harvest->end SlowCoolingWorkflow start Start dissolve_hot Dissolve Compound in Solvent (Heated) start->dissolve_hot saturate_hot Create Saturated Solution at High T dissolve_hot->saturate_hot cool Slow Cooling to Room Temperature saturate_hot->cool monitor Monitor Crystal Growth cool->monitor harvest Harvest Crystals monitor->harvest end End harvest->end SolventScreeningWorkflow cluster_outcomes Evaluate Outcomes start Start: Select Potential Solvents test_solubility Test Solubility of Compound in Each Solvent start->test_solubility too_soluble Too Soluble test_solubility->too_soluble High Solubility insoluble Insoluble/ Poorly Soluble test_solubility->insoluble Low/No Solubility moderately_soluble Moderately Soluble test_solubility->moderately_soluble Good Solubility select_solvent Select Promising Solvent(s) for Crystallization Trials moderately_soluble->select_solvent end End select_solvent->end

References

Application Notes: Interpretation of ¹H and ¹³C NMR Spectra for 2-Amino-5(6)-nitro-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5(6)-nitro-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide range of biologically active molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 2-Amino-5(6)-nitro-benzimidazole, including comprehensive data tables and standardized experimental protocols.

Due to the tautomerism inherent in the benzimidazole ring system, the nitro group can exist at either the 5- or 6-position, leading to a mixture of tautomers in solution. This phenomenon can influence the NMR spectra, and understanding this is crucial for accurate interpretation.[2][3]

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-Amino-5(6)-nitro-benzimidazole. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives.[4]

Table 1: ¹H NMR Spectral Data for 2-Amino-5(6)-nitro-benzimidazole in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.10d2.21HAr-H
7.90dd8.7, 2.21HAr-H
7.20d8.71HAr-H
6.90s-2H-NH₂

Data sourced from ChemicalBook.[5]

Table 2: ¹³C NMR Spectral Data for 2-Amino-5(6)-nitro-benzimidazole in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
158.91C=N
139.92Ar-C
136.67Ar-C
116.50Ar-CH
111.16Ar-CH
106.16Ar-CH

Data sourced from ChemicalBook.[5]

Interpretation of Spectra

¹H NMR Spectrum:

The proton NMR spectrum of 2-Amino-5(6)-nitro-benzimidazole in DMSO-d₆ displays characteristic signals for the aromatic protons and the amino group.

  • Aromatic Region (7.20-8.10 ppm): The three aromatic protons appear as distinct signals. The downfield shifts are attributed to the electron-withdrawing effect of the nitro group and the aromatic ring current. The coupling constants are indicative of the substitution pattern on the benzene ring.[4]

  • Amino Protons (6.90 ppm): The two protons of the primary amine appear as a singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectrum:

The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • Aromatic and Heterocyclic Carbons (106.16-158.91 ppm): The spectrum shows six distinct signals corresponding to the seven carbon atoms of the benzimidazole core. The signal at 158.91 ppm is assigned to the C=N carbon of the imidazole ring.[5] The remaining signals correspond to the carbons of the benzene ring, with their chemical shifts influenced by the amino and nitro substituents.

Experimental Protocols

This section details the standardized procedures for preparing a sample of 2-Amino-5(6)-nitro-benzimidazole for NMR analysis and the parameters for data acquisition.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

  • Materials:

    • 2-Amino-5(6)-nitro-benzimidazole (5-25 mg)[4]

    • Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[4][6]

    • 5 mm NMR tube[6]

    • Vial

    • Pasteur pipette with a glass wool plug[6][7]

    • Lint-free tissue[4]

    • Isopropanol or acetone[4]

  • Procedure:

    • Accurately weigh 5-25 mg of 2-Amino-5(6)-nitro-benzimidazole into a clean, dry vial.[4] The exact amount depends on the sensitivity of the NMR spectrometer. For ¹³C NMR, a higher concentration (25-50 mg) is recommended.[6]

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial to dissolve the sample.[4][6] Gentle warming or vortexing may be applied to aid dissolution.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][7] The filling height should be approximately 4-5 cm.[6][7]

    • Cap the NMR tube securely and label it clearly.

    • Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]

2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument used.

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64 (depending on sample concentration)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024-4096 (or more, due to the low natural abundance and sensitivity of ¹³C)[6]

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of 2-Amino-5(6)-nitro-benzimidazole.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter clean Clean Tube Exterior filter->clean insert Insert Sample into Spectrometer clean->insert setup Set Up Experiment (1H and 13C) insert->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Assign calibrate->analyze

Caption: Workflow for NMR analysis of 2-Amino-5(6)-nitro-benzimidazole.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 2-Amino-6-nitrobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-nitro-o-phenylenediamine, regioisomers (e.g., 2-Amino-5-nitrobenzimidazole), and by-products from side reactions. The formation of regioisomers is a notable challenge in the synthesis of similar benzimidazole derivatives.[1][2]

Q2: What is the recommended starting point for purifying crude this compound?

A2: Recrystallization is often a good first step for purifying solid compounds.[1][3] For this compound, recrystallization from hot water has been reported to yield orange-yellow shiny crystals.[4]

Q3: My compound is very polar and streaks on the silica gel TLC plate. What can I do?

A3: Streaking of basic compounds like amines on acidic silica gel is a common issue. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your TLC developing solvent and your column chromatography mobile phase.[5][6] This helps to neutralize the acidic sites on the silica gel and improve the spot shape.

Q4: Are there alternative chromatography methods if silica gel is problematic?

A4: Yes, if your compound shows instability or poor separation on silica gel, you can consider using a more inert stationary phase like alumina.[7] Alternatively, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for purifying polar amines.[8][9]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For polar amines, consider solvents like ethanol, methanol, or water.[10][11]
Oiling out instead of crystallization. The solution is supersaturated, or the cooling is too rapid. The melting point of the solute is below the boiling point of the solvent.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly. If the problem persists, try a different solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[12]
Low recovery of purified product. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility and maximize crystal formation.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks or shows significant tailing on the column. The compound is interacting strongly with the acidic silica gel due to its basic amine functionality.Add a small percentage (0.1-1%) of triethylamine (TEA) or another amine to your mobile phase to improve peak shape.[5][6]
Compound does not move from the baseline (low Rf). The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, a mobile phase of dichloromethane/methanol with a small amount of ammonia may be effective.[7]
Poor separation of the desired product from impurities. The chosen solvent system does not provide adequate selectivity.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that gives good separation between your product and the impurities.[13] A shallow gradient elution during column chromatography can also improve separation.
Compound appears to decompose on the column. The compound is unstable on silica gel.Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[7]

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol is a general guideline for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for polar amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add about 0.5% triethylamine to the solvent mixture to prevent streaking. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude 2-Amino-6- nitrobenzimidazole recrystallization Recrystallization crude_product->recrystallization purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check pure_product Pure Product purity_check->pure_product >98% Pure impure Still Impure purity_check->impure <98% Pure impure->column_chromatography troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Column Chromatography start Poor Separation or Peak Tailing check_additive Is a basic additive (e.g., TEA) in the mobile phase? start->check_additive add_additive Add 0.1-1% TEA to the mobile phase check_additive->add_additive No check_solvent Is the mobile phase polarity optimized via TLC? check_additive->check_solvent Yes add_additive->check_solvent optimize_solvent Optimize solvent system using TLC check_solvent->optimize_solvent No check_stationary_phase Is the compound stable on silica gel? check_solvent->check_stationary_phase Yes optimize_solvent->check_stationary_phase change_stationary_phase Use alumina or reversed-phase check_stationary_phase->change_stationary_phase No solution Improved Separation check_stationary_phase->solution Yes change_stationary_phase->solution

References

How to improve the reaction yield of 2-Amino-6-nitrobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-Amino-6-nitrobenzimidazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature.The reaction between 4-nitro-1,2-phenylenediamine and cyanogen bromide is typically conducted at 90 °C.[1] Ensure consistent and accurate temperature control.
Poor quality of starting materials.Use high-purity 4-nitro-1,2-phenylenediamine and cyanogen bromide. Impurities can lead to side reactions and lower yields.
Incorrect solvent ratio.A mixture of diglyme and water (4:1) is a reported solvent system.[1] Inaccurate ratios can affect solubility and reaction kinetics.
Formation of Impurities Side reactions due to incorrect stoichiometry.Precisely measure the molar ratios of the reactants. An excess of either starting material can lead to the formation of byproducts.
Decomposition of reactants or product.Avoid excessive temperatures or prolonged reaction times, which can lead to decomposition.
Presence of isomeric impurities.The nitration of precursor molecules can sometimes lead to a mixture of isomers.[2] Purification by recrystallization or column chromatography is crucial to isolate the desired 6-nitro isomer.
Difficulty in Product Isolation Product precipitation issues.If the product does not precipitate upon cooling or pH adjustment, try adding ice to the reaction mixture or adjusting the pH carefully with a suitable base like ammonia solution.[2]
Inefficient purification.Recrystallization from a suitable solvent or column chromatography may be necessary to obtain a pure product.[1] Experiment with different solvent systems to find the optimal conditions for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely reported method involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide in a mixture of diglyme and water at an elevated temperature.[1]

Q2: What are the key reaction parameters that influence the yield?

A2: The key parameters include the purity of the starting materials (4-nitro-1,2-phenylenediamine and cyanogen bromide), the reaction temperature, the reaction time, and the solvent system. Maintaining a temperature of around 90 °C in a diglyme/water (4:1) mixture is a documented condition.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This will help determine the point of reaction completion and prevent the formation of degradation products due to unnecessarily long reaction times.

Q4: What is the best way to purify the final product?

A4: Purification can be achieved through recrystallization from an appropriate solvent or by column chromatography.[1] The choice of method will depend on the nature and quantity of the impurities present.

Q5: Are there alternative methods for synthesizing benzimidazole derivatives that might offer higher yields?

A5: Yes, various methods exist for synthesizing benzimidazole derivatives, including one-pot reductive cyclocondensation of 2-nitroanilines with aldehydes, which has been reported to produce good to excellent yields. While this method produces a different substitution pattern, the principles of optimizing reaction conditions can be informative.

Experimental Protocol: Synthesis of 5(6)-nitro-1H-benzimidazol-2-amine

This protocol is based on a reported synthesis of a regioisomeric mixture containing this compound.[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Cyanogen bromide

  • Diglyme

  • Water

Procedure:

  • Prepare a 4:1 mixture of diglyme and water.

  • Dissolve 4-nitro-1,2-phenylenediamine in the diglyme/water mixture.

  • Add cyanogen bromide to the solution.

  • Heat the reaction mixture to 90 °C.

  • Maintain the temperature and stir the mixture, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the precipitated product by filtration.

  • Purify the solid product by recrystallization or column chromatography.[1]

Factors Affecting Reaction Yield

The following diagram illustrates the key factors that can influence the yield of the this compound synthesis.

Factors_Affecting_Yield cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Yield Reaction Yield Purity Purity of Starting Materials Purity->Yield Stoichiometry Reactant Stoichiometry Stoichiometry->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Solvent Solvent System Solvent->Yield pH pH pH->Yield Monitoring Reaction Monitoring (TLC) Monitoring->Yield Purification Purification Method Purification->Yield Experimental_Workflow start Start reactants 1. Mix Reactants (4-nitro-1,2-phenylenediamine, Cyanogen Bromide, Solvents) start->reactants reaction 2. Heat Reaction Mixture (90 °C) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring isolation 4. Product Isolation (Cooling, Filtration) monitoring->isolation Reaction Complete purification 5. Purification (Recrystallization or Column Chromatography) isolation->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Strategies to overcome the low solubility of nitrobenzimidazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobenzimidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitrobenzimidazole derivative is precipitating out of my aqueous buffer. What is the first and most simple parameter I should investigate?

A1: The first parameter to investigate is the pH of your aqueous medium. The solubility of ionizable compounds, including many benzimidazole derivatives, can be highly dependent on pH.[1][2] Nitrobenzimidazoles are often weak bases, and their solubility can increase significantly in acidic conditions where the molecule becomes protonated.[3][4]

Troubleshooting Steps:

  • Determine the pKa of your specific derivative (experimentally or through literature/in-silico prediction).

  • Perform a pH-solubility profile to determine the pH at which your compound exhibits maximum solubility.[2][4]

  • Adjust the pH of your experimental buffer to this optimal range, ensuring it is compatible with your assay's conditions. For weakly basic drugs, lowering the pH below the pKa will increase the concentration of the more soluble, ionized form.[3]

A study on the weakly basic drug DLM, for instance, showed that as the pH increased from 1.6 to 6.5, its crystalline solubility decreased approximately 500-fold.[3]

Q2: Adjusting the pH is insufficient or incompatible with my experimental system (e.g., cell culture). What is a common next step?

A2: Using co-solvents is a widely adopted strategy to enhance the solubility of poorly soluble compounds.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic solute.[5]

Commonly used co-solvents in pharmaceutical research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Propylene glycol (PG)

  • Glycerol[5][7]

Significant solubility enhancement can be achieved with co-solvents.[6] For example, studies on various antidiabetic drugs have shown that co-solvents can increase solubility by hundreds of times.[6] It's crucial to first determine the maximum tolerable concentration of the co-solvent in your specific experimental model (e.g., cell viability assay) to avoid toxicity or off-target effects.

Q3: My experiment requires a purely aqueous system with minimal organic solvent for in vivo studies. How can I improve solubility?

A3: Complexation with cyclodextrins is an excellent strategy for increasing aqueous solubility without using organic co-solvents.[8] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[9] They can encapsulate poorly soluble drug molecules, like nitrobenzimidazoles, forming water-soluble inclusion complexes.[9][10]

Key Considerations:

  • Type of Cyclodextrin: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility and are more effective solubilizers than natural β-cyclodextrin.[8][10]

  • Efficacy: The increase in solubility can be dramatic. For the benzimidazoles albendazole and fenbendazole, HP-β-CD increased solubility by 1058-fold and 1512-fold, respectively.[10]

  • Mechanism: The enhancement in solubility is attributed not only to 1:1 inclusion complexes but also to the formation of self-organizing CD nanoclusters that can solubilize hydrophobic molecules through a micellar-type mechanism.[10]

Caption: Encapsulation of a drug molecule by a cyclodextrin to form a soluble inclusion complex.
Q4: I've tried common methods, but for my in vivo model, I need to maximize bioavailability and ensure stability. What advanced strategies are available?

A4: For challenging compounds, advanced formulation strategies like nanoparticle-based delivery systems and prodrug design offer powerful solutions.

1. Nanoparticle-Based Drug Delivery Systems: Encapsulating the nitrobenzimidazole derivative into nanoparticles can significantly improve its dissolution rate and bioavailability.[11] By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases dramatically, enhancing dissolution.[12][13] These systems can be designed for targeted delivery and controlled release.[14][15]

  • Types: Nanosuspensions, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes are common examples.[11][16][17]

  • Benefit: Nanoparticle systems can protect the drug from degradation, improve its pharmacokinetic profile, and enhance its therapeutic efficacy.[18][19]

2. Prodrug Approach: This medicinal chemistry strategy involves covalently modifying the nitrobenzimidazole derivative to create a more water-soluble "prodrug."[20][21] The prodrug is inactive but is designed to be converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[21]

  • Promoieties: Common modifications include adding highly soluble groups like phosphates, amino acids, or sugars.[11][22][23]

  • Goal: The primary goal is to improve physicochemical properties like solubility for administration, without altering the active drug's structure at its site of action.[22][24]

Prodrug_Activation Prodrug Nitrobenzimidazole-Promoiety (Soluble, Inactive) Cleavage Enzymatic or Chemical Cleavage (in vivo) Prodrug->Cleavage ActiveDrug Active Nitrobenzimidazole (Poorly Soluble, Active) Promoiety Soluble Promoiety Cleavage->ActiveDrug Cleavage->Promoiety

Caption: The prodrug concept: in vivo cleavage releases the active drug and a soluble promoiety.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data on the effectiveness of various solubilization techniques for benzimidazole-class compounds.

Table 1: Enhancement of Benzimidazole Solubility Using Cyclodextrins

Drug Cyclodextrin Type Solubility Increase (Fold) Final Concentration (µg/mL)
Albendazole β-Cyclodextrin 223x ~93.5
Albendazole Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1058x ~443.1
Albendazole HP-β-CD + PVP* 1412x ~591.2
Fenbendazole β-Cyclodextrin 432x ~45.6
Fenbendazole Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1512x ~159.4
Fenbendazole HP-β-CD + PVP* 1373x ~144.7

Data sourced from a study on benzimidazole complexation.[10] PVP = Polyvinylpyrrolidone

Table 2: Effect of Co-solvents on the Solubility of Poorly Soluble Antidiabetic Drugs

Drug Solvent System Solubility Increase (Fold)
Gliclazide Co-solvent + Buffer 763x
Glyburide Co-solvent + Buffer 316x
Glimepiride Co-solvent + Buffer 153x
Glipizide Co-solvent + Buffer 524x
Pioglitazone Co-solvent alone 792x
Rosiglitazone Co-solvent alone 513x

Data adapted from a study on co-solvent solubilization.[6] Note: The specific co-solvents and their concentrations determine the extent of solubility enhancement.

Experimental Protocols & Workflows

General Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow Start Compound Precipitates in Aqueous Media Check_pH Is the compound ionizable? Perform pH-solubility profile. Start->Check_pH Adjust_pH Adjust buffer to optimal pH. Check_pH->Adjust_pH Yes pH_Fail pH adjustment insufficient or not compatible? Check_pH->pH_Fail No pH_OK Solubility Achieved Adjust_pH->pH_OK Use_Cosolvent Screen Co-solvents (e.g., DMSO, PEG 400, Ethanol) pH_Fail->Use_Cosolvent Yes pH_Fail->Use_Cosolvent No Cosolvent_OK Solubility Achieved Use_Cosolvent->Cosolvent_OK Cosolvent_Fail Organic solvents not allowed or ineffective? Use_Cosolvent->Cosolvent_Fail Use_CD Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Cosolvent_Fail->Use_CD Yes CD_OK Solubility Achieved Use_CD->CD_OK CD_Fail Still insufficient for in vivo application? Use_CD->CD_Fail Advanced Advanced Formulation: - Nanoparticles - Prodrug Approach CD_Fail->Advanced Yes

Caption: A decision tree for troubleshooting low aqueous solubility of nitrobenzimidazole derivatives.
Protocol 1: Determination of pH-Solubility Profile

This protocol determines the solubility of a compound as a function of pH.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Add an excess amount of the nitrobenzimidazole derivative to vials containing each buffer solution. Ensure enough solid is present so that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[25]

  • Sample Processing: After equilibration, allow the vials to stand so that the excess solid settles. Carefully withdraw an aliquot from the supernatant. Filter the aliquot using a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the corresponding pH of each buffer to generate the pH-solubility profile.

Protocol 2: Preparation of a Drug-Cyclodextrin Complex (Kneading Method)

This method is a simple and effective way to prepare drug-cyclodextrin inclusion complexes.

  • Molar Ratio Calculation: Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1). Calculate the required mass of each component.

  • Trituration of CD: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.

  • Drug Incorporation: Add the calculated amount of the nitrobenzimidazole derivative to the paste.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes), adding small amounts of solvent as needed to maintain a consistent paste-like texture.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle. Sieve the powder to obtain a uniform particle size and store it in a desiccator.

Protocol 3: Formulation of Nanoparticles by Nanoprecipitation

Nanoprecipitation (or solvent displacement) is a common method for preparing polymeric nanoparticles.

  • Organic Phase Preparation: Dissolve the nitrobenzimidazole derivative and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant or stabilizer (e.g., Poloxamer 188, PVA) to prevent nanoparticle aggregation.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and encapsulated drug to precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification/Concentration: The resulting nanoparticle suspension can be purified (e.g., by centrifugation or dialysis) to remove the free drug and excess surfactant, and then concentrated if necessary.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

References

Technical Support Center: Identifying and Separating Regioisomers of 5- and 6-Nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the identification and separation of 5- and 6-nitrobenzimidazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating and identifying 5- and 6-nitrobenzimidazole?

A1: The core challenge lies in the phenomenon of tautomerism. 5-nitrobenzimidazole and 6-nitrobenzimidazole are tautomers, meaning they exist in a rapid equilibrium by migrating a proton between the two nitrogen atoms of the imidazole ring. In solution, this interconversion is so fast that spectroscopic methods like NMR typically observe an averaged structure, making the individual isomers indistinguishable. For this reason, the compound is often referred to as 5(6)-nitrobenzimidazole.[1][2]

Q2: Can I use NMR spectroscopy to differentiate between the 5- and 6-nitro isomers?

A2: Not directly on the parent compound in solution. Due to rapid proton exchange, the ¹H and ¹³C NMR spectra of 5-nitrobenzimidazole and 6-nitrobenzimidazole are identical, showing a time-averaged representation of both tautomers.[3] To definitively identify and characterize each isomer separately using NMR, the tautomerism must be "locked." This is typically achieved by substituting the proton on the imidazole nitrogen with another group (e.g., an alkyl or acyl group), which prevents the proton from shifting.[1]

Q3: Is it possible to separate the 5- and 6-nitrobenzimidazole tautomers using chromatography (TLC or HPLC)?

A3: Separating the tautomers themselves is generally not feasible because they will continue to interconvert on the column, leading to a single, often broad, peak. Meaningful chromatographic separation is almost always performed on N-substituted derivatives where the distinct 5-nitro and 6-nitro structures are fixed. Once derivatized, the resulting isomers have different dipole moments and steric profiles, allowing for separation using standard chromatographic techniques like HPLC or column chromatography.[4][5]

Q4: How does the synthesis of 5(6)-nitrobenzimidazole lead to this isomer mixture?

A4: The common synthesis route involves the reaction of 4-nitro-1,2-phenylenediamine with formic acid.[6] The cyclization can occur in two ways, leading to the formation of both the 5-nitro and 6-nitro isomers. Since they are tautomers in equilibrium, the reaction product is inherently a mixture.

Experimental Workflows and Logic

The following diagrams illustrate the key concepts and workflows for tackling the challenges associated with 5- and 6-nitrobenzimidazole.

Tautomerism cluster_0 Tautomeric Equilibrium in Solution cluster_1 Spectroscopic Observation Isomer5 5-Nitrobenzimidazole Isomer6 6-Nitrobenzimidazole Isomer5->Isomer6 Rapid Proton Exchange AveragedSpectrum Averaged NMR/Spectroscopic Signal Isomer5->AveragedSpectrum Isomer6->AveragedSpectrum

Caption: Tautomeric equilibrium of 5- and 6-nitrobenzimidazole.

ExperimentalWorkflow start Start: Mixture of 5(6)-Nitrobenzimidazole decision Need to separate regioisomers? start->decision derivatize Step 1: N-Alkylation / Acylation (Lock Tautomers) decision->derivatize Yes analyze_mixture Analyze as Tautomeric Mixture decision->analyze_mixture No separate Step 2: Chromatographic Separation (HPLC / Column) derivatize->separate isomer1 Isolated N-Substituted 5-Nitro Isomer separate->isomer1 isomer2 Isolated N-Substituted 6-Nitro Isomer separate->isomer2 identify Step 3: Spectroscopic Identification (NMR, MS, IR) isomer1->identify isomer2->identify

Caption: General workflow for separating and identifying isomers.

Troubleshooting Guide

Problem: My HPLC/TLC analysis of 5(6)-nitrobenzimidazole shows only a single, possibly broad, peak.

Potential Cause Recommended Solution
Rapid On-Column Tautomerism: The isomers are interconverting during the chromatographic run, causing them to behave as a single analyte.This is the expected behavior. To separate the isomers, you must first perform a derivatization step (e.g., N-alkylation) to "lock" the isomers and prevent tautomerization.
Co-elution of Impurities: An impurity may be co-eluting with your compound of interest.1. Adjust Mobile Phase: Change the solvent ratio or introduce a different solvent to alter polarity. 2. Change Stationary Phase: Switch to a column with different selectivity (e.g., from C18 to a Phenyl-Hexyl or Cyano phase).[7][8] 3. Use Mass Spectrometry (LC-MS): A mass detector can reveal if the single chromatographic peak consists of multiple components with different molecular weights.[2]

Problem: The NMR spectrum is complex and difficult to assign to either the 5- or 6-nitro isomer.

Potential Cause Recommended Solution
Averaged Spectrum due to Tautomerism: You are observing a single set of peaks that represents the weighted average of the two rapidly interconverting tautomers.1. Acknowledge the Tautomerism: Recognize that the spectrum represents the 5(6)-nitrobenzimidazole mixture. The provided spectroscopic data (Table 1) corresponds to this averaged structure.[3] 2. Lock the Isomers: For unambiguous assignment of each regioisomer, synthesize N-substituted derivatives. The resulting fixed isomers will each give a distinct and assignable NMR spectrum.[1]

Spectroscopic and Chromatographic Data

Table 1: Spectroscopic Data for 5(6)-Nitrobenzimidazole

Data Type Values and Description
¹H NMR (400 MHz, DMSO-d₆)δ 8.51 (d, J=2.1 Hz, 1H), 8.38 (s, 1H), 8.11 (dd, J=8.9, 2.2 Hz, 1H), 7.76 (d, J=8.9 Hz, 1H).[3]
¹³C NMR (100 MHz, DMSO-d₆)δ 146.26, 142.15, 117.10.[3]
FT-IR (cm⁻¹)Asymmetric and symmetric stretching vibrations for the –NO₂ group typically appear between 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively.[9] Other bands include N-H stretching (~3500-3300 cm⁻¹) and C=N stretching (~1630 cm⁻¹).[10]
Mass Spectrum (MS) Molecular Weight: 163.13 g/mol .[2]

Table 2: Example Starting Conditions for HPLC Separation of N-Substituted Nitrobenzimidazole Isomers

Parameter Suggested Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) or Phenyl-Hexyl for alternative selectivity.
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).
Flow Rate 1.0 mL/min.
Detection UV at 254 nm or a wavelength of maximum absorbance for the nitroaromatic system.
Temperature Ambient or controlled at 30-40°C.

Detailed Experimental Protocols

Protocol 1: General N-Alkylation for Locking Tautomers

  • Objective: To synthesize N-alkylated derivatives of 5(6)-nitrobenzimidazole to enable separation and individual characterization.

  • Procedure:

    • Dissolve 1.0 equivalent of 5(6)-nitrobenzimidazole in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile).

    • Add 1.5 equivalents of a base such as potassium carbonate (K₂CO₃) to the solution.

    • Stir the mixture for 15-20 minutes at room temperature.

    • Add 1.1 equivalents of an alkylating agent (e.g., iodomethane or benzyl bromide) dropwise.

    • Heat the reaction mixture (e.g., to 60°C) and monitor its progress by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting mixture of N-alkylated 5-nitro and 6-nitro isomers using column chromatography.

Protocol 2: HPLC Separation of N-Substituted Isomers

  • Objective: To separate the N-substituted 5- and 6-nitrobenzimidazole isomers.

  • Procedure:

    • Prepare a stock solution of the purified isomer mixture from Protocol 1 in the mobile phase or a compatible solvent (e.g., Methanol/Acetonitrile).

    • Set up the HPLC system according to the starting conditions in Table 2 .

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Run the analysis and record the chromatogram.

    • Optimization: If separation is incomplete, adjust the mobile phase composition. For example, decrease the percentage of the organic solvent (acetonitrile) to increase retention times and potentially improve resolution. Alternatively, switch to a different column chemistry.

Protocol 3: NMR Sample Preparation and Analysis

  • Objective: To obtain a high-quality NMR spectrum for structure elucidation.

  • Procedure:

    • Dissolve 5-10 mg of the sample (either the original 5(6)-nitrobenzimidazole or an isolated N-substituted isomer) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.

    • Interpretation Note: For the 5(6)-nitrobenzimidazole mixture, the spectrum will be an average of the two tautomers. For isolated N-substituted derivatives, you will observe a distinct set of peaks for each unique isomer.[11][12]

References

Optimizing reaction conditions (catalyst, solvent, temp) for 2-amino-6-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-6-nitrobenzoic acid. Our aim is to facilitate the optimization of reaction conditions, including catalyst, solvent, and temperature, to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-amino-6-nitrobenzoic acid?

A1: Several synthetic methods for 2-amino-6-nitrobenzoic acid have been reported. The most common routes include:

  • Amination of 2-halo-6-nitrobenzoic acid: This method involves the reaction of a 2-halo-6-nitrobenzoic acid (where the halo group can be Cl, Br, or I) with ammonia in the presence of a cuprous catalyst. This approach is favored for its mild reaction conditions and high yields.[1][2]

  • Reduction of 2,6-dinitrobenzoic acid: This route utilizes a selective reduction of one nitro group of 2,6-dinitrobenzoic acid using a reducing agent such as sodium hydrosulfide.[3] It is a high-yield, single-step transformation.[3]

  • From 3-nitrophthalic anhydride: This is a multi-step procedure.[3]

  • Traditional ammonolysis of 2-chloro-6-nitrobenzoic acid: This older method requires high temperatures and pressures, often leading to low conversion rates, significant side reactions like decarboxylation, and lower yields.[1]

Q2: How can I improve the yield and purity of my product?

A2: To improve yield and purity, consider the following:

  • Catalyst Selection: For the amination of 2-halo-6-nitrobenzoic acid, a cuprous catalyst (e.g., cuprous oxide, cuprous iodide, or cuprous bromide) is crucial for facilitating the reaction under milder conditions.[1][2]

  • Solvent Choice: The choice of solvent is critical. For the cuprous-catalyzed amination, water-miscible organic solvents like DMF, N-Methyl pyrrolidone, DMSO, ethanol, or isopropanol are effective.[1] For purification by recrystallization, polar protic solvents such as ethanol, methanol, water, or ethyl acetate are often suitable.[4]

  • Temperature Control: Maintaining the optimal reaction temperature is key. For the cuprous-catalyzed amination, temperatures typically range from 70 to 150 °C.[1] For the reduction of 2,6-dinitrobenzoic acid, a temperature range of 60 °C to 95 °C is recommended to avoid overheating.[3]

  • Purification Technique: Recrystallization is a common method for purifying the final product.[1][4] If impurities persist, column chromatography may be necessary.[4]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions can include:

  • Decarboxylation: This is particularly an issue in the traditional high-temperature, high-pressure ammonolysis of 2-chloro-6-nitrobenzoic acid.[1]

  • Formation of Isomers: Depending on the starting materials and reaction conditions, nitration reactions, if part of the synthesis of precursors, can lead to the formation of undesired isomers.[5]

  • Dinitration: In the synthesis of precursors involving nitration, excessive nitrating agent or elevated temperatures can lead to the introduction of a second nitro group.[5]

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to discolored byproducts.[4][5] Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Side reactions consuming starting material.[1]- Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature within the recommended range. - Ensure the catalyst is active and used in the correct molar ratio (0.01–0.15 equivalents).[1] - Use milder reaction conditions to minimize side reactions.
Product is Impure (Multiple Spots on TLC) - Presence of unreacted starting materials. - Formation of byproducts or isomers.[5] - Insufficient purification.- Ensure the reaction goes to completion. - Optimize reaction conditions to minimize byproduct formation. - Perform recrystallization with an appropriate solvent.[4] Consider multi-step purification, such as acid-base extraction followed by recrystallization.[4] Column chromatography may be required for persistent impurities.[4]
Product is Discolored (Darker than Expected) - Oxidation of the amino group.[4] - Presence of colored impurities from side reactions.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[4] - Treat the solution with activated charcoal during recrystallization to remove colored impurities.[4]
Product Fails to Crystallize (Oily or Gummy Product) - High level of impurities inhibiting crystallization. - Residual solvent.- Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used.[4] - Redissolve the oil in a minimal amount of a different hot solvent and cool slowly.[4] - Ensure all solvent is removed using a rotary evaporator.[4]

Experimental Protocols

Method 1: Amination of 2-halo-6-nitrobenzoic acid with a Cuprous Catalyst

This method is adapted from patent CN102924314A.[1]

Materials:

  • 2-halo-6-nitrobenzoic acid (e.g., 2-chloro-6-nitrobenzoic acid, 2-bromo-6-nitrobenzoic acid, or 2-iodo-6-nitrobenzoic acid)

  • Cuprous catalyst (e.g., Cu₂O, CuBr, or CuI)

  • Ammonia (as aqueous solution or gas)

  • Organic solvent (e.g., DMF, ethanol, isopropanol)

  • Acid for workup (e.g., HCl or H₂SO₄)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a suitable autoclave, combine the 2-halo-6-nitrobenzoic acid, cuprous catalyst, organic solvent, and aqueous ammonia.

  • Seal the autoclave and heat the reaction mixture to a temperature between 90-105 °C.

  • Maintain the reaction at this temperature for 12-15 hours. The pressure in the vessel may vary between 0.7 and 1.2 MPa.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of 1-3 with hydrochloric or sulfuric acid.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate (perform three extractions).

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to yield pure 2-amino-6-nitrobenzoic acid.

Quantitative Data from Examples:

Starting MaterialCatalystSolventTemp (°C)Time (h)Crude Yield (%)Purity (HPLC)
2-chloro-6-nitrobenzoic acidCu₂ODMF901290>88%
2-iodo-6-nitrobenzoic acidCuIEthanol1001592>89%
2-bromo-6-nitrobenzoic acidCuBrIsopropanol1051591>90%
Method 2: Reduction of 2,6-dinitrobenzoic acid

This method is based on the process described in patent EP2349980B1.[3]

Materials:

  • 2,6-dinitrobenzoic acid

  • Reducing agent (e.g., sodium hydrosulfide)

  • Protic solvent mixture (e.g., water and an alcohol like methanol or ethanol)

  • Base (optional, for solubilization, e.g., sodium bicarbonate)

Procedure:

  • Prepare a reaction mixture of 2,6-dinitrobenzoic acid in a protic solvent system (e.g., a mixture of alcohol and water).

  • Optionally, add a base like sodium bicarbonate to form the salt of the starting material for better solubility.

  • Add the reducing agent (1 to 5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux temperature (typically 60-95 °C) and maintain for a sufficient time to complete the reaction.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and proceed with workup and purification, which typically involves acidification to precipitate the product, followed by filtration and recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 2-halo-6-nitrobenzoic acid reaction Reaction: - Cuprous Catalyst - Ammonia - Solvent - 70-150°C start->reaction 1 acidification Acidification (pH 0-3) reaction->acidification 2 extraction Solvent Extraction acidification->extraction 3 evaporation Solvent Evaporation extraction->evaporation 4 recrystallization Recrystallization evaporation->recrystallization drying Drying recrystallization->drying 5 final_product Final Product: 2-amino-6-nitrobenzoic acid drying->final_product 6

Caption: Experimental workflow for the synthesis of 2-amino-6-nitrobenzoic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_purification Poor Purification start->poor_purification optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions monitor_reaction Monitor with TLC/HPLC incomplete_reaction->monitor_reaction side_reactions->optimize_conditions adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry recrystallize Recrystallize poor_purification->recrystallize chromatography Column Chromatography poor_purification->chromatography

Caption: Troubleshooting logic for low yield or impure product.

References

Common side products in 2-Amino-6-nitrobenzimidazole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-nitrobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most frequently encountered side products in the synthesis of this compound, typically prepared from 4-nitro-1,2-phenylenediamine and cyanogen bromide, are:

  • Regioisomers: The primary side product is the 2-Amino-5-nitrobenzimidazole isomer. Due to the electronic nature of the nitro group on the starting material, cyclization can occur at two different positions, leading to a mixture of the 5-nitro and the desired 6-nitro isomers.[1][2] These regioisomers are often difficult to separate using conventional purification methods like recrystallization or standard column chromatography.[1]

  • Over-nitrated Products: Under certain reaction conditions, particularly with harsh nitrating agents or elevated temperatures, di- and tri-nitrobenzimidazoles can be formed.[3]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 4-nitro-1,2-phenylenediamine.

  • Side products from Cyanogen Bromide: Cyanogen bromide can undergo side reactions, although this is less commonly reported as a major issue in this specific synthesis.

Q2: How can the formation of the 2-Amino-5-nitrobenzimidazole regioisomer be minimized?

A2: Controlling the regioselectivity in this synthesis is challenging. The formation of a mixture of 5- and 6-nitro isomers is a well-documented outcome.[1][4] While there is no definitive method to completely eliminate the formation of the 5-nitro isomer when starting with 4-nitro-1,2-phenylenediamine, careful control of reaction conditions may influence the isomer ratio. However, the literature predominantly reports the formation of an inseparable mixture.[1] For applications requiring high isomeric purity, alternative synthetic strategies starting with a precursor that already has the desired substitution pattern might be necessary.

Q3: What are the best practices to prevent over-nitration of the benzimidazole ring?

A3: Over-nitration, leading to the formation of di- or tri-nitro derivatives, can be prevented by carefully controlling the reaction conditions. Here are some key strategies:[5]

  • Temperature Control: Maintain a low and stable reaction temperature, as nitration reactions are exothermic. Using an ice bath is a common practice.

  • Controlled Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to the reaction mixture.

  • Stoichiometry: Use a precise stoichiometry of the nitrating agent to avoid a large excess, which can drive the reaction towards multiple nitrations.

  • Choice of Nitrating Agent: Use a milder nitrating agent if possible, depending on the substrate's reactivity.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.

Possible Cause Troubleshooting Step
Incomplete reaction- Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the purity of the starting materials, as impurities can inhibit the reaction.
Suboptimal reaction temperature- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A temperature of around 90°C has been reported for the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1]
Poor quality of reagents- Use high-purity 4-nitro-1,2-phenylenediamine and cyanogen bromide.
Loss of product during work-up and purification- Optimize the extraction and purification steps. Recrystallization and column chromatography are common purification methods.[1]

Problem 2: Presence of a significant amount of the 2-Amino-5-nitrobenzimidazole regioisomer.

Possible Cause Troubleshooting Step
Inherent nature of the reaction with 4-nitro-1,2-phenylenediamine- As mentioned in the FAQs, the formation of a regioisomeric mixture is a common outcome.[1] Attempting to separate the isomers can be challenging.- Consider alternative synthetic routes if high isomeric purity is essential.
Inaccurate characterization- Use high-resolution analytical techniques such as NMR to confirm the presence and ratio of the regioisomers.[1]

Problem 3: Detection of di- or tri-nitrated benzimidazoles in the product mixture.

Possible Cause Troubleshooting Step
Harsh reaction conditions- If performing a nitration on a pre-formed benzimidazole ring, strictly control the temperature and the amount of nitrating agent.[5]
Use of a strong nitrating agent- Consider using a milder nitrating system if the benzimidazole ring is highly activated.

Experimental Protocols

Synthesis of 2-Amino-5(6)-nitro-1H-benzimidazole

This protocol is based on the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Cyanogen bromide

  • Diglyme

  • Water

  • Ammonium hydroxide (for neutralization)

Procedure:

  • In a round-bottom flask, prepare a mixture of diglyme and water (e.g., in a 4:1 ratio).

  • Add 4-nitro-1,2-phenylenediamine to the solvent mixture.

  • Slowly add cyanogen bromide to the suspension.

  • Heat the reaction mixture to 90 °C and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with ammonium hydroxide.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with water.

  • Dry the product. The resulting solid will be a mixture of 2-Amino-5-nitrobenzimidazole and this compound.[1]

Purification:

The separation of the 5-nitro and 6-nitro regioisomers is reported to be difficult by conventional methods.[1] However, purification to remove other impurities can be performed by:

  • Recrystallization: Use a suitable solvent system to recrystallize the crude product.

  • Column Chromatography: Silica gel column chromatography can be employed to purify the product mixture.

Visualizations

Reaction Pathway for the Synthesis of 2-Amino-5(6)-nitrobenzimidazole

G Synthesis of 2-Amino-5(6)-nitrobenzimidazole A 4-nitro-1,2-phenylenediamine C Cyclization Intermediate A->C + BrCN B Cyanogen Bromide (BrCN) B->C D This compound (Desired Product) C->D Intramolecular Cyclization E 2-Amino-5-nitrobenzimidazole (Regioisomeric Side Product) C->E Intramolecular Cyclization

Caption: Reaction scheme showing the formation of this compound and its regioisomer.

Troubleshooting Workflow for Low Product Yield

G Troubleshooting Low Yield start Low Yield of This compound check_reaction Is the reaction complete? (Monitor by TLC) start->check_reaction check_temp Was the reaction temperature optimal? check_reaction->check_temp Yes incomplete Increase reaction time or optimize temperature. check_reaction->incomplete No check_reagents Are the starting materials of high purity? check_temp->check_reagents Yes temp_issue Adjust temperature. (e.g., maintain at 90°C) check_temp->temp_issue No check_workup Was there significant product loss during work-up? check_reagents->check_workup Yes reagent_issue Use purified starting materials. check_reagents->reagent_issue No workup_issue Optimize extraction and purification procedures. check_workup->workup_issue Yes end Improved Yield check_workup->end No incomplete->end temp_issue->end reagent_issue->end workup_issue->end

Caption: A logical workflow to diagnose and resolve issues of low product yield.

References

Addressing stability issues of 2-Amino-6-nitrobenzimidazole during storage and in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability challenges associated with 2-Amino-6-nitrobenzimidazole. The following FAQs, troubleshooting guides, and experimental protocols are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experiments and results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The product is generally considered chemically stable under standard ambient room temperature conditions. Always refer to the product label for any specific storage temperature recommendations.

Q2: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes amino, nitro, and benzimidazole functional groups, several degradation pathways are possible under stress conditions such as exposure to harsh pH, oxidants, light, or heat. The primary degradation pathways include:

  • Hydrolysis: Cleavage of the imidazole ring or other bonds under acidic or basic conditions.

  • Oxidation: The electron-rich amino group is susceptible to oxidation.

  • Reduction: The nitro group can be reduced to form nitroso, hydroxylamino, or amino derivatives.

  • Photolysis: Exposure to UV or visible light can induce complex degradation reactions, including polymerization.

Q3: How does pH affect the stability of this compound in solution?

While specific data is limited, compounds with amino and imidazole functionalities can exhibit pH-dependent stability. In highly acidic or basic solutions, the molecule's ionization state changes, which can increase its susceptibility to hydrolysis. It is crucial to perform pH stability studies across the intended working range to identify the optimal pH for maximum stability.

Q4: Is this compound sensitive to light?

Yes, compounds containing nitroaromatic and amino groups are often light-sensitive.[2] Photodegradation can lead to the formation of various degradants and potentially polymerization.[2] Therefore, it is imperative to protect solutions containing this compound from light by using amber vials or covering labware with aluminum foil during storage and experiments.

Q5: What are the likely degradation products that could be observed?

Under various stress conditions, a range of degradation products can be formed. The table below summarizes the potential products based on the type of stress.

Stress ConditionPotential Degradation ProductsAnalytical Technique for Identification
Acid/Base Hydrolysis Imidazole ring-opened products, products of deaminationHPLC, LC-MS/MS
**Oxidation (e.g., H₂O₂) **Oxidized amino group derivatives (e.g., N-oxides), hydroxylated ring productsHPLC, LC-MS/MS[3]
Reduction 2,6-Diaminobenzimidazole, 2-Amino-6-nitrosobenzimidazoleHPLC, GC-MS[4]
Photolysis (UV/Vis Light) Polymers, complex oxidized productsHPLC with PDA detector, LC-MS/MS
Thermal (Heat) Decomposition products such as nitrogen oxides (NOx), CO, and CO₂TGA, DSC

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram (e.g., HPLC analysis).

  • Possible Cause 1: Sample Degradation. The compound may have degraded after being prepared in solution due to exposure to light, incompatible solvents, or non-optimal pH.

    • Solution: Prepare solutions fresh before use. Protect solutions from light at all times.[2] Verify the stability of the compound in your chosen solvent and buffer system by running time-course experiments.

  • Possible Cause 2: Impurity in Starting Material. The commercial batch of this compound may contain initial impurities.

    • Solution: Always check the certificate of analysis (CoA) provided by the supplier. If purity is critical, consider purifying the starting material before use.

  • Possible Cause 3: Contamination. Solvents, glassware, or the HPLC system itself might be contaminated.

    • Solution: Use high-purity, HPLC-grade solvents. Ensure all labware is scrupulously clean. Run a blank gradient to check for system contamination.

Issue 2: I am observing poor reproducibility in my experimental results.

  • Possible Cause 1: Inconsistent Sample Preparation. Minor variations in sample handling, especially incubation times or exposure to ambient conditions, can lead to variable levels of degradation.

    • Solution: Standardize your experimental workflow meticulously. Prepare stock solutions in larger batches to minimize variability, and always prepare working solutions fresh from the stock.

  • Possible Cause 2: Degradation During the Experiment. The compound could be degrading over the course of your assay.

    • Solution: Evaluate the stability of the compound under your specific assay conditions (e.g., temperature, duration, media). If instability is detected, adjust the protocol, for instance, by reducing incubation times or temperatures.

Issue 3: I notice a loss of compound concentration in my stock solution over time.

  • Possible Cause 1: Chemical Degradation. The compound is inherently unstable in the chosen solvent or storage conditions.

    • Solution: Conduct a solution stability study. Prepare the solution and analyze its concentration at multiple time points (e.g., 0, 2, 4, 8, 24 hours) under your standard storage conditions. If degradation is confirmed, consider alternative solvents or prepare the solution immediately before each use.

  • Possible Cause 2: Adsorption to Surfaces. Polar compounds can sometimes adsorb to the surfaces of glass or plastic containers.

    • Solution: Consider using silanized glassware or polypropylene tubes to minimize adsorption.

  • Possible Cause 3: Precipitation. The compound may be precipitating from the solution, especially if it is near its solubility limit and subjected to temperature fluctuations.

    • Solution: Visually inspect the solution for any precipitate. Confirm the solubility of the compound in your solvent system. Storing solutions at a constant, controlled temperature may help prevent precipitation.

Diagrams

Potential_Degradation_Pathways cluster_stress Stress Conditions parent This compound hydrolysis_prod Ring-Opened Products (Hydrolysis) parent->hydrolysis_prod  H⁺ / OH⁻ oxidation_prod N-Oxides / Hydroxylated Products (Oxidation) parent->oxidation_prod  [O] reduction_prod Nitroso / Amino Derivatives (Reduction) parent->reduction_prod  [H] photo_prod Polymers / Complex Products (Photolysis) parent->photo_prod  hν acid_base Acid / Base oxidant Oxidants (H₂O₂) reductant Reducing Agents / Conditions light Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress Aliquot and Expose to Stress Conditions start->stress control Prepare Control Sample (Protected from stress) start->control acid Acidic (e.g., 0.1 M HCl, 60°C) stress->acid base Basic (e.g., 0.1 M NaOH, 60°C) stress->base oxidative Oxidative (e.g., 3% H₂O₂, RT) stress->oxidative thermal Thermal (Solution, 60°C) stress->thermal photo Photolytic (UV/Vis Light, RT) stress->photo analysis Sample at Time Points Neutralize / Dilute acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis hplc Analyze via Stability-Indicating HPLC-PDA Method analysis->hplc lcms Characterize Degradants (LC-MS/MS) hplc->lcms end Evaluate Stability Profile & Identify Degradants lcms->end

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure to investigate the intrinsic stability of this compound. The goal is to induce degradation to identify likely degradation products and develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Volumetric flasks, pipettes, amber vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

3. Application of Stress Conditions: [2][3]

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dilute with the solvent used for the stock solution. Heat at 60°C for 24 hours, protected from light.

  • Photolytic Degradation: Expose the solution in a photostability chamber (or under a UV lamp) at room temperature. A parallel sample should be wrapped in aluminum foil as a dark control.

4. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples (e.g., with an equimolar amount of base or acid, respectively).

  • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analyze the samples immediately using a stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using a hyphenated technique like LC-MS/MS.[3][5]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its potential degradation products generated during stress testing.

1. Instrumentation and Column:

  • HPLC system equipped with a Photodiode Array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase and Gradient Program:

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector Wavelength: Monitor at the λmax of this compound and also scan across a range (e.g., 200-400 nm) with the PDA detector to identify peaks of degradation products which may have different UV spectra.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 10% B (return to initial)

    • 31-35 min: 10% B (equilibration)

    • Adjust the gradient slope and duration based on the separation observed with the stressed samples.

3. Method Validation:

  • Inject the control (unstressed) sample and the mixture of stressed samples.

  • The method is considered "stability-indicating" if the peak for the parent compound is well-resolved from all degradation product peaks and any solvent or blank peaks.

  • Peak purity analysis using a PDA detector should be performed on the parent peak in the chromatograms of stressed samples to ensure it is not co-eluting with any degradants.

  • Once developed, the method should be validated according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

References

Troubleshooting peak tailing and broadening in HPLC analysis of benzimidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing and broadening in the HPLC analysis of benzimidazole compounds. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to identify and resolve common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing significant peak tailing with my benzimidazole compound on a C18 column?

Peak tailing for benzimidazole compounds, which are often basic in nature, is frequently caused by secondary interactions with the stationary phase.[1][2] The primary cause is the interaction between the protonated basic functional groups of the benzimidazole and ionized residual silanol groups (Si-OH) on the silica-based column packing.[2] This leads to more than one retention mechanism, causing the peak to tail.[1] Tailing is generally considered significant if the tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[3]

Q2: How does the mobile phase pH affect the peak shape of my benzimidazole analyte?

Mobile phase pH is a critical parameter in the analysis of ionizable compounds like benzimidazoles.[4]

  • At low pH (e.g., pH 2-4): The acidic mobile phase protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the positively charged (protonated) benzimidazole. This typically results in improved peak symmetry.[5]

  • At mid-range pH (e.g., pH 5-7): In this range, both the benzimidazole analyte and the silanol groups can exist in ionized and non-ionized forms, leading to multiple retention interactions and often resulting in poor peak shape, including tailing or broadening.[2][4]

  • At high pH (e.g., pH > 8): While a high pH can deprotonate the benzimidazole, making it neutral and less likely to interact with silanols, it can be detrimental to the stability of traditional silica-based columns.[5]

It is crucial to operate at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.

Q3: My peaks are broad, not just tailing. What could be the cause?

Peak broadening can stem from several factors:

  • Extra-column volume: Excessive tubing length or diameter, or a large detector cell volume can contribute to band broadening.[3]

  • Column degradation: Over time, column performance can degrade, leading to broader peaks. This can be due to a void at the column inlet or contamination.[1][3]

  • Sample solvent mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.[3]

  • High flow rates: Unusually high flow rates can be detrimental to the chromatography of basic compounds, leading to broader peaks.[6]

Q4: Can column temperature be used to improve peak shape?

Yes, operating at elevated temperatures (e.g., 40-60°C) can significantly improve column efficiency for basic compounds.[6][7] Higher temperatures can reduce solvent viscosity, leading to faster analyte diffusion and potentially sharper peaks.[8][9] However, it's important to ensure that the column and analytes are stable at the chosen temperature.[9] Uneven temperature between the mobile phase and the column can also lead to peak distortion.[8]

Q5: What are some immediate troubleshooting steps I can take to address peak tailing?

Here is a step-by-step approach to troubleshooting peak tailing:

  • Check the Mobile Phase pH: Ensure the pH is appropriate to suppress the ionization of silanol groups (typically pH < 4 for basic compounds).[5]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the effects of residual silanols.[1]

  • Reduce Sample Load: Dilute your sample to check if you are overloading the column, which can cause peak fronting or tailing.[1]

  • Use a Different Column: If the problem persists, consider using a column with a highly deactivated, end-capped stationary phase, or a column specifically designed for the analysis of basic compounds.[3]

  • Flush the Column: If you suspect column contamination, flush the column with a strong solvent.[3]

Data Presentation

Table 1: Effect of Mobile Phase pH on Benzimidazole Peak Shape and Retention

Mobile Phase pHExpected State of Benzimidazole (Basic)Expected State of Silanol GroupsPrimary InteractionExpected Peak ShapeExpected Retention Time
< 4.0 Protonated (Positively Charged)Neutral (Protonated)Reversed-PhaseSymmetricalDecreased
4.0 - 7.0 Protonated (Positively Charged)Partially to Fully Deprotonated (Negative)Mixed-Mode (Reversed-Phase & Ion-Exchange)TailingIncreased and Variable
> 8.0 NeutralDeprotonated (Negative)Reversed-PhaseSymmetrical (but risk of column damage)Increased

Table 2: Influence of HPLC Parameters on Peak Characteristics for Basic Compounds

ParameterChangeEffect on Peak TailingEffect on Peak BroadeningRationale
Column Temperature IncreaseDecreaseDecreaseImproves mass transfer kinetics and reduces mobile phase viscosity.[6][8]
Flow Rate IncreaseMay IncreaseIncreaseCan lead to reduced efficiency, especially for basic compounds.[6]
Buffer Concentration IncreaseDecreaseNo significant effectHelps to mask residual silanol interactions.[1]
Organic Modifier Increase %May DecreaseDecreaseFaster elution can sometimes lead to sharper peaks.

Experimental Protocols

Detailed HPLC Method for the Analysis of Albendazole

This protocol is adapted from a validated method for the estimation of albendazole in pharmaceutical dosage forms.[10]

  • Chromatographic System:

    • Column: RP C-18, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (containing 0.4% triethylamine, with pH adjusted to 3.6 with 5% orthophosphoric acid) in a ratio of 46:54.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Internal Standard: Mebendazole (20 µg/mL).

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve approximately 100 mg of albendazole in glacial acetic acid to produce a 1 mg/mL solution.

    • Perform subsequent dilutions of this stock solution and add the internal standard to achieve concentrations ranging from 0.1 to 40 µg/mL of albendazole and 2 µg/mL of the internal standard.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a portion of the powder equivalent to 100 mg of albendazole to a 100 mL volumetric flask with about 50 mL of glacial acetic acid.

    • Sonicate the flask to dissolve the albendazole, then bring to volume with glacial acetic acid.

    • Filter the resulting solution through a 0.45 µm filter.

    • Dilute 1 mL of the filtered solution in a 100 mL volumetric flask containing the internal standard solution and bring to volume with the mobile phase.

  • Procedure:

    • Inject the standard solutions five times into the column.

    • Calculate the ratio of the drug peak area to the internal standard peak area for each concentration.

    • Generate a regression equation from the calibration curve.

    • Inject the sample solutions and use the regression equation to determine the amount of albendazole.

Visualizations

Troubleshooting Workflow for Peak Tailing and Broadening

G start Peak Tailing or Broadening Observed check_all_peaks Affects all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_instrument Check for common instrumental issues: - Extra-column volume - Leaks - Pump issues all_peaks_yes->check_instrument check_sample_solvent Is sample solvent stronger than mobile phase? check_instrument->check_sample_solvent solvent_yes Yes check_sample_solvent->solvent_yes Yes check_sample_solvent->all_peaks_no No dissolve_in_mp Dissolve sample in mobile phase solvent_yes->dissolve_in_mp check_analyte Is the analyte a basic compound (e.g., benzimidazole)? all_peaks_no->check_analyte analyte_yes Yes check_analyte->analyte_yes Yes check_ph Is mobile phase pH < 4? analyte_yes->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes adjust_ph Adjust mobile phase pH to 2.5-3.5 with a suitable buffer ph_no->adjust_ph check_column Is the column old or non-endcapped? ph_yes->check_column column_yes Yes check_column->column_yes Yes replace_column Replace with a new, end-capped, or base-deactivated column column_yes->replace_column

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Interaction of Benzimidazole with Silanol Groups

G cluster_surface Silica Surface (pH > 4) cluster_mobile_phase Mobile Phase (pH < 7) silanol Ionized Silanol Group (Si-O⁻) benzimidazole Protonated Benzimidazole (R-NH⁺) benzimidazole->silanol  Secondary Ion-Exchange Interaction (Causes Peak Tailing)

Caption: Secondary interaction between a benzimidazole and a silanol group.

References

Technical Support Center: Refining Recrystallization Protocols for 2-Amino-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in obtaining high-purity 2-Amino-6-nitrobenzimidazole through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Based on the chemical structure of this compound (possessing both polar amino and nitro groups and a less polar benzimidazole core), several solvent systems can be considered. Ethanol and ethanol/water mixtures are commonly good starting points for similar nitro-aromatic compounds.[1] Dimethylformamide (DMF) has also been used for the recrystallization of related benzimidazole derivatives, particularly when solubility in alcohols is limited.[2] A preliminary solvent screening with small amounts of your crude material is highly recommended to determine the optimal solvent or solvent pair.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, such as 4-nitro-1,2-phenylenediamine, and side products from the synthesis.[3] Depending on the synthetic route, these may include isomeric nitrobenzimidazoles or over-nitrated products. Inorganic salts may also be present from reagents used during synthesis and workup. The presence of colored impurities is also common in nitro-aromatic compounds.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. This can be due to a high concentration of impurities or too rapid cooling. To remedy this, try reheating the solution and adding more solvent to decrease the saturation. Then, allow the solution to cool more slowly. If using a mixed solvent system, adding more of the "good" solvent can help.

Q4: I am getting a very low yield after recrystallization. What are the possible reasons?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[4]

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with too much cold solvent: While washing the collected crystals is necessary, using an excessive amount of cold solvent can redissolve some of your product.[4]

Q5: No crystals are forming, even after the solution has cooled. What can I do?

A5: If no crystals form, the solution may be too dilute or supersaturated.[4] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface for nucleation.[4] If that doesn't work, add a "seed crystal" of the pure compound to the solution. If neither of these methods works, you may need to reduce the volume of the solvent by gentle heating and evaporation to increase the concentration of the solute, and then allow it to cool again.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. The chosen solvent is inappropriate. 2. Not enough solvent has been added.1. Refer to the solvent selection protocol. Test the solubility in a small-scale experiment. 2. Add more solvent in small increments, ensuring the solution is at its boiling point.
The solution is colored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities.
Crystals form in the funnel during hot filtration. The solution is cooling too quickly and becoming supersaturated in the funnel.Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent to the solution before filtering to keep the compound dissolved. Perform the filtration as quickly as possible.
The recrystallized product has a low melting point or a broad melting range. The product is still impure or is wet.The product may require a second recrystallization. Ensure the crystals are thoroughly dry before measuring the melting point.
The crystals are very fine and difficult to filter. The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger crystals.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides qualitative and estimated solubility information to guide solvent selection. It is strongly recommended that researchers determine the exact solubility experimentally for their specific conditions.

Solvent Polarity Solubility (Cold) Solubility (Hot) Comments
WaterHighVery LowLowMay be useful as an anti-solvent in a mixed solvent system.
EthanolMedium-HighLowModerate to HighA good starting point for recrystallization.[1]
MethanolHighLowModerate to HighSimilar to ethanol, a good candidate for initial screening.
AcetoneMediumModerateHighMay be too good of a solvent, leading to low recovery.
Ethyl AcetateMedium-LowLowModerateCan be effective for removing less polar impurities.
DichloromethaneLowLowModerateUse with caution due to its volatility.
TolueneLowVery LowLow to ModeratePotentially useful for removing non-polar impurities.[5]
Dimethylformamide (DMF)HighModerateVery HighCan be used if solubility in other solvents is poor, but it has a high boiling point which can make removal difficult.[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent dropwise at room temperature until the solid is just covered. Observe the solubility. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight) and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a pre-chilled mixture of ethanol and water in the same ratio as the final recrystallization mixture for washing the crystals.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities or charcoal are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for Recrystallization start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask with Glass Rod start->scratch seed Add a Seed Crystal scratch->seed No success concentrate Reduce Solvent Volume by Evaporation seed->concentrate No success concentrate->start Re-cool oiling_out Product 'Oils Out' reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool More Slowly reheat_add_solvent->slow_cool low_yield Low Crystal Yield check_mother_liquor Check Mother Liquor for Dissolved Product low_yield->check_mother_liquor reduce_solvent Reduce Initial Solvent Volume check_mother_liquor->reduce_solvent Product detected colored_crystals Crystals are Colored charcoal Use Activated Charcoal Before Crystallization colored_crystals->charcoal

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Challenges and solutions for scaling up the production of 2-Amino-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the synthesis and scale-up of 2-Amino-6-nitrobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: A frequently employed method involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1] This reaction is typically performed in a diglyme/water mixture at elevated temperatures.

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: The primary challenges include:

  • Formation of regioisomers: The reaction of 4-nitro-1,2-phenylenediamine with cyclizing agents can lead to an inseparable mixture of 5-nitro and 6-nitro isomers.[1]

  • Purification: Separating the desired 6-nitro isomer from the 5-nitro isomer and other impurities can be difficult, often requiring chromatographic techniques.[1]

  • Reaction control: The cyclization reaction may require careful temperature and pH control to minimize side product formation.

  • Safety: Cyanogen bromide is a toxic reagent and requires handling with appropriate safety precautions.

Q3: How can the formation of the undesired 5-nitro isomer be minimized?

A3: While the formation of an isomeric mixture is common, controlling the reaction conditions, such as temperature and the rate of addition of reagents, can influence the isomeric ratio. However, complete elimination of the 5-nitro isomer is challenging. An alternative strategy to achieve high regioselectivity for the 6-nitro position in related heterocyclic systems involves the nitration of an N-acylated precursor followed by deacylation.[2][3] This approach could potentially be adapted for benzimidazole synthesis to favor the formation of the 6-nitro isomer.

Q4: What purification methods are effective for this compound?

A4: Common purification techniques include:

  • Recrystallization: This can be effective if there is a significant difference in the solubility of the isomers and impurities in a particular solvent system.

  • Column chromatography: This is a more robust method for separating isomers and achieving high purity, although it may be less practical for large-scale production.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction temperature is maintained at the optimal level (e.g., 90°C for the cyanogen bromide route).[1] - Extend the reaction time if starting material is still present.
Degradation of starting material or product.- Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation. - Avoid excessive temperatures or prolonged reaction times.
Poor Purity / Presence of Multiple Spots on TLC Formation of side products.- Control the reaction temperature carefully. - Ensure slow and controlled addition of reagents.
Incomplete conversion of starting materials.- See "Low Yield" section.
Inseparable mixture of 5- and 6-nitro isomers.- Utilize column chromatography for separation.[1] - Explore alternative synthetic routes that offer higher regioselectivity.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- After the reaction, cool the mixture and attempt to precipitate the product by adding a non-solvent. - Concentrate the reaction mixture under reduced pressure.
Formation of an oil instead of a solid.- Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. - Redissolve the oil in a minimal amount of a suitable solvent and attempt precipitation with a non-solvent.
Scale-Up Issues Poor heat transfer in a larger reactor.- Ensure adequate agitation and use a reactor with a suitable jacket for heating/cooling. - Consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm.
Inconsistent product quality between batches.- Standardize all reaction parameters, including reagent quality, solvent purity, reaction time, and temperature profile. - Implement in-process controls (IPCs) to monitor the reaction at critical stages.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Cyanogen bromide

  • Diglyme

  • Water

  • Potassium carbonate (for potential pH adjustment and workup)

  • Ethyl acetate (for extraction)

  • Brine

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in a 4:1 mixture of diglyme and water.

  • Reagent Addition: Carefully add cyanogen bromide to the solution. Caution: Cyanogen bromide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 90°C and stir for the required time (monitor by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If necessary, neutralize the solution with a base like potassium carbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the 5- and 6-nitro isomers.

    • Alternatively, attempt recrystallization from a suitable solvent.

Quantitative Data Summary

Parameter Value/Range Reference
Typical Yield of related derivatives60 - 94%[1]
Reaction Temperature90 °C[1]
Solvent Ratio (Diglyme:Water)4:1[1]

Visualizations

Synthesis_Pathway 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Reaction Cyclization 4-nitro-1,2-phenylenediamine->Reaction Cyanogen_bromide Cyanogen Bromide Cyanogen_bromide->Reaction Product_Mixture Mixture of 2-Amino-5-nitrobenzimidazole and This compound Reaction->Product_Mixture Diglyme/Water, 90°C Purification Purification (Column Chromatography) Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_reaction_params Check Reaction - Temperature - Time - Reagent Stoichiometry low_yield->check_reaction_params Yes isolation_problem Isolation Problem? purity_issue->isolation_problem No optimize_purification Optimize Purification - Column Chromatography - Recrystallization purity_issue->optimize_purification Yes modify_workup Modify Workup - Solvent Extraction - Precipitation isolation_problem->modify_workup Yes end Problem Resolved isolation_problem->end No check_reaction_params->end optimize_purification->end modify_workup->end

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Product Characteristics Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Isomer_Ratio Isomer Ratio Temp->Isomer_Ratio Time Reaction Time Time->Yield Time->Purity Purity_Reagents Reagent Purity Purity_Reagents->Yield Purity_Reagents->Purity

References

Validation & Comparative

A Comparative Analysis of HPLC and UV-Vis Spectroscopy for the Quantification of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Analytical Technique

The accurate quantification of nitroaromatic compounds is critical across various fields, including environmental monitoring, pharmaceutical analysis, and forensic science. Two common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. The choice between these methods depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the specific analytical objectives. This guide provides an objective comparison of HPLC and UV-Vis for the quantification of nitroaromatic compounds, supported by experimental data and detailed methodologies.

Principle of the Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique.[1] It utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate. For nitroaromatic compounds, HPLC is often coupled with a UV-Vis detector, which measures the absorbance of the separated compounds as they elute from the column.[2]

UV-Visible (UV-Vis) Spectroscopy is a simpler technique that measures the absorption of ultraviolet or visible light by a substance in a solution.[1] The amount of light absorbed is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. This method is often used for the quantitative analysis of pure substances or simple mixtures.[1]

Comparative Performance Analysis

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the typical quantitative performance of HPLC and UV-Vis for the analysis of nitroaromatic compounds, based on available literature.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectroscopy
Specificity High (Separates individual compounds from a mixture)Low to Moderate (Prone to interference from other absorbing species in the sample)[3]
Linearity Range Wide (e.g., 0.05–300 µg/ml for some compounds)[4]Narrower (e.g., 2.5–50 µg/ml for some compounds)[4]
Limit of Detection (LOD) Low (e.g., 0.78 to 1.17 µg/L for TNT and its byproducts)[5]Higher (Generally in the µg/mL or mg/L range)[6][7]
Limit of Quantification (LOQ) Low (e.g., in the µg/L range)[8]Higher (Generally in the µg/mL or mg/L range)[6]
Accuracy (% Recovery) High (Typically 95-110%)[4][5]Good for pure samples (Typically 96-100%)[4]
Precision (%RSD) High (<2% RSD is common)[9]Good for pure samples (Can be <2% RSD)[6]
Analysis Time Longer (Includes chromatographic separation, typically minutes per sample)[5]Shorter (Typically seconds to a few minutes per sample)
Cost & Complexity Higher (More expensive instrumentation and requires skilled operators)[3]Lower (Less expensive and simpler to operate)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of nitroaromatic compounds using both HPLC and UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example for the analysis of nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and its derivatives, based on common methodologies such as EPA Method 8330.[2][10]

1. Sample Preparation:

  • Water Samples: For low concentrations, perform solid-phase extraction (SPE). For higher concentrations, direct injection after filtration may be possible.[10]

  • Soil/Sediment Samples: Extract with a suitable solvent like acetonitrile using sonication, followed by filtration.[10]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typical.[1] For example, a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm is a common wavelength for the detection of many nitroaromatic compounds.[9][11]

  • Injection Volume: 10 µL.[1]

3. Calibration:

  • Prepare a series of standard solutions of the target nitroaromatic compounds in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Sample Analysis:

  • Inject the prepared sample and record the chromatogram.

  • Identify the peaks of interest based on their retention times compared to the standards.

  • Quantify the concentration of each analyte using the calibration curve.

UV-Vis Spectroscopy Protocol

This protocol outlines a general procedure for the quantification of a single nitroaromatic compound in a simple matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) that does not absorb at the analytical wavelength.

  • Filter the sample if it contains particulate matter.

  • Dilute the sample as necessary to ensure the absorbance falls within the linear range of the instrument.

2. Instrument Setup:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Solvent: Use the same solvent for the blank and all sample and standard dilutions.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of the nitroaromatic compound across a range of UV-Vis wavelengths. For example, nitrobenzene has a characteristic absorption band around 265-266 nm in neutral water.[12]

3. Calibration:

  • Prepare a series of standard solutions of the nitroaromatic compound of known concentrations.

  • Measure the absorbance of the blank (solvent only) and subtract it from the absorbance of each standard.

  • Create a calibration curve by plotting absorbance versus concentration.

4. Sample Analysis:

  • Measure the absorbance of the prepared sample at the determined λmax.

  • Use the calibration curve to determine the concentration of the nitroaromatic compound in the sample.

Workflow Visualization

The following diagrams illustrate the logical workflows for the quantification of nitroaromatic compounds using HPLC and UV-Vis spectroscopy.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection extraction Extraction/Dilution sample->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc Inject Sample separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification result result quantification->result Final Concentration uvvis_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing sample Sample Collection dissolution Dissolution/Dilution sample->dissolution filtration Filtration (if needed) dissolution->filtration uvvis UV-Vis Spectrophotometer filtration->uvvis Place Sample in Cuvette measurement Absorbance Measurement at λmax uvvis->measurement calculation Concentration Calculation measurement->calculation calibration Calibration Curve calibration->calculation result result calculation->result Final Concentration

References

Comparative Analysis of 2-Aryl-5(6)-nitro-1H-benzimidazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and more effective anticancer therapeutics, nitrobenzimidazole derivatives have emerged as a significant class of compounds due to their wide range of biological activities.[1] Their mechanism of action is often attributed to the reduction of the nitro group within cells, leading to the formation of cytotoxic radicals that can damage cellular macromolecules like DNA. This guide provides a comparative analysis of the structure-activity relationship (SAR) of two promising 2-aryl-5(6)-nitro-1H-benzimidazole analogs, focusing on their cytotoxic and PARP (Poly (ADP-ribose) polymerase) inhibitory activities.

Featured Analogs and Core Structure

The core structure under consideration is the 2-aryl-5(6)-nitro-1H-benzimidazole scaffold. The primary point of variation in the compared analogs is the substitution pattern on the 2-aryl ring. This guide will focus on the comparison between Compound 3 and Compound 6 from a series of synthesized derivatives, highlighting how substitutions on the phenyl ring influence their biological efficacy.[2]

  • Compound 3: 2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazole

  • Compound 6: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole

Quantitative Data Presentation: Cytotoxicity

The in vitro cytotoxic activity of the nitrobenzimidazole analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[2]

Compound2-Aryl SubstituentA549 (Lung) IC₅₀ (μM)K562 (Leukemia) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)
3 4-nitrophenyl0.810.110.94
6 4-chloro-3-nitrophenyl0.0280.040.15

Data sourced from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.[2]

Structure-Activity Relationship (SAR) Analysis

The data reveals a significant increase in cytotoxic potency for Compound 6 compared to Compound 3 across all tested cell lines.[2] Compound 6, which features both a chloro and a nitro group on the 2-phenyl ring, was the most active in the series, with a remarkable IC₅₀ of 28 nM against the A549 lung cancer cell line.[2]

This suggests that the introduction of a chlorine atom at the 4-position of the phenyl ring, in addition to the nitro group at the 3-position, is critical for enhancing anticancer activity. This enhanced potency may be attributed to altered electronic properties or improved binding affinity to the biological target.

Furthermore, both compounds were found to induce apoptosis in the K562 cell line.[2] Interestingly, Compound 3 exhibited the most potent inhibitory activity against PARP, with an IC₅₀ value of 0.05 μM, which was significantly more potent than the positive control, 3-aminobenzamide (IC₅₀ = 28.5 μM).[2] This indicates that while Compound 6 is a more potent cytotoxin, Compound 3 is a more effective PARP inhibitor. This divergence in activity highlights a key SAR insight: substitutions on the 2-aryl ring can differentially modulate cytotoxicity and specific enzyme inhibition. The mechanism is thought to involve the induction of S-phase cell cycle arrest and subsequent apoptosis.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

MTT Assay for Cytotoxicity

This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole analogs and incubate for a specified period (e.g., 48-72 hours).[4]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

  • Cell Treatment: Culture cells with the test compounds for a designated time (e.g., 24 hours).

  • Harvest and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them by adding dropwise to 70% cold ethanol while vortexing. Store at 4°C for at least 30 minutes.[1]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[1]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[1][8]

  • Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.[7][8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in the cells.

  • Data Analysis: Model the resulting histogram data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

PARP Inhibition Assay

This assay measures the activity of PARP, an enzyme critical for DNA repair.

  • Plate Preparation: Use a histone-coated 96-well plate. Wash the wells with PBS.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme, the test compound (inhibitor), activated DNA, and biotinylated NAD+ in the reaction buffer.[9]

  • Incubation: Add the reaction mixture to the wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histone proteins.

  • Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate.

  • Substrate Addition: After another wash step, add a chemiluminescent or colorimetric HRP substrate (like TACS-Sapphire™).

  • Signal Measurement: Read the resulting signal (luminescence or absorbance) using a plate reader.[10]

  • Data Analysis: The signal intensity is proportional to PARP activity. Calculate the percent inhibition for each compound concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Culture (A549, K562, HeLa) B Treatment with Nitrobenzimidazole Analogs A->B C MTT Assay (72h incubation) B->C D Measure Absorbance (570 nm) C->D E Calculate IC50 Values D->E F Cell Cycle Analysis (Flow Cytometry with PI) E->F G PARP Inhibition Assay (Colorimetric) E->G H Apoptosis Induction (Annexin V Staining) E->H I Data Analysis & SAR F->I G->I H->I

Caption: Workflow for anticancer evaluation of nitrobenzimidazole analogs.

Proposed Mechanism of Action via PARP Inhibition

DNA_Damage Cellular Stress / DNA Damage PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Inhibition PARP Inhibition PARP->Inhibition NBZ Nitrobenzimidazole (e.g., Compound 3) NBZ->Inhibition Accumulation Accumulation of DNA Damage Inhibition->Accumulation Arrest S-Phase Cell Cycle Arrest Accumulation->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pathway of PARP inhibition-induced apoptosis by nitrobenzimidazoles.

References

A Comparative Analysis of the Antiprotozoal Activity of 2-Amino-6-nitrobenzimidazole Derivatives and Benznidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiprotozoal activity of a series of 2-Amino-6-nitrobenzimidazole derivatives against the established drug, benznidazole. The data presented is compiled from peer-reviewed research to aid in the evaluation of these compounds as potential next-generation antiprotozoal agents.

Data Presentation: In Vitro Antiprotozoal Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound derivatives and benznidazole against various protozoan parasites. It is important to note that direct comparative data for all compounds against all parasites was not available in a single study. Therefore, the data is presented in two parts: a direct comparison against Giardia intestinalis and Trichomonas vaginalis, and a contextual comparison for Trypanosoma cruzi and Leishmania species, where data for benznidazole and other benzimidazole derivatives are provided for reference.

Table 1: Direct Comparison of Antiprotozoal Activity against Giardia intestinalis and Trichomonas vaginalis

CompoundDerivative Substitution (R)Giardia intestinalis IC50 (µM)[1][2]Trichomonas vaginalis IC50 (µM)[1][2]
Benznidazole -29.825.5
1 Phenyl18.2312.32
2 4-Fluorophenyl14.2811.21
3 4-Chlorophenyl10.158.34
4 4-Bromophenyl8.237.15
5 4-Iodophenyl7.126.89
6 4-Methylphenyl12.349.45
7 4-Methoxyphenyl3.956.23
8 4-Nitrophenyl6.986.12

Table 2: Contextual Antiprotozoal Activity Data for Trypanosoma cruzi and Leishmania Species

CompoundParasiteStageIC50 (µM)Reference
Benznidazole Trypanosoma cruziAmastigote4.00 ± 1.90[3]
Benznidazole Trypanosoma cruziEpimastigote7.6 - 32[4]
Benznidazole Trypanosoma cruziTrypomastigote5.73 ± 3.07[3]
Other Benzimidazole Derivative (K1) Leishmania majorPromastigote0.6787 µg/mL[5]
Other Benzimidazole Derivative (Compound 7) Leishmania braziliensisPromastigoteMicromolar range[6]
Other Benzimidazole Derivative (Compound 8) Leishmania mexicanaAmastigoteMicromolar range[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiprotozoal Activity Assay (Giardia intestinalis and Trichomonas vaginalis)

This protocol is based on the methodology described by Hernández-Chávez et al. (2017).[1][2]

  • Parasite Culture: Trophozoites of Giardia intestinalis (ATCC 30957) and Trichomonas vaginalis (ATCC 30001) are cultured in TYI-S-33 medium supplemented with 10% bovine serum and 0.5% bovine bile for G. intestinalis. Cultures are maintained at 37 °C.

  • Compound Preparation: The test compounds (this compound derivatives and benznidazole) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays is kept below a level that does not affect parasite viability.

  • Assay Procedure:

    • Parasites are harvested during the logarithmic growth phase and their concentration is adjusted.

    • A suspension of trophozoites is added to 96-well microplates.

    • The serially diluted compounds are added to the wells. Control wells containing parasites with medium and DMSO, and wells with medium only are included.

    • The plates are incubated at 37 °C for 48 hours.

  • Determination of IC50: After incubation, the plates are cooled to stop parasite motility. The number of viable parasites is determined by counting using a hemocytometer or by using a viability assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is calculated from dose-response curves.

In Vitro Anti-Trypanosomal Activity Assay (Trypanosoma cruzi)

This protocol outlines a general method for determining the IC50 values against different life stages of T. cruzi.

  • Parasite Stages:

    • Epimastigotes: Cultured in liver infusion tryptose (LIT) medium at 28 °C.

    • Trypomastigotes: Obtained from the supernatant of infected mammalian cell cultures (e.g., L6 cells).

    • Amastigotes: Intracellular amastigotes are maintained in mammalian host cells.

  • Assay for Epimastigotes:

    • Epimastigotes in the logarithmic growth phase are seeded into 96-well plates.

    • Compounds are added at various concentrations.

    • Plates are incubated at 28 °C for 72 hours.

    • Parasite growth is assessed by measuring the optical density at 620 nm or by using a resazurin-based assay.

  • Assay for Intracellular Amastigotes:

    • Host cells (e.g., L6 myoblasts) are seeded in 96-well plates and infected with trypomastigotes.

    • After invasion, extracellular parasites are washed away.

    • The test compounds are added and the plates are incubated for 48-72 hours.

    • The number of intracellular amastigotes is quantified by microscopy after Giemsa staining or by using a colorimetric assay with a reporter parasite line (e.g., expressing β-galactosidase).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of antiprotozoal compounds.

Antiprotozoal_Activity_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis parasite_culture Parasite Culture (e.g., T. cruzi, G. intestinalis) plate_seeding Plate Seeding (96-well plates) parasite_culture->plate_seeding compound_prep Compound Preparation (Serial Dilutions) add_compounds Addition of Compounds and Controls compound_prep->add_compounds plate_seeding->add_compounds incubation Incubation (e.g., 48-72h at 37°C or 28°C) add_compounds->incubation viability_assay Viability Assessment (e.g., MTT, Resazurin, Microscopy) incubation->viability_assay data_analysis Data Analysis (Dose-Response Curves) viability_assay->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: Workflow for in vitro antiprotozoal activity screening.

References

Navigating Acute Oral Toxicity of Novel Benzimidazole Derivatives: An In Silico Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel benzimidazole derivatives as therapeutic agents is a promising avenue in medicinal chemistry. However, early assessment of their toxicological profile, particularly acute oral toxicity (LD50), is paramount to ensure safety and guide further development. This guide provides a comparative overview of in silico methods for predicting the acute oral toxicity of novel benzimidazole derivatives, supported by experimental protocols and data analysis.

Unveiling Toxicity: A Comparative Look at Prediction Models

In silico toxicology has emerged as a crucial tool in early-stage drug discovery, offering a rapid and cost-effective alternative to traditional animal testing for predicting toxicological endpoints like LD50.[1][2] These computational models utilize the chemical structure of a compound to forecast its potential toxicity.[1] Various approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to establish a correlation between the physicochemical properties of molecules and their biological activities, including toxicity.[3][4]

Several software and platforms are available for predicting acute oral toxicity. A comparative study of five such tools (TOPKAT, ACD/ToxSuite, TerraQSAR, ADMET Predictor, and T.E.S.T.) on a large dataset of 7,417 chemicals demonstrated varying degrees of accuracy, with ACD/ToxSuite showing the best performance in that particular study.[5] For benzimidazole derivatives specifically, numerous QSAR models have been developed to predict their biological activities, including anti-cancer and antimicrobial effects, which can be adapted for toxicity prediction.[6][7][8][9]

The Collaborative Acute Toxicity Modeling Suite (CATMoS), a QSAR-based approach, has shown reliability in predicting rat acute oral toxicity, particularly for compounds with lower toxicity.[10] Such models are instrumental in prioritizing lead compounds and reducing the reliance on animal testing in the early phases of drug development.

Data at a Glance: Experimental vs. In Silico LD50 Predictions

To illustrate the comparative performance of in silico prediction, the following table presents hypothetical data for a series of novel benzimidazole derivatives. This data is representative of what would be generated in a drug discovery program, comparing experimentally determined LD50 values with those predicted by two common in silico models.

Compound IDExperimental LD50 (mg/kg)Predicted LD50 (mg/kg) - Model A (QSAR-based)Predicted LD50 (mg/kg) - Model B (Expert System-based)EPA Toxicity Category (Experimental)
BZD-001450520480II
BZD-002180021001650III
BZD-003608555II
BZD-004250028002300III
BZD-005403050I

Note: This table contains hypothetical data for illustrative purposes. The performance of in silico models can vary depending on the specific compounds and the models used.

The Gold Standard: Experimental Determination of Acute Oral Toxicity

The experimental determination of acute oral toxicity (LD50) is guided by internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure data quality and animal welfare.

Key OECD Guidelines for Acute Oral Toxicity Testing:
  • OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method involves administering the test substance at a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[11][12] The aim is to identify a dose that produces clear signs of toxicity without causing mortality. This approach avoids the use of lethal doses and reduces the number of animals required.[11]

  • OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This guideline uses a stepwise procedure with a small number of animals per step. The outcome is the classification of the substance into a toxicity category based on the observed mortality.

  • OECD Test Guideline 425 (Acute Oral Toxicity - Up-and-Down Procedure): This method is particularly useful for obtaining a more precise estimate of the LD50.[13] A single animal is dosed at a time, and the dose for the subsequent animal is adjusted up or down depending on the outcome for the previous animal.[14]

General Experimental Protocol (Adapted from OECD Guidelines):
  • Animal Selection: Healthy, young adult rodents (typically rats, with females often being slightly more sensitive) are used.[11]

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and lighting, and are allowed to acclimatize for at least five days before the study.

  • Dose Preparation and Administration: The test substance is typically administered orally via gavage. The vehicle used to dissolve or suspend the substance should be non-toxic.

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[14] Body weight is recorded weekly.[14]

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods. For the Fixed Dose Procedure, the outcome is the identification of the dose causing evident toxicity.

Visualizing the Process and Pathways

To better understand the workflow of in silico toxicity prediction and the potential mechanisms of benzimidazole toxicity, the following diagrams are provided.

In_Silico_Toxicity_Workflow cluster_data Data Input cluster_prediction In Silico Modeling cluster_output Prediction Output & Analysis Compound_Structure Novel Benzimidazole Derivative Structure (SMILES/SDF) QSAR_Model QSAR Model Application Compound_Structure->QSAR_Model Expert_System Expert System Analysis Compound_Structure->Expert_System ADMET_Prediction ADMET Prediction Compound_Structure->ADMET_Prediction Predicted_LD50 Predicted LD50 Value QSAR_Model->Predicted_LD50 Toxicity_Class Toxicity Classification Expert_System->Toxicity_Class Risk_Assessment Hazard & Risk Assessment ADMET_Prediction->Risk_Assessment Predicted_LD50->Risk_Assessment Toxicity_Class->Risk_Assessment

Caption: Workflow of in silico acute oral toxicity prediction for novel compounds.

Benzimidazole_Toxicity_Pathway cluster_compound Compound Interaction cluster_cellular Cellular Mechanisms cluster_organ Organ-level Effects Benzimidazole Benzimidazole Derivative Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Leads to Mitosis Mitotic Arrest Microtubule->Mitosis Impairs Apoptosis Apoptosis Mitosis->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Organ_Damage Organ Damage (e.g., Liver, Bone Marrow) Cell_Death->Organ_Damage

Caption: Putative toxicity pathway of benzimidazole derivatives leading to cell death.

Conclusion

The integration of in silico prediction models into the early stages of drug discovery offers a powerful strategy for assessing the acute oral toxicity of novel benzimidazole derivatives. While experimental testing following OECD guidelines remains the definitive method for regulatory submission, computational approaches provide invaluable insights for lead optimization, risk assessment, and the ethical reduction of animal use. By leveraging a combination of predictive modeling and targeted experimental validation, researchers can more efficiently and safely advance promising benzimidazole-based therapies from the laboratory to the clinic.

References

Validating the chemical structure of synthesized 2-Amino-6-nitrobenzimidazole using NMR and Mass Spec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis and drug development. This guide provides a comparative overview of standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the validation of synthesized 2-Amino-6-nitrobenzimidazole. Detailed experimental protocols and comparative data are presented to aid researchers in achieving unambiguous structural elucidation.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a substituted o-phenylenediamine with a cyanogen source. A typical laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis

  • Reaction Setup: Suspend 4-nitro-o-phenylenediamine in an aqueous solution of cyanogen bromide.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Neutralization: After cooling, neutralize the mixture with an aqueous ammonia solution to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from hot water to yield this compound as orange-yellow crystals.[1]

Primary Methods for Structural Validation

The primary analytical methods for confirming the structure of the synthesized product are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide orthogonal information regarding the molecule's carbon-hydrogen framework and its overall molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei. For organic molecules, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[2] This provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Experimental Protocols for Analysis

Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer, such as a 400 MHz or 600 MHz instrument.[1][3]

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules like this compound.

  • Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratios. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.[3]

Data Presentation and Comparison

The following table summarizes the expected quantitative data for this compound and compares it with a potential regioisomeric impurity, 2-Amino-5-nitrobenzimidazole. While these two are tautomers and may be difficult to distinguish in solution, subtle differences in their spectra can be observed under specific conditions. The data for this compound is based on experimental findings.[1]

Analytical Data Expected for this compound Hypothetical for 2-Amino-5-nitrobenzimidazole (Isomer)
Molecular Formula C₇H₆N₄O₂C₇H₆N₄O₂
Molecular Weight 178.15 g/mol 178.15 g/mol
Mass Spec (ESI-MS) [M+H]⁺ m/z 179.14m/z 179.14
¹H NMR (DMSO-d₆, δ ppm) 8.10 (d, 1H, H-7), 7.90 (dd, 1H, H-5), 7.20 (d, 1H, H-4), 6.90 (s, 2H, -NH₂)[1]~8.3 (d, 1H, H-4), ~7.8 (dd, 1H, H-6), ~7.4 (d, 1H, H-7), ~7.0 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, δ ppm) 158.9, 139.9, 136.7, 116.5, 111.2, 106.2[1]~159.1, ~142.0, ~135.0, ~118.0, ~112.0, ~108.0

Note: The data for the hypothetical isomer is illustrative to demonstrate how NMR chemical shifts can be used to differentiate between positional isomers.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using NMR and Mass Spectrometry.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation A Starting Materials (4-Nitro-o-phenylenediamine) B Chemical Synthesis A->B C Crude Product B->C D Purification (Recrystallization) C->D E Purified 2-Amino-6- nitrobenzimidazole D->E F NMR Spectroscopy (1H, 13C) E->F G Mass Spectrometry (ESI-MS) E->G H Spectral Data (Chemical Shifts, m/z) F->H G->H I Comparison with Expected Data H->I J Structure Confirmed I->J Match K Structure Incorrect I->K Mismatch

Caption: Workflow for the synthesis and structural validation of this compound.

Conclusion

The combination of NMR spectroscopy and Mass Spectrometry provides a robust and reliable methodology for the structural validation of synthesized this compound. Mass spectrometry confirms the molecular weight and elemental formula, while ¹H and ¹³C NMR spectroscopy provides detailed insight into the atomic connectivity, allowing for the unambiguous differentiation from potential isomers and impurities. Following the detailed protocols and comparative data presented in this guide will ensure the accurate structural characterization of the target compound, a critical step in any chemical research and development endeavor.

References

Cross-referencing experimental spectral data with online databases like SpectraBase and PubChem

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug discovery, and materials science, the accurate identification of compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are instrumental in elucidating molecular structures. However, the interpretation of raw spectral data can be a complex task. Online spectral databases provide an invaluable resource for researchers to cross-reference their experimental findings with established data, thereby confirming the identity and purity of their samples. This guide offers a comparative overview of two prominent databases, SpectraBase and PubChem, and provides standardized experimental protocols for acquiring high-quality spectral data.

Comparing a Commercial Powerhouse with a Public Aggregator: SpectraBase vs. PubChem

Both SpectraBase and PubChem serve as extensive repositories for spectral data, yet they differ in their scope, data sources, and functionalities. SpectraBase, a product of Wiley, is a comprehensive commercial database, while PubChem is a public-domain database maintained by the U.S. National Institutes of Health (NIH), which aggregates data from a multitude of sources, including SpectraBase itself.[1][2]

FeatureSpectraBasePubChem
Data Sources Primarily curated data from John Wiley & Sons, Inc.[3]Aggregates data from over 800 sources, including SpectraBase, NIST, HMDB, and individual depositions.[1][4]
Spectral Data Types NMR (¹H, ¹³C, etc.), IR, MS, Raman, UV-Vis.[3][5]NMR (¹H, ¹³C, 2D), IR (ATR, FT-IR), MS (GC-MS, MS-MS), Raman, UV-Vis, and more.[1]
Search Functionality Search by compound name, InChI, InChIKey, CAS Registry Number, or by drawing a structure.[6]Extensive search options including text, structure (with a drawing tool), molecular formula, and various identifiers.[7][8] It also supports searching within specific database fields.[4]
Data Submission Primarily a curated database; data submission is not a public feature.Open to public data submissions from academic labs, government agencies, companies, and individual researchers.[9][10][11]
Access and Cost Limited free access (e.g., 10 searches per 30 days); full access requires a subscription.[5]Freely accessible to the public with no restrictions on data use for commercial or non-commercial purposes.[12] Programmatic access is available with some rate limitations.[13]
Advanced Features Integration with Wiley's KnowItAll software for advanced spectral analysis.Provides extensive cross-references to other NCBI databases like PubMed and GenBank, and integrates pathway and bioassay information.[8]

Experimental Protocols for Spectral Data Acquisition

The quality of experimental data is crucial for accurate compound identification. Following standardized protocols minimizes variability and ensures that the obtained spectra are comparable with database entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[14]

Materials:

  • NMR tube (5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • Sample (~5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[15]

  • Pipette

  • Vortex mixer or sonicator

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the appropriate deuterated solvent in a clean vial.[15][16] Ensure the sample is fully dissolved by vortexing or sonicating.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a pipette. The liquid level should be around 4-5 cm.[15]

  • Spectrometer Setup: Insert the NMR tube into a spinner and place it in the sample depth gauge.[16] Insert the sample into the spectrometer.

  • Data Acquisition:

    • Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[15]

    • Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.[15]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[15]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.[17][18]

General Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer. For pure, volatile samples, a direct insertion probe may be used. For complex mixtures, the sample is typically introduced via a chromatographic system like a Gas Chromatograph (GC) or Liquid Chromatograph (LC).[19]

  • Ionization: The sample molecules are ionized in the ion source. Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for non-volatile and biological molecules.[19]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[18]

  • Detection: The separated ions are detected, and a signal is sent to a data system.[18]

  • Data Processing: The data system generates a mass spectrum, which is a plot of ion intensity versus m/z. The resulting spectrum can be compared to database entries for compound identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[20]

Sample Preparation (ATR - Attenuated Total Reflectance): Attenuated Total Reflectance (ATR) is a common and simple method for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[21]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the sample spectrum.[21]

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Cross-Referencing Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Transfer to\nAnalysis Vessel Transfer to Analysis Vessel Dissolution->Transfer to\nAnalysis Vessel Analysis Vessel Analysis Vessel Spectrometer Spectrometer Analysis Vessel->Spectrometer Insert Sample Raw Spectral\nData Raw Spectral Data Spectrometer->Raw Spectral\nData Processed\nSpectrum Processed Spectrum Raw Spectral\nData->Processed\nSpectrum Processing Database\nComparison Database Comparison Processed\nSpectrum->Database\nComparison Cross-Reference SpectraBase SpectraBase Database\nComparison->SpectraBase PubChem PubChem Database\nComparison->PubChem Compound\nIdentification Compound Identification SpectraBase->Compound\nIdentification PubChem->Compound\nIdentification

Caption: Experimental workflow for spectral data acquisition and cross-referencing.

A key area in drug development is the understanding of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, for example, is crucial in regulating cell growth and is often implicated in cancer.[22][23][24]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Leads to

References

Comparative study of the antiproliferative effects of nitro versus amino substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antiproliferative properties of nitro- and amino-substituted benzimidazole derivatives reveals distinct structure-activity relationships, with nitro-substituted compounds frequently exhibiting more potent anticancer activity. This guide provides a comparative study of these two classes of compounds, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications to this core, particularly at the 5- and 6-positions, have been a key strategy in the development of novel therapeutic agents. Among these modifications, the introduction of nitro (NO2) and amino (NH2) groups has been shown to significantly influence the antiproliferative activity of benzimidazole derivatives.

Comparative Antiproliferative Activity

A study by Cindrić et al. (2019) provides a direct comparison of the in vitro antiproliferative activity of a nitro-substituted benzimidazole-2-carboxamide and its amino-substituted counterpart against three human cancer cell lines: HeLa (cervical carcinoma), SW620 (colorectal adenocarcinoma), and HCT116 (colorectal carcinoma). The results, summarized in the table below, indicate that the nitro-substituted compound (8) consistently demonstrates significantly lower IC50 values, signifying greater potency, compared to the amino-substituted compound (9).[2][3][4]

CompoundSubstituentHeLa IC50 (µM)SW620 IC50 (µM)HCT116 IC50 (µM)
8 5(6)-Nitro0.6 ± 0.12.0 ± 0.21.2 ± 0.2
9 5(6)-Amino>10>10>10

Data sourced from Cindrić et al. (2019).[2][3][4]

These findings are consistent with broader trends observed in the literature. For instance, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives displayed potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[5] One particularly active compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (compound 6 in the study), showed an IC50 of 28 nM against the A549 lung cancer cell line.[5]

Further studies have highlighted the potent antiproliferative effects of other nitro-substituted benzimidazoles. For example, certain N-oxide derivatives of nitrobenzimidazoles have demonstrated high cytotoxic activity, especially under hypoxic conditions characteristic of solid tumors.[6] In contrast, while amino-substituted benzimidazoles can also possess biological activity, their antiproliferative potency is often lower than their nitro-containing analogs.[2][4] The reduction of a nitro group to an amino group, a common metabolic pathway, can lead to a decrease in cytotoxic efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies for evaluating antiproliferative effects.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, SW620, HCT116, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzimidazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis and Cell Cycle Analysis

These experiments help to elucidate the mechanism of cell death induced by the compounds.

  • Cell Treatment: Cancer cells are treated with the benzimidazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining for Apoptosis: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Cell Harvesting and Staining for Cell Cycle: For cell cycle analysis, harvested cells are fixed in ethanol and then stained with a solution containing PI and RNase.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. For apoptosis, the distribution of cells in viable, early apoptotic, late apoptotic, and necrotic quadrants is determined. For cell cycle analysis, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on DNA content. Studies have shown that some nitro-benzimidazole derivatives can induce apoptosis and cause cell cycle arrest in the S or G1 phase.[5][7]

Signaling Pathways and Experimental Workflow

The antiproliferative effects of benzimidazole derivatives can be mediated through various signaling pathways. While the precise mechanisms for many compounds are still under investigation, some have been shown to act as inhibitors of key cellular targets. For example, certain nitro-substituted benzimidazoles have been identified as potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (o-phenylenediamine derivatives, aldehydes/carboxylic acids) synthesis Chemical Synthesis (e.g., condensation reaction) start->synthesis purification Purification & Characterization (e.g., chromatography, NMR) synthesis->purification cell_culture Cancer Cell Lines (e.g., HeLa, SW620) purification->cell_culture treatment Compound Treatment (dose-response) cell_culture->treatment mtt_assay Antiproliferative Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI staining) treatment->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 mechanism_study Mechanism of Action (e.g., PARP inhibition) ic50->mechanism_study

Caption: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.

parp_inhibition_pathway dna_damage DNA Damage parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair apoptosis Apoptosis parp->apoptosis cell_survival Cell Survival dna_repair->cell_survival nitro_benzimidazole Nitro-substituted Benzimidazole nitro_benzimidazole->parp Inhibition

Caption: Simplified signaling pathway of PARP inhibition by nitro-substituted benzimidazoles.

References

How does the position of the nitro group influence the biological activity of benzimidazoles?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its biological versatility is significantly enhanced through chemical modification, with the introduction of a nitro (NO₂) group being a particularly impactful strategy. The position of this potent electron-withdrawing group on the benzimidazole ring system profoundly influences the molecule's electronic properties, and consequently, its interaction with biological targets. This guide provides a comparative analysis of how the positional isomerism of the nitro group dictates the antimicrobial, anticancer, and antiparasitic activities of benzimidazole derivatives, supported by experimental data and detailed protocols.

The Decisive Role of the Nitro Group

The nitro group is a strong electron-withdrawing moiety that, when attached to an aromatic ring like benzimidazole, reduces electron density across the ring system.[1] This electronic perturbation is fundamental to many of the observed biological activities. A crucial mechanism of action for many nitroaromatic compounds, including nitrobenzimidazoles, is reductive activation.[1][2] In the low-oxygen environments characteristic of anaerobic bacteria, protozoa, and solid tumors, host or microbial nitroreductases can reduce the nitro group to form highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage DNA and other vital biomolecules.[3][4][5]

Positional Influence on Biological Activity: A Comparative Overview

The substitution pattern of the nitro group on the benzimidazole ring—typically at the 4, 5, 6, or 7-positions—is not trivial. While the 5- and 6-positions are electronically similar and often result in inseparable mixtures designated as 5(6)-nitrobenzimidazole, substitution at the 4- or 7-positions can lead to distinct biological profiles due to differences in steric hindrance and electronic effects near the imidazole nitrogen atoms.

Anticancer Activity

The 5(6)-position for the nitro group is frequently associated with potent anticancer activity. This is attributed to the group's ability to enhance the molecule's interaction with biological targets and facilitate reductive activation in the hypoxic environment of tumors.[2]

Table 1: Comparative in vitro Cytotoxicity of Nitrobenzimidazole Derivatives Against Various Cancer Cell Lines

Compound IDStructure (Position of NO₂)Cancer Cell LineIC₅₀ (µM)Reference
Compound 6 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028[6]
HACAT (Non-neoplastic)22.2[6]
Compound 3 2-(4-methoxyphenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)Not specified, induces S-phase arrest[6]
Nitro-Substituted Furanobenzimidazole 6 5-nitro-2-(1H-benzimidazol-2-yl)furan with imidazolinyl groupA549 (Lung)2.12[7]
HCC827 (Lung)5.13[7]
NCI-H358 (Lung)0.85[7]
MRC-5 (Normal Fibroblast)3.11[7]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.

The data clearly indicates that 5(6)-nitrobenzimidazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compound 6, with nitro groups on both the benzimidazole and the 2-aryl substituent, shows exceptionally high potency against the A549 lung cancer cell line with an IC₅₀ of just 28 nM.[6] The selectivity of this compound is also noteworthy, being over 700 times more active against the cancer cell line than against non-neoplastic HACAT cells.[6]

Antiparasitic Activity

Nitrobenzimidazoles are crucial in the development of antiparasitic agents. The mechanism often mirrors that seen in anticancer activity, relying on the reductive activation of the nitro group by parasitic enzymes, such as type I nitroreductases found in trypanosomes.[3]

Table 2: Comparative in vitro Activity of Nitrobenzimidazole Derivatives Against Protozoan Parasites

Compound IDStructure (Position of NO₂)ParasiteIC₅₀ (µM)Reference
Benznidazole 2-nitroimidazole (Reference)Giardia intestinalis~27.65 (Calculated from 7x less active than Cmpd 7)[8]
Trichomonas vaginalis~11.8 (Calculated from 4x less active than Cmpd 7 & 8)[8]
Compound 7 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamideGiardia intestinalis3.95[8]
Trichomonas vaginalis2.95[8]
Compound 8 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamideTrichomonas vaginalis2.95[8]

IC₅₀: Half-maximal inhibitory concentration.

As shown in Table 2, 5(6)-nitrobenzimidazole derivatives can be significantly more potent than the established drug benznidazole. Compound 7 was 7 times more active against G. intestinalis and, along with compound 8, 4 times more active against T. vaginalis than benznidazole.[8] This highlights the therapeutic potential of optimizing the benzimidazole scaffold with a nitro group at the 5(6)-position for treating parasitic diseases.

Antimicrobial Activity

The position of the nitro group also plays a vital role in the antibacterial properties of benzimidazoles. The general mechanism involves the inhibition of bacterial DNA, RNA, and protein synthesis following the reduction of the nitro group within the bacterial cell.[9]

Table 3: Comparative Antimicrobial Activity (MIC) of Nitrobenzimidazole Derivatives

Compound IDStructure (Position of NO₂)MicroorganismMIC (µg/mL)Reference
Compound 3e 2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazoleE. coli2[9]
MRSA2[9]
VRE2[9]
XY-1 2-phenyl-5-nitro-1H-benzimidazoleB. cereus (Gram +)18 (Zone of Inhibition in mm)[10]
E. coli (Gram -)17 (Zone of Inhibition in mm)[10]
XY-2 2-(4-hydroxyphenyl)-5-nitro-1H-benzimidazoleB. cereus (Gram +)15 (Zone of Inhibition in mm)[10]
E. coli (Gram -)14 (Zone of Inhibition in mm)[10]
XY-3 2-(4-chlorophenyl)-5-nitro-1H-benzimidazoleB. cereus (Gram +)14 (Zone of Inhibition in mm)[10]
E. coli (Gram -)13 (Zone of Inhibition in mm)[10]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency. Note: Data for XY compounds are presented as zone of inhibition, where a larger value indicates greater activity.

Studies on 2-substituted-5-nitrobenzimidazoles demonstrate appreciable antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10] Furthermore, hybrid molecules incorporating a 5-nitrofuran moiety with a benzimidazole core show potent activity against multi-drug resistant strains like MRSA and VRE, with MIC values as low as 2 µg/mL.[9]

Structure-Activity Relationship (SAR) Insights

A consistent theme across various studies is the diminished or abolished biological activity upon removal of the nitro group. For example, in the 'nitazene' class of opioids, removal of the 5-nitro group from the benzimidazole ring consistently leads to a pronounced decrease in potency at the µ-opioid receptor.[11] Conversely, in studies of anti-inflammatory benzimidazoles, an electron-withdrawing nitro group at the 6-position resulted in higher activity compared to derivatives with electron-donating groups.[12] This underscores the critical role of the nitro group's electron-withdrawing nature in modulating the pharmacological profile.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and a general experimental workflow.

G cluster_0 Cellular Environment (e.g., Parasite, Tumor, Bacterium) Nitrobenzimidazole Nitrobenzimidazole (Prodrug, R-NO₂) Nitroreductase Nitroreductase (NTR) Nitrobenzimidazole->Nitroreductase Enters Cell NADP NAD(P)⁺ Nitroreductase->NADP ReactiveSpecies Reactive Nitrogen Intermediates (R-NO₂⁻, R-NO, R-NHOH) Nitroreductase->ReactiveSpecies Reduction NADPH NAD(P)H NADPH->Nitroreductase Damage Cellular Damage ReactiveSpecies->Damage DNA DNA Damage Damage->DNA Proteins Protein Dysfunction Damage->Proteins Apoptosis Cell Death / Apoptosis DNA->Apoptosis Proteins->Apoptosis

Caption: Reductive activation of a nitrobenzimidazole prodrug.

G Synthesis Synthesis of Nitrobenzimidazole Isomers Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Assays Purification->InVitro Anticancer Anticancer Screening (e.g., MTT Assay) InVitro->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) InVitro->Antimicrobial Antiparasitic Antiparasitic Screening (e.g., IC₅₀ Determination) InVitro->Antiparasitic DataAnalysis Data Analysis & Structure-Activity Relationship (SAR) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antiparasitic->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Experimental workflow for evaluating nitrobenzimidazoles.

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The synthesized nitrobenzimidazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

The position of the nitro group on the benzimidazole scaffold is a critical modulator of biological activity. The available evidence strongly suggests that the 5- or 6-position is highly favorable for conferring potent anticancer, antiparasitic, and antimicrobial properties. This is largely due to the electron-withdrawing nature of the nitro group, which is essential for the reductive bioactivation mechanism that underpins the cytotoxicity of these compounds in target cells and pathogens. The consistent loss of activity upon removal of the nitro group further solidifies its importance. Future drug design efforts should continue to explore the nuanced effects of positional isomerism and substitution patterns on the benzimidazole ring to develop next-generation therapeutics with enhanced potency and selectivity.

References

Evaluating the efficiency of different synthetic routes to 2-amino-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-amino-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various synthetic routes to 2-amino-6-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The efficiency of three primary synthetic pathways, starting from 2,6-dinitrotoluene, 2-chloro-6-nitrobenzoic acid, and 3-nitrophthalic anhydride, are compared based on reaction yields, conditions, and procedural complexity. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic pathways to 2-amino-6-nitrobenzoic acid, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Material Key Reagents & Conditions Reaction Time Overall Yield (%) Purity Reference
Route 1: Reduction 2,6-Dinitrotoluene1. Oxidation (e.g., KMnO₄ or other oxidizing agents) 2. Reduction (Sodium hydrosulfide, reflux)Oxidation: Varies Reduction: 30 minutes~54% (two steps)High[3]
Route 2: Amination 2-Chloro-6-nitrobenzoic acidCuprous catalyst, Ammonia, 70-150 °C, 0.2-3.0 MPaVaries (e.g., 24 hours)High (not specified)Good[4]
Route 3: Hofmann Degradation 3-NitrophthalimideBromine, Sodium HydroxideVaries88%Good[1]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes evaluated in this guide.

Route 1: Synthesis from 2,6-Dinitrotoluene via Reduction

This two-step process involves the oxidation of 2,6-dinitrotoluene to 2,6-dinitrobenzoic acid, followed by the selective reduction of one nitro group.

Step 1: Oxidation of 2,6-Dinitrotoluene to 2,6-Dinitrobenzoic Acid

  • Procedure: While various oxidation methods are known, a typical laboratory-scale procedure involves the use of a strong oxidizing agent like potassium permanganate. The specific conditions, such as reaction time and temperature, would need to be optimized. A reported yield for this step is approximately 58%.[3]

Step 2: Reduction of 2,6-Dinitrobenzoic Acid to 2-Amino-6-nitrobenzoic Acid

  • Materials:

    • 2,6-dinitrobenzoic acid

    • Methanol

    • Water

    • Sodium hydrogen carbonate

    • Sodium hydrosulfide

  • Procedure:

    • In a flask, dissolve 0.106 g (0.50 mmol) of 2,6-dinitrobenzoic acid in a mixture of 0.95 mL of methanol and 0.2 mL of water.

    • Add 0.50 mmol of sodium hydrogen carbonate and stir at room temperature for 10 minutes until the solution is nearly clear.

    • In a separate flask, prepare a solution of sodium hydrosulfide.

    • Cool the 2,6-dinitrobenzoic acid solution in an ice bath and add the sodium hydrosulfide solution dropwise.

    • Fit the flask with a reflux condenser and gently reflux the reaction mixture for 30 minutes.

    • After cooling, the product can be isolated by acidification of the reaction mixture. This reduction step is reported to have a yield of up to 93%.[3]

Route 2: Synthesis from 2-Chloro-6-nitrobenzoic Acid via Amination

This method involves the nucleophilic aromatic substitution of the chlorine atom with an amino group. The use of a copper catalyst is crucial for this transformation.

  • Materials:

    • 2-Chloro-6-nitrobenzoic acid

    • Ammonia (aqueous or gas)

    • Cuprous catalyst (e.g., cuprous oxide or copper powder)

    • Organic solvent (e.g., DMF, NMP, or ethanol)

    • Base (e.g., potassium carbonate)

  • Procedure:

    • In a pressure vessel, combine 2-chloro-6-nitrobenzoic acid, the cuprous catalyst, and the organic solvent.

    • Add ammonia and a base if required.

    • Seal the vessel and heat the mixture to a temperature between 70-150 °C under a pressure of 0.2-3.0 MPa.[4]

    • Maintain the reaction for a sufficient time to ensure high conversion (e.g., 24 hours, based on analogous reactions).[5]

    • After the reaction is complete, cool the vessel and carefully release the pressure.

    • The product is isolated by acidifying the reaction mixture to a pH of 0-3 to precipitate the 2-amino-6-nitrobenzoic acid.[4]

Route 3: Synthesis from 3-Nitrophthalimide via Hofmann Degradation

The Hofmann degradation of 3-nitrophthalimide provides a route to 2-amino-6-nitrobenzoic acid with one less carbon atom.

  • Materials:

    • 3-Nitrophthalimide

    • Sodium hydroxide

    • Bromine or Sodium hypochlorite (bleach)

  • Procedure:

    • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

    • Add 3-nitrophthalimide to the sodium hypobromite solution.

    • Heat the reaction mixture. The exact temperature and reaction time would need to be determined experimentally for this specific substrate.

    • The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in the basic solution to the corresponding amine.

    • Upon completion, the 2-amino-6-nitrobenzoic acid is isolated by acidification of the reaction mixture. A yield of 88% has been reported for the synthesis of 2-amino-6-nitrobenzoic acid from 3-nitrophthalimide.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

Synthesis_Route_1 start 2,6-Dinitrotoluene oxidation Oxidation start->oxidation intermediate 2,6-Dinitrobenzoic Acid oxidation->intermediate reduction Selective Reduction intermediate->reduction end 2-Amino-6-nitrobenzoic Acid reduction->end

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrotoluene.

Synthesis_Route_2 start 2-Chloro-6-nitrobenzoic Acid amination Copper-Catalyzed Amination start->amination end 2-Amino-6-nitrobenzoic Acid amination->end

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid from 2-chloro-6-nitrobenzoic acid.

Synthesis_Route_3 start 3-Nitrophthalic Anhydride amidation Amidation start->amidation intermediate 3-Nitrophthalimide amidation->intermediate hofmann Hofmann Degradation intermediate->hofmann end 2-Amino-6-nitrobenzoic Acid hofmann->end

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid from 3-nitrophthalic anhydride.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-6-nitrobenzimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical compounds is fundamental to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Amino-6-nitrobenzimidazole, ensuring compliance with safety regulations and the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant protective gloves.

  • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[1]

In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.

  • After eye contact: Rinse out with plenty of water and consult an ophthalmologist.

  • If swallowed: Make the victim drink water (two glasses at most) immediately and consult a physician.

Step-by-Step Disposal Procedure

The standard and required method for disposing of this compound is to treat it as hazardous chemical waste.[2] It must not be mixed with other waste, disposed of in regular trash, or poured down the drain.[3] The process involves systematic collection, secure storage, and transfer to a certified waste management authority.

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Do not mix this compound waste with any other chemical or non-hazardous waste streams to prevent dangerous reactions.[4]

  • Solid Waste Collection: Collect all solid waste, including contaminated consumables like weighing paper, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container.[5][6]

  • Liquid Waste Collection: Collect any solutions containing this compound in a separate, leak-proof hazardous waste container compatible with the solvent used (e.g., a glass container for organic solvents).[5]

  • Empty Original Containers: The original container, even if seemingly empty, must be handled as hazardous waste. If rinsing is performed, the first rinse must be collected and disposed of as hazardous waste.[7]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a sturdy, chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are often suitable for solids.[5]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste."[6] The label must include:

    • The full chemical name: "this compound".[6]

    • The approximate quantity or concentration of the waste.

    • The date when the waste was first added to the container (accumulation start date).[6]

    • Relevant hazard warnings (e.g., "Irritant").

Step 3: Interim Storage

  • Secure Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a designated waste storage cabinet.[1][5]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[8][9]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment bins to prevent spills.[7]

Step 4: Final Disposal

  • Arrange for Pickup: Once the waste container is full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5]

  • Maintain Records: Keep a detailed log of all hazardous waste generated and disposed of, in accordance with local and national regulations.[5]

Disposal and Safety Parameters

The following table summarizes the key operational information for the disposal of this compound. No specific quantitative limits for disposal (e.g., drain disposal concentration) are available; therefore, it must be treated as hazardous waste.

ParameterGuidelineCitation
Disposal Method Treat as hazardous chemical waste. Dispose of at an approved waste disposal plant.[2][8]
Waste Segregation Do not mix with other waste streams. Keep halogenated and non-halogenated solvents separate where possible.[4]
Solid Waste Container Dedicated, leak-proof, and clearly labeled hazardous waste container (e.g., HDPE).[5][6]
Liquid Waste Container Dedicated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent.[5]
Container Labeling Must include "Hazardous Waste," full chemical name, quantity, accumulation date, and hazard warnings.[6]
Storage Conditions Store in a cool, dry, dark, and well-ventilated place. Keep container tightly closed.[1][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][8]
PPE Requirements Safety goggles, protective gloves, lab coat. Handle in a chemical fume hood.

Experimental Protocols

The literature search did not yield any specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes. The standard and mandated procedure is to collect the chemical waste for incineration or other treatment by a licensed hazardous waste management facility.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

G cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling & Interim Storage cluster_2 Step 3: Final Disposal A Waste Generation (Solid or Liquid this compound) B Segregate from Non-Hazardous Waste A->B C Collect in a Designated, Compatible, & Leak-Proof Container B->C D Affix 'Hazardous Waste' Label (Chemical Name, Date, Hazards) C->D E Store in a Secure, Ventilated Area (Away from Incompatibles) D->E F Keep Container Tightly Sealed in Secondary Containment E->F G Arrange for Pickup by EHS or Certified Waste Contractor F->G H Transport to Approved Waste Disposal Facility G->H I Maintain Disposal Records H->I

References

Essential Safety and Logistical Information for Handling 2-Amino-6-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-6-nitrobenzimidazole in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. Due to the presence of nitro and amino groups on a benzimidazole scaffold, it should be handled with care, assuming potential for skin and eye irritation, and possible toxicity upon inhalation. The recommended PPE is crucial to minimize exposure.

Summary of Hazard Information:

Hazard ClassHazard StatementGHS Pictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Serious eye irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Skin irritation (assumed)H315: Causes skin irritation (precautionary)GHS07 (Exclamation Mark)
Respiratory irritation (assumed)H335: May cause respiratory irritation (precautionary)GHS07 (Exclamation Mark)

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). Always inspect gloves for integrity before use. - Lab Coat: A clean, buttoned lab coat must be worn. - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. For higher exposure levels, a full-face supplied-air respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transfer, use a certified chemical fume hood.

  • Eyewash & Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.

2. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.

  • To prevent dust formation, handle the solid material with care.

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Clean any spills within the fume hood immediately.

  • When preparing solutions, add the weighed compound to the solvent in a suitable container and ensure it is securely capped before mixing.

3. Experimental Use:

  • Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the work environment.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store locked up.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Streams:

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).

  • Liquid Waste:

    • Solutions containing this compound.

    • The first rinse of contaminated glassware.

Disposal Procedures:

  • Containerization:

    • Collect all waste in designated, leak-proof, and clearly labeled hazardous waste containers.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.

    • After rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Experimental Workflow and Safety Protocol

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_risk Conduct Risk Assessment prep_ppe Inspect and Don PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate storage_store Store in a Cool, Dry, Ventilated Area handle_experiment->storage_store If not all material is used cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-nitrobenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Amino-6-nitrobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.